Lithium tri-tert-butoxyaluminum hydride
Description
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Properties
Molecular Formula |
C12H27AlLiO3 |
|---|---|
Molecular Weight |
253.3 g/mol |
InChI |
InChI=1S/3C4H9O.Al.Li/c3*1-4(2,3)5;;/h3*1-3H3;;/q3*-1;+2;+1 |
InChI Key |
FMSXILLOKUGXFX-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)O[Al-](OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthetic Utility of Lithium Tri-tert-butoxyaluminum Hydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃ or LTBA) has established itself as a cornerstone reagent in modern organic synthesis. Since its discovery as a milder and more selective alternative to lithium aluminum hydride (LiAlH₄), LTBA has enabled chemists to achieve a wide range of chemical transformations with greater control and finesse. This technical guide provides an in-depth exploration of the discovery, synthesis, and multifaceted applications of LTBA. It offers a comprehensive overview of its reactivity profile, detailed experimental protocols for its preparation, and a comparative analysis with other common hydride reducing agents. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: The Advent of a Selective Reducing Agent
The landscape of synthetic organic chemistry was revolutionized by the discovery of powerful hydride reducing agents like lithium aluminum hydride (LiAlH₄). However, the sheer reactivity of LiAlH₄ often led to a lack of selectivity, posing a significant challenge in the synthesis of complex molecules with multiple functional groups. This necessity for a more discerning reagent spurred the pioneering work of Herbert C. Brown and his research group. Their systematic investigation into the modification of LiAlH₄ by replacing its hydride ions with sterically demanding alkoxy groups led to the development of this compound.[1][2][3] This innovation provided chemists with a reagent that retains significant reducing power while exhibiting enhanced selectivity, a breakthrough that opened new avenues for controlled reductions in organic synthesis.[4]
Physicochemical Properties and Characterization
This compound is a white, crystalline powder that is stable in dry air.[5] Unlike its parent compound, LiAlH₄, which reacts violently with water, LTBA hydrolyzes more slowly.[5] It is soluble in various ethereal solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and diglyme.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₇AlLiO₃ | [6] |
| Molecular Weight | 254.27 g/mol | |
| Appearance | White crystalline powder | [5] |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Soluble in THF, diethyl ether, diglyme | [5] |
Characterization:
The primary method for characterizing this compound is through infrared (IR) spectroscopy. The IR spectrum exhibits characteristic stretches for the Al-H bond, which are crucial for confirming the presence of the hydride functionality.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: a common laboratory-scale preparation from lithium aluminum hydride and a more cost-effective industrial method.
Laboratory-Scale Synthesis from Lithium Aluminum Hydride
The most prevalent laboratory synthesis involves the reaction of one equivalent of lithium aluminum hydride with three equivalents of tert-butanol (B103910).[7] The steric bulk of the tert-butoxy (B1229062) groups prevents the substitution of the fourth hydride, leading to the formation of the desired product.
Experimental Protocol:
A solution of tert-butanol (3 equivalents) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out at room temperature. Upon completion of the addition, the reaction mixture is stirred for an additional period to ensure complete reaction. The product, this compound, precipitates from the solution as a white solid and can be isolated by filtration, followed by washing with anhydrous ether and drying under vacuum.
Table 2: Quantitative Data for Laboratory Synthesis of LTBA
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |
| 24 g LiAlH₄ | 149 g tert-Butanol | Methyl tert-butyl ether | 32-60 °C | 1.5 h addition, 30 min stirring | 99.06% | >97% | [8] |
| 46 g LiAlH₄ | 275 g tert-Butanol | Diethyl ether | Reflux | 1-2 h | High | N/A | [5] |
Industrial Synthesis
For large-scale production, a more economical route starting from sodium metal, lithium chloride, and aluminum chloride is employed. This multi-step process avoids the use of the more expensive lithium metal.[8]
Experimental Protocol Overview:
-
Synthesis of Lithium Hydride: Sodium metal and lithium chloride are reacted with hydrogen gas at high temperatures (520-620 °C) to produce a mixture containing lithium hydride.[8]
-
Synthesis of Lithium Aluminum Hydride: The resulting lithium hydride mixture is then reacted with aluminum chloride in an ethereal solvent to form a solution of lithium aluminum hydride.[8]
-
Synthesis of this compound: Finally, the in-situ generated or isolated lithium aluminum hydride is reacted with tert-butanol as described in the laboratory-scale synthesis.[8]
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from its reduced reactivity compared to LiAlH₄, which allows for the selective reduction of more reactive functional groups in the presence of less reactive ones.[7][9]
Reduction of Aldehydes and Ketones
LTBA readily reduces aldehydes and ketones to their corresponding primary and secondary alcohols, respectively.[10]
Selective Reduction of Acid Chlorides to Aldehydes
One of the most significant applications of LTBA is the partial reduction of acid chlorides to aldehydes.[10] The bulky tert-butoxy groups sterically hinder the approach of the hydride to the less reactive aldehyde product, thus preventing over-reduction to the alcohol. This transformation is typically carried out at low temperatures (-78 °C).[11]
Reactivity with Other Functional Groups
LTBA is generally unreactive towards less electrophilic functional groups such as esters, amides, and nitriles under standard conditions.[7][10] This chemoselectivity is a key advantage in the synthesis of complex molecules.
Table 3: Comparative Reactivity of Hydride Reducing Agents
| Functional Group | LiAlH(Ot-Bu)₃ | LiAlH₄ | DIBAL-H |
| Aldehyde | Reduction to 1° alcohol | Reduction to 1° alcohol | Reduction to 1° alcohol |
| Ketone | Reduction to 2° alcohol | Reduction to 2° alcohol | Reduction to 2° alcohol |
| Acid Chloride | Reduction to aldehyde | Reduction to 1° alcohol | Reduction to aldehyde |
| Ester | Generally no reaction | Reduction to 1° alcohol | Reduction to aldehyde (low temp) or 1° alcohol |
| Amide | Generally no reaction | Reduction to amine | Reduction to aldehyde or amine |
| Nitrile | Generally no reaction | Reduction to amine | Reduction to imine then aldehyde (upon hydrolysis) |
| Carboxylic Acid | No reaction | Reduction to 1° alcohol | No reaction |
Conclusion
This compound has proven to be an indispensable tool in the arsenal (B13267) of the synthetic organic chemist. Its discovery addressed the critical need for a mild and selective reducing agent, enabling a level of control previously unattainable with more powerful hydrides like LiAlH₄. The ability to selectively reduce reactive functional groups, most notably the conversion of acid chlorides to aldehydes, has had a profound impact on the synthesis of pharmaceuticals and other complex organic molecules. This guide has provided a comprehensive overview of its discovery, synthesis, and key applications, underscoring its continued importance in the field of chemical synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound, LTBA [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. GT Digital Repository [repository.gatech.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. Lithium tri-tert-butoxyaluminohydride | C12H28AlLiO3 | CID 16710494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]
- 8. CN104725189A - Preparation method for lithium aluminum tri-tert butoxyaluminum hydride - Google Patents [patents.google.com]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to Lithium Tri-tert-butoxyaluminum Hydride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Lithium tri-tert-butoxyaluminum hydride, often abbreviated as LTBA or LiAlH(OtBu)₃, is a versatile and selective reducing agent in organic synthesis. Its sterically hindered nature and attenuated reactivity compared to its parent compound, lithium aluminum hydride (LiAlH₄), make it an invaluable tool for the chemoselective reduction of various functional groups. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and insights into its reactivity and handling.
Core Physical and Chemical Properties
This compound is a white crystalline powder that is stable in dry air.[1][2] Unlike the highly pyrophoric LiAlH₄, LTBA is a milder and more manageable reagent.[3][4] Its key physical and chemical properties are summarized in the tables below.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₈AlLiO₃ | [5][6] |
| Molecular Weight | 254.27 g/mol | [5][6] |
| Appearance | White crystalline powder | [3][7] |
| Melting Point | 300-319 °C (decomposes) | [5][6] |
| Density (1.0 M in THF) | 0.904 g/mL at 25 °C | [8] |
| Solubility | Soluble in tetrahydrofuran (B95107) (THF), diglyme, and ethylene (B1197577) glycol dimethyl ether. Slightly soluble in diethyl ether. Reacts violently with water. | [3][9] |
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 17476-04-9 | [5] |
| EC Number | 241-490-8 | [5] |
| Beilstein Registry Number | 5796791 | [5] |
| MDL Number | MFCD00011532 | [5] |
Reactivity and Chemoselectivity
The synthetic utility of LTBA stems from its reduced reactivity, a direct consequence of the steric bulk of the three tert-butoxy (B1229062) groups.[4] This steric hindrance modulates the hydride transfer, allowing for selective reductions that are not possible with more powerful reducing agents like LiAlH₄.
Key Reactive Properties:
-
Selective Reduction: LTBA is primarily used for the reduction of aldehydes, ketones, and acid chlorides.[3][5]
-
Ester Incompatibility: It reacts very slowly or not at all with esters, a property that allows for the selective reduction of other functional groups in the presence of an ester.[5][10]
-
Stereoselectivity: In the reduction of cyclic ketones, LTBA can exhibit stereoselectivity, which is influenced by steric factors.[3]
-
Mildness: It is considered a mild reducing agent, suitable for delicate substrates and multi-step syntheses where functional group tolerance is critical.[3][4]
The general reactivity of LTBA allows for the selective reduction of more reactive carbonyl compounds, such as acid chlorides, to their corresponding aldehydes without further reduction to the alcohol.[2][11][12] This is a significant advantage in synthetic chemistry, as the direct conversion of carboxylic acid derivatives to aldehydes can be challenging.
Experimental Protocols
Synthesis of this compound
The most common laboratory preparation of LTBA involves the reaction of lithium aluminum hydride with three equivalents of tert-butanol (B103910).[3]
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
tert-Butanol (t-BuOH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk line or glovebox for handling air-sensitive reagents
Procedure:
-
A solution of lithium aluminum hydride in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of three equivalents of anhydrous tert-butanol in the same solvent is added dropwise from the dropping funnel to the stirred LiAlH₄ solution.
-
The addition is carried out at a rate that maintains the reaction temperature below 25 °C. Hydrogen gas will evolve during the addition.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure the reaction goes to completion.
-
The resulting white precipitate of this compound can be used in situ or isolated by filtration under an inert atmosphere.
Reduction of an Acid Chloride to an Aldehyde
This protocol details the selective reduction of an acid chloride to the corresponding aldehyde using LTBA.
Materials:
-
Acid chloride
-
This compound (as a solid or a solution in THF)
-
Anhydrous diethyl ether or THF
-
Anhydrous workup reagents (e.g., anhydrous sodium sulfate)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
The acid chloride is dissolved in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
One equivalent of this compound, either as a solid or a solution in THF, is added portion-wise or dropwise to the stirred acid chloride solution, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-3 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched at -78 °C by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate.[13][14]
-
The mixture is allowed to warm to room temperature, and the solid aluminum salts are removed by filtration.
-
The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude aldehyde, which can be further purified by distillation or chromatography.
Handling and Safety
This compound is a moisture-sensitive and flammable solid.[9] It reacts violently with water, releasing flammable hydrogen gas.[9] Therefore, it must be handled under an inert atmosphere (nitrogen or argon) in a glovebox or using Schlenk techniques.[15]
Storage:
-
Store in a tightly sealed container under a dry, inert atmosphere.[15]
-
Keep in a cool, dry, and well-ventilated area away from water, acids, and oxidizing agents.
Quenching and Disposal:
-
Unreacted LTBA and reaction residues must be quenched carefully.
-
The reaction vessel should be cooled in an ice bath, and a less reactive alcohol, such as isopropanol (B130326), should be added slowly and dropwise to decompose the excess hydride.[16]
-
Following the isopropanol quench, water can be added cautiously to complete the process.[16]
-
All quenched materials should be disposed of as hazardous waste according to local regulations.
Applications in Drug Development
The chemoselectivity of LTBA makes it a valuable reagent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its ability to reduce aldehydes and ketones in the presence of less reactive functional groups like esters is particularly useful in the later stages of a synthetic route where a delicate substrate may not tolerate harsh reducing agents. For example, it is used in the reduction of steroid ketones.[3]
Conclusion
This compound is a powerful yet selective reducing agent with a well-established role in modern organic synthesis. Its unique reactivity profile, born from the steric hindrance of its tert-butoxy groups, allows for the precise reduction of specific functional groups, a critical capability in the synthesis of complex molecules for research, drug development, and other scientific endeavors. Proper handling and a thorough understanding of its reactivity are paramount to its safe and effective use in the laboratory.
References
- 1. tandfonline.com [tandfonline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 17476-04-9 [chemicalbook.com]
- 4. This compound, LTBA [organic-chemistry.org]
- 5. thomassci.com [thomassci.com]
- 6. This compound 97 17476-04-9 [sigmaaldrich.com]
- 7. Lithium tri-tert-butoxyaluminohydride | C12H28AlLiO3 | CID 16710494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. リチウムトリ-tert-ブトキシアルミニウムヒドリド 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. rroij.com [rroij.com]
- 15. This compound, 94% 10g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 16. sarponggroup.com [sarponggroup.com]
A Comprehensive Technical Guide to Lithium Tri-tert-butoxyaluminum Hydride Reduction: Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium tri-tert-butoxyaluminum hydride, LiAlH(O-t-Bu)₃, is a highly selective and mild reducing agent pivotal in modern organic synthesis. Its unique steric and electronic properties, derived from the bulky tert-butoxy (B1229062) groups, allow for chemoselective reductions that are often challenging with more powerful hydride reagents like lithium aluminum hydride (LiAlH₄). This guide provides an in-depth exploration of the mechanism of action of LiAlH(O-t-Bu)₃, detailed experimental protocols, and a comparative analysis of its reactivity, tailored for professionals in chemical research and drug development.
Core Mechanism of Action
The reductive capability of this compound is centered around the delivery of a single hydride ion (H⁻) to an electrophilic center, most notably the carbonyl carbon of various functional groups. The three bulky tert-butoxy groups significantly modulate the reactivity of the aluminum hydride core in two primary ways:
-
Steric Hindrance: The large tert-butoxy groups sterically encumber the aluminum center, making it a less aggressive hydride donor. This steric bulk is crucial for its selectivity, particularly in the reduction of acid chlorides to aldehydes without further reduction to the corresponding alcohol.[1]
-
Electronic Effects: The electron-donating nature of the tert-butoxy groups increases the electron density on the aluminum atom, which in turn reduces the hydridic character of the Al-H bond compared to LiAlH₄. This electronic modulation contributes to its milder reactivity profile.
The general mechanism for the reduction of an acid chloride, a hallmark reaction of this reagent, proceeds via a nucleophilic acyl substitution pathway. This involves the initial nucleophilic attack of the hydride on the carbonyl carbon to form a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the chloride leaving group to yield the aldehyde. The reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent over-reduction of the newly formed aldehyde.[2]
Data Presentation: Reactivity and Selectivity
The true utility of this compound is best understood through a quantitative comparison of its reactivity with other common hydride reducing agents.
| Functional Group | Substrate Example | Product | LiAlH(O-t-Bu)₃ Yield (%) | LiAlH₄ Yield (%) | NaBH₄ Yield (%) |
| Acid Chloride | Benzoyl chloride | Benzaldehyde | ~90 | (Over-reduction to alcohol) | ~80 |
| Aldehyde | Heptanal | Heptanol | >95 | >95 | >95 |
| Ketone | 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexanol | >95 | >95 | >95 |
| Ester | Ethyl benzoate | Benzyl alcohol | No reaction | >90 | No reaction |
| Carboxylic Acid | Benzoic acid | Benzyl alcohol | No reaction | >90 | No reaction |
| Amide | Benzamide | Benzylamine | No reaction (or very slow) | >90 | No reaction |
| Nitrile | Benzonitrile | Benzylamine | No reaction | >90 | No reaction |
Table 1: Comparative Yields of Hydride Reductions for Various Functional Groups. Yields are approximate and can vary based on specific substrate and reaction conditions.
Stereoselectivity in Ketone Reduction
This compound exhibits notable stereoselectivity in the reduction of cyclic ketones, generally favoring the formation of the thermodynamically more stable equatorial alcohol. This is attributed to the steric bulk of the reagent, which favors hydride attack from the less hindered axial face.
| Ketone | Major Product (Alcohol) | Diastereomeric Ratio (Equatorial:Axial) |
| 4-tert-Butylcyclohexanone | trans-4-tert-Butylcyclohexanol | 98:2 |
| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | 78:22 |
| 3,3,5-Trimethylcyclohexanone | trans-3,3,5-Trimethylcyclohexanol | 96:4 |
Table 2: Stereoselectivity of this compound in the Reduction of Cyclic Ketones. Data extrapolated from studies on metal hydride reductions.
Experimental Protocols
Preparation of this compound
This compound can be conveniently prepared in situ or isolated as a stable white solid.
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tert-butanol (B103910)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, a solution of LiAlH₄ in anhydrous THF is prepared.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of three equivalents of anhydrous tert-butanol in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH₄ solution.
-
Hydrogen gas evolution will be observed. The addition should be controlled to maintain a steady, but not vigorous, rate of gas evolution.
-
After the addition is complete, the reaction mixture is stirred at room temperature for one hour to ensure complete formation of LiAlH(O-t-Bu)₃. The resulting solution or slurry is then ready for use.
General Procedure for the Reduction of an Acid Chloride to an Aldehyde
Materials:
-
Acid chloride
-
This compound solution in THF
-
Anhydrous diethyl ether or THF
-
Dry ice/acetone bath
-
Aqueous workup solution (e.g., dilute HCl or Rochelle's salt solution)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum is charged with a solution of the acid chloride in anhydrous THF.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
One equivalent of the freshly prepared or commercial this compound solution is added dropwise via syringe to the stirred solution of the acid chloride, ensuring the internal temperature remains below -70 °C.
-
The reaction is stirred at -78 °C for 1-3 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of water or a saturated aqueous solution of Rochelle's salt at -78 °C.
-
The cooling bath is removed, and the mixture is allowed to warm to room temperature.
-
The mixture is filtered to remove the aluminum salts, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde, which can be further purified by distillation or chromatography.
Mandatory Visualizations
Caption: Mechanism of Acid Chloride Reduction.
Caption: Experimental Workflow for Aldehyde Synthesis.
Caption: Reactivity and Selectivity of Hydride Reagents.
References
The Dawn of a Selective Reductant: An In-depth Technical Guide to the Early Studies and Development of Lithium Tri-tert-butoxyaluminum Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry, the selective transformation of functional groups is a cornerstone of molecular design and construction. The mid-20th century witnessed the rise of powerful reducing agents, most notably lithium aluminum hydride (LAH), which, while highly effective, often presented challenges in controlling their reactivity. This technical guide delves into the early studies and development of Lithium tri-tert-butoxyaluminum hydride, LiAlH(Ot-Bu)₃, a reagent born out of the need for a milder, more selective hydride donor. Its discovery and characterization, spearheaded by the seminal work of Herbert C. Brown and B. C. Subba Rao, marked a significant advancement in the chemist's toolkit, particularly for the high-yield synthesis of aldehydes from acid chlorides. This document provides a comprehensive overview of the foundational synthesis, properties, and early applications of this pivotal reagent, supported by detailed experimental protocols and quantitative data.
Physical and Chemical Properties
This compound is a white, crystalline powder that exhibits remarkable stability compared to its parent compound, lithium aluminum hydride.[1] It is stable in dry air and can be sublimed at 280°C under vacuum without significant decomposition.[1] This stability, coupled with its solubility in common ethereal solvents like tetrahydrofuran (B95107) (THF) and diglyme (B29089), contributes to its utility in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₈AlLiO₃ | [2][3] |
| Molecular Weight | 254.27 g/mol | [2] |
| Melting Point | 300-319 °C (decomposes) | [2] |
| Appearance | White powder | [4] |
| Solubility | Soluble in THF, diglyme; slightly soluble in ether | [4] |
Early Synthesis and Development
The development of this compound stemmed from systematic studies on the modification of lithium aluminum hydride's reactivity. It was observed that the reaction of LAH with three equivalents of tert-butanol (B103910) resulted in the formation of a new, less reactive hydride species.[1]
Synthesis of this compound
The most common laboratory-scale synthesis involves the reaction of a solution of lithium aluminum hydride in an ethereal solvent with three molar equivalents of tert-butanol.[1] The bulky tert-butoxy (B1229062) groups sterically hinder the aluminum center, thereby moderating the hydride-donating ability of the reagent.
An alternative, industrial-scale preparation has also been described, which involves a multi-step process starting from less expensive raw materials.[5] This method includes the synthesis of lithium hydride from lithium chloride and sodium metal, followed by the formation of lithium aluminum hydride, and finally, the reaction with tert-butanol.[5]
Experimental Protocols
Protocol 1: Laboratory Synthesis of this compound
This protocol is adapted from the early literature describing the in-situ preparation of the reagent.
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tert-butanol (t-BuOH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a gas outlet.
Procedure:
-
A solution of lithium aluminum hydride (1.0 M in ether or THF) is placed in the reaction flask under a positive pressure of inert gas.
-
The flask is cooled in an ice bath to 0 °C.
-
A solution of three molar equivalents of anhydrous tert-butanol in the same solvent is added dropwise from the dropping funnel to the stirred LAH solution.
-
During the addition, hydrogen gas will evolve. The rate of addition should be controlled to maintain a steady evolution of gas.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a period to ensure the complete formation of this compound. The resulting slurry or solution is then ready for use in subsequent reduction reactions.
Protocol 2: General Procedure for the Reduction of Acid Chlorides to Aldehydes
This protocol outlines the general method for the selective reduction of an acid chloride.
Materials:
-
Acid chloride
-
Freshly prepared solution of this compound in THF or diglyme
-
Anhydrous THF or diglyme
-
Apparatus for reaction under inert atmosphere and low temperature.
Procedure:
-
The acid chloride is dissolved in anhydrous THF or diglyme in a reaction flask under an inert atmosphere.
-
The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.[6][7]
-
One molar equivalent of the this compound solution is added slowly to the stirred solution of the acid chloride.
-
The reaction mixture is stirred at the low temperature for a specified period. Reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched by the careful addition of water or a dilute acid at low temperature.
-
The product is then extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude aldehyde.
-
Purification of the aldehyde is typically achieved by distillation or chromatography.
Core Application: Selective Reduction of Carbonyl Compounds
The primary utility of this compound in its early development was the chemoselective reduction of aldehydes, ketones, and most notably, acid chlorides.[1] Unlike the more powerful LAH, it does not reduce esters, nitriles, or carboxylic acids under mild conditions, making it a valuable tool for syntheses involving multifunctional molecules.[1][8]
Reduction of Acid Chlorides to Aldehydes
The most significant early application of this compound was its ability to cleanly reduce acid chlorides to the corresponding aldehydes in high yields, a transformation that was challenging with existing reagents.[8] The bulky nature of the reagent is believed to prevent the over-reduction of the initially formed aldehyde.
The following table summarizes the yields obtained in the early studies of the reduction of various acid chlorides.
| Acid Chloride | Product Aldehyde | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzoyl chloride | Benzaldehyde | Diglyme | -78 | 76 | [9] |
| p-Nitrobenzoyl chloride | p-Nitrobenzaldehyde | Diglyme | -78 | 81 | [9] |
| Pivaloyl chloride | Pivalaldehyde | Diglyme | -78 | 55 | [9] |
| Adamantane-1-carbonyl chloride | Adamantane-1-carboxaldehyde | Diglyme | -78 | 88 | [9] |
Conclusion
The early studies and development of this compound represented a pivotal moment in the field of selective reductions. By attenuating the immense reactivity of lithium aluminum hydride through the introduction of sterically demanding tert-butoxy groups, chemists gained access to a reagent capable of delicate and high-yield transformations. The ability to efficiently convert acid chlorides to aldehydes without affecting other sensitive functional groups opened up new synthetic pathways and solidified the importance of reagent design in modern organic chemistry. The principles established in these early investigations continue to influence the development of new and more refined reducing agents for complex molecule synthesis in academic and industrial research, including the development of novel pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. thomassci.com [thomassci.com]
- 3. Lithium tri-tert-butoxyaluminohydride | C12H28AlLiO3 | CID 16710494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. CN104725189A - Preparation method for lithium aluminum tri-tert butoxyaluminum hydride - Google Patents [patents.google.com]
- 6. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of Lithium Tri-tert-butoxyaluminum Hydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Lithium tri-tert-butoxyaluminum hydride is a derivative of lithium aluminum hydride (LiAlH₄) where three of the hydride ions have been replaced by bulky tert-butoxy (B1229062) groups. This structural modification significantly tempers the reactivity of the reagent, rendering it a more selective reducing agent than its parent compound. It is particularly useful for the partial reduction of acid chlorides to aldehydes, a transformation that is often difficult to achieve with more powerful reducing agents. A thorough understanding of its spectroscopic properties is essential for its proper identification, purity assessment, and for monitoring reactions in which it is employed.
Spectroscopic Data
Precise, experimentally verified spectroscopic data for this compound is not consistently reported in publicly accessible databases and literature. However, based on the known chemical shifts and absorption frequencies of its constituent functional groups, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, dominated by the signal from the protons of the three tert-butoxy groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Singlet | 27H | C(CH₃ )₃ |
| Broad signal | Singlet | 1H | Al-H |
Note: The chemical shift of the aluminum-bound hydride (Al-H) can be broad and may vary depending on the solvent and concentration. It is often a low-intensity signal.
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum is also expected to show two distinct signals corresponding to the quaternary and methyl carbons of the tert-butoxy groups.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~68 | C (CH₃)₃ |
| ~31 | C(CH₃ )₃ |
Infrared (IR) Spectroscopy
The infrared spectrum provides valuable information about the vibrational modes of the molecule's functional groups. A key feature to look for is the Al-H stretching frequency.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (asymmetric, CH₃) |
| ~2870 | Strong | C-H stretch (symmetric, CH₃) |
| ~1700 - 1800 | Strong, Sharp | Al-H stretch |
| ~1365 | Strong | C-H bend (CH₃) |
| ~1200 | Strong | C-O stretch |
Note: The Al-H stretching frequency is a characteristic absorption and its presence is a strong indicator of the compound's identity.
Experimental Protocols
Synthesis of this compound
This compound can be prepared by the reaction of lithium aluminum hydride with three equivalents of tert-butanol (B103910) in a suitable ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and oxygen.
Procedure:
-
A solution of lithium aluminum hydride in anhydrous THF is placed in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
The solution is cooled in an ice bath.
-
A solution of three molar equivalents of anhydrous tert-butanol in anhydrous THF is added dropwise from the dropping funnel with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The resulting solution of this compound can be used directly or the solvent can be removed under reduced pressure to yield the solid product.
Spectroscopic Analysis
3.2.1. NMR Spectroscopy
Sample Preparation:
Due to the reactivity of this compound with moisture and protic solvents, all sample preparation must be conducted under an inert atmosphere in a glovebox.
-
An appropriate amount of the compound is dissolved in a deuterated, anhydrous aprotic solvent (e.g., THF-d₈, C₆D₆).
-
The solution is transferred to a dry NMR tube, which is then sealed with a cap and parafilm.
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer.
-
The chemical shifts are referenced to the residual solvent peak.
3.2.2. IR Spectroscopy
Sample Preparation:
-
Solid State (KBr Pellet): In a glovebox, a small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Solution State: A solution of the compound in a dry, IR-transparent solvent (e.g., anhydrous THF) is prepared in a glovebox and placed in a sealed liquid IR cell.
Data Acquisition:
-
A background spectrum of the empty spectrometer (or the solvent) is recorded.
-
The sample is placed in the spectrometer and the IR spectrum is acquired.
Logical Relationship of Spectroscopic Data to Molecular Structure
The spectroscopic data directly correlates with the structure of this compound.
Conclusion
While a definitive, publicly archived set of spectroscopic data for this compound remains elusive, this guide provides a robust framework for its characterization. The predicted NMR and IR spectral features, in conjunction with the detailed experimental protocols, offer researchers the necessary tools to confidently synthesize, identify, and utilize this important selective reducing agent in their work. The provided workflows and diagrams serve to clarify the experimental processes and the logical connections between the compound's structure and its spectral output.
Solubility of Lithium Tri-tert-butoxyaluminum Hydride in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)₃], a versatile and selective reducing agent, in various organic solvents. Understanding its solubility is critical for its effective use in organic synthesis, particularly in pharmaceutical and drug development processes where reaction homogeneity, concentration, and safety are paramount. This document consolidates available quantitative and qualitative solubility data, outlines detailed experimental protocols for its determination, and provides visual workflows to aid in experimental design.
Core Data Presentation: Solubility Data
The solubility of this compound is highest in ethereal solvents, a characteristic that is leveraged in its commercial formulations. While precise, temperature-dependent solubility curves are not widely published, the available data and commercial product information provide a strong basis for solvent selection.
| Solvent | Chemical Name | Solubility | Temperature (°C) | Notes |
| Tetrahydrofuran (THF) | Tetrahydrofuran | ≥ 1.0 M (≥ 254.27 g/L) | Ambient | Commercially available as 1.0 M and 1.1 M solutions, indicating high solubility.[1][2][3] |
| Diglyme | Bis(2-methoxyethyl) ether | Soluble | Not Specified | Qualitative data indicates good solubility.[4][5] |
| Ethylene glycol dimethyl ether (DME) | 1,2-Dimethoxyethane | Soluble | Not Specified | Qualitative data indicates good solubility.[4][5] |
| Diethyl ether | Ethoxyethane | Slightly Soluble | Not Specified | Lower solubility compared to THF, diglyme, and DME.[4][5] |
| Hydrocarbons (e.g., Hexane, Toluene) | Aliphatic/Aromatic Hydrocarbons | Insoluble | Not Specified | Generally considered insoluble in non-polar hydrocarbon solvents. |
Note: this compound is an air and moisture-sensitive solid.[4] It reacts violently with water and is incompatible with alcohols.[4] All handling and solubility determinations must be performed under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
The determination of the solubility of an air-sensitive reagent like this compound requires meticulous experimental technique to prevent decomposition and ensure accurate results. The following protocols are based on established methods for handling air-sensitive compounds and determining solubility.
General Handling and Preparation of Materials (Inert Atmosphere Techniques)
All manipulations of solid this compound and its solutions must be carried out in a glovebox or using Schlenk line techniques.[6][7][8]
-
Glovebox: The glovebox should be filled with a high-purity inert gas (argon or nitrogen) with oxygen and moisture levels below 1 ppm. All glassware, solvents, and equipment must be brought into the glovebox through an antechamber with multiple vacuum/refill cycles.[6][7]
-
Schlenk Line: A Schlenk line provides a dual manifold for vacuum and inert gas. Glassware is dried in an oven and then assembled hot and subjected to several vacuum/inert gas cycles to remove adsorbed moisture and air.[8]
-
Solvent Preparation: All solvents must be rigorously dried and deoxygenated prior to use. This is typically achieved by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers) under an inert atmosphere or by passing through a column of activated alumina.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in the supernatant by weighing the residue after solvent evaporation.
Materials:
-
This compound (solid)
-
Anhydrous, deoxygenated organic solvent
-
Schlenk flasks or vials with septa
-
Cannula (double-tipped needle)
-
Syringes and needles
-
Filter cannula or a Schlenk filter apparatus with a fine porosity frit
-
Analytical balance (inside a glovebox or accessible for weighing sealed containers)
-
Constant temperature bath
Procedure:
-
Preparation of Saturated Solution:
-
In a glovebox or under a positive pressure of inert gas on a Schlenk line, add an excess of solid this compound to a known volume of the desired solvent in a tared Schlenk flask.
-
Seal the flask and place it in a constant temperature bath.
-
Stir the suspension vigorously for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Solid and Liquid Phases:
-
Allow the undissolved solid to settle.
-
Under inert atmosphere, carefully transfer a known volume of the clear supernatant to a second tared Schlenk flask using a filter cannula or by filtration through a Schlenk filter to remove any suspended microcrystals.
-
-
Determination of Solute Mass:
-
Carefully evaporate the solvent from the second flask under vacuum. A cold trap should be used to collect the solvent vapors.
-
Once the solid residue is completely dry, weigh the flask. The difference between this weight and the initial tare weight of the flask is the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))
-
Solubility (mol/L) = (Mass of residue (g) / Molar mass of LiAlH(O-t-Bu)₃) / (Volume of supernatant taken (L))
-
Spectroscopic (¹H NMR) Method for Concentration Determination
This method can be used to determine the concentration of a prepared solution, which can then be used to establish solubility.
Materials:
-
Saturated solution of this compound
-
Anhydrous deuterated solvent (e.g., THF-d₈)
-
Internal standard (a non-reactive compound with a known concentration and a distinct NMR signal, e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes with J. Young valves or septa
-
Syringes and needles
Procedure:
-
Sample Preparation:
-
Prepare a saturated solution and separate the supernatant as described in the gravimetric method (steps 1 and 2).
-
In a glovebox, accurately transfer a known volume of the clear supernatant to a vial.
-
Add a known mass of the internal standard to the vial.
-
Transfer an aliquot of this solution to an NMR tube and seal it under an inert atmosphere.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum of the sample.
-
Integrate the signal corresponding to the hydride proton of this compound (typically a broad singlet) and a well-resolved signal from the internal standard.
-
-
Calculation of Concentration:
-
The concentration of the hydride can be calculated using the following formula: Concentration_hydride = (Integration_hydride / Number of protons_hydride) * (Moles_standard / Integration_standard) * (1 / Volume_supernatant)
-
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for Spectroscopic (NMR) Concentration Determination.
References
Thermal stability and decomposition of Lithium tri-tert-butoxyaluminum hydride
An In-depth Technical Guide on the Thermal Stability and Decomposition of Lithium tri-tert-butoxyaluminum hydride
Introduction
This compound, with the chemical formula LiAlH[OC(CH₃)₃]₃, is a highly selective and mild reducing agent used extensively in organic synthesis, pharmaceuticals, and agrochemicals.[1][2] Unlike its more reactive parent compound, lithium aluminum hydride (LiAlH₄), the steric hindrance provided by the three bulky tert-butoxy (B1229062) groups modulates its reactivity, allowing for the selective reduction of functional groups like aldehydes, ketones, and acyl halides.[3][4][5] Its stability under specific conditions is a critical parameter for its storage, handling, and application in various chemical processes. This guide provides a comprehensive overview of the thermal stability and decomposition characteristics of this important reagent.
Thermal Stability and Decomposition
This compound is a white, crystalline powder that exhibits notable thermal stability compared to many other complex hydrides.[1][2] It is stable in dry air but will hydrolyze slowly when exposed to moisture.[1][2] A key characteristic is its ability to be sublimed under vacuum at 280°C with minimal decomposition, which speaks to its relative thermal robustness.[2][6] However, upon reaching its melting point, the compound undergoes decomposition.
Quantitative Thermal Data
The thermal decomposition of this compound is directly linked to its melting point. The reported data indicates that the onset of decomposition occurs within the melting temperature range.
| Parameter | Value | Notes |
| Melting Point | 300-319 °C | Decomposition occurs concurrently with melting.[1][7][8][9] |
| Sublimation Temperature | 280 °C | Under vacuum, allows for purification without significant decomposition.[2][6] |
Decomposition Pathway
While the precise, multi-step mechanism of the thermal decomposition of this compound is not extensively detailed in the literature, the process is initiated by thermal energy sufficient to overcome the compound's lattice energy (melting) and induce bond cleavage. The decomposition is understood to proceed via the elimination of hydride and the breakdown of the tert-butoxy groups. The parent compound, LiAlH₄, decomposes through a well-documented multi-step process involving the formation of Li₃AlH₆ and LiH.[10][11] However, the bulky tert-butoxy ligands in LiAlH[OC(CH₃)₃]₃ create a different decomposition landscape.
Caption: Thermal decomposition pathway of this compound.
Experimental Protocols
The thermal stability of this compound is typically evaluated using standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify this mass loss.
Methodology:
-
Sample Preparation: A small, precise amount of this compound (typically 3-10 mg) is weighed into an inert TGA crucible (e.g., alumina (B75360) or platinum). All handling must be performed in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.
-
Instrument Setup: The TGA instrument is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert environment.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 400 °C) at a controlled, linear heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of mass loss, which corresponds to the beginning of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of the material, such as melting and decomposition.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan inside an inert atmosphere glovebox. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (nitrogen or argon).
-
Thermal Program: The sample and reference pans are subjected to a controlled temperature program, such as heating from ambient temperature to 350 °C at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). For this compound, a sharp endothermic event corresponding to melting and decomposition is expected in the 300-319 °C range.
Caption: Experimental workflow for the thermal analysis of LiAlH[OC(CH₃)₃]₃.
Conclusion
This compound possesses significant thermal stability, a feature that distinguishes it from less substituted aluminum hydrides and contributes to its utility as a selective reducing agent. It remains stable in dry air and can be purified by sublimation at 280 °C under vacuum. Its primary thermal limitation is decomposition that occurs concurrently with melting at temperatures of 300-319 °C. A thorough understanding of these thermal properties, ascertained through standard techniques like TGA and DSC, is essential for ensuring the safe handling, storage, and effective application of this reagent in research and development settings.
References
- 1. This compound | 17476-04-9 [chemicalbook.com]
- 2. CN104725189A - Preparation method for lithium aluminum tri-tert butoxyaluminum hydride - Google Patents [patents.google.com]
- 3. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. minstar.lookchem.com [minstar.lookchem.com]
- 8. 三叔丁氧基氢化铝锂 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 11. Page loading... [guidechem.com]
An In-depth Technical Guide to Lithium Tri-tert-butoxyaluminum Hydride for Researchers and Drug Development Professionals
Introduction
Lithium tri-tert-butoxyaluminum hydride, with the chemical formula LiAlH[OC(CH₃)₃]₃, is a highly selective and mild reducing agent pivotal in modern organic synthesis.[1] Unlike its more potent parent compound, lithium aluminum hydride (LAH), the steric hindrance imparted by the three tert-butoxy (B1229062) groups significantly moderates its reactivity.[2][3] This unique characteristic allows for the chemoselective reduction of highly reactive functional groups, such as acid chlorides and ketones, while leaving less reactive groups like esters and nitriles intact.[1][4] Its utility is particularly pronounced in the synthesis of complex molecules, including pharmaceuticals like the anti-cancer drug gemcitabine (B846) and various steroid ketones, making it an indispensable tool for researchers in drug development.[4][5]
Core Properties and Specifications
The fundamental properties of this compound are summarized below. This data is essential for its safe handling, storage, and application in experimental setups.
| Property | Value |
| Chemical Formula | C₁₂H₂₈AlLiO₃ or LiAlH[OC(CH₃)₃]₃ |
| Molecular Weight | 254.27 g/mol |
| Appearance | White crystalline powder or a clear to slightly turbid colorless solution in THF. |
| Melting Point | 300-319 °C (decomposes) |
| Solubility | Soluble in tetrahydrofuran (B95107) (THF), diglyme, and ethylene (B1197577) glycol dimethyl ether. Slightly soluble in diethyl ether.[1][4] |
| Stability & Handling | Stable in dry air. Reacts violently with water and is incompatible with alcohols. It is sensitive to air and moisture and should be stored under an inert atmosphere. |
| Spectroscopic Data | IR and NMR spectra are available for reference.[6] |
Key Applications and Experimental Protocols
This compound's primary application is the partial reduction of various functional groups. Below are detailed protocols for some of its most common and critical uses.
Reduction of Acid Chlorides to Aldehydes
This is one of the most valuable applications of this compound, as it allows for the isolation of aldehydes without over-reduction to the corresponding alcohol, a common issue with stronger hydrides like LiAlH₄.
Experimental Protocol:
-
Apparatus: A flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.
-
Procedure:
-
The acid chloride is dissolved in anhydrous diethyl ether or tetrahydrofuran (THF) in the reaction flask.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of this compound (1.0 equivalent) in THF is added dropwise from the dropping funnel, ensuring the internal temperature is maintained at or below -78 °C.
-
The reaction mixture is stirred at this temperature for 1-3 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, careful addition of water, followed by a 1 M HCl solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether (3x).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde.
-
Stereoselective Reduction of Cyclic Ketones
The steric bulk of this compound influences the stereochemical outcome of ketone reductions, often favoring the formation of the thermodynamically more stable alcohol.
Experimental Protocol:
-
Apparatus: A flame-dried flask with a magnetic stirrer and a nitrogen atmosphere is used.
-
Procedure:
-
The cyclic ketone (e.g., 4-tert-butylcyclohexanone) is dissolved in anhydrous THF in the reaction flask.[7]
-
The solution is cooled to a suitable temperature, typically between 0 °C and room temperature.
-
A solution of this compound in THF is added slowly to the ketone solution.
-
The reaction is stirred until completion (monitored by TLC or GC).
-
The reaction is carefully quenched with water, followed by dilute acid.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the alcohol. The stereochemical outcome is typically analyzed by GC or NMR.
-
Reduction of a Lactone in the Synthesis of a Gemcitabine Intermediate
This compound is used for the crucial reduction of a protected ribofuranosyl lactone to the corresponding lactol (a cyclic hemiacetal), a key intermediate in the synthesis of the anticancer drug gemcitabine.[8]
Experimental Protocol:
-
Apparatus: A flame-dried reaction vessel under a nitrogen atmosphere is required.
-
Procedure:
-
The starting material, 2-deoxy-2,2-difluoro-3,5-dibenzoyl-D-ribofuranosyl lactone (5.0 g, 13.3 mmol), is dissolved in 70 mL of anhydrous THF.[8]
-
The solution is cooled to below -10 °C under a nitrogen atmosphere using a cooling bath.[8]
-
This compound (3.5 g, 13.8 mmol) is added in portions, ensuring the temperature is maintained below -5 °C.[8]
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour. The reaction progress is monitored by TLC.[8]
-
Upon completion, the reaction is worked up through standard aqueous quench and extraction procedures to isolate the desired lactol intermediate.
-
Reaction Workflows and Logical Diagrams
The following diagrams, generated using Graphviz, illustrate key processes involving this compound.
References
- 1. This compound | 17476-04-9 [chemicalbook.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Page loading... [guidechem.com]
- 5. CN104725189A - Preparation method for lithium aluminum tri-tert butoxyaluminum hydride - Google Patents [patents.google.com]
- 6. This compound(17476-04-9) IR Spectrum [m.chemicalbook.com]
- 7. GT Digital Repository [repository.gatech.edu]
- 8. CN101899072A - Process for preparing gemcitabine intermediate based on sodium borohydride reduction method - Google Patents [patents.google.com]
An In-depth Technical Guide to the Hazards and Safety Precautions for Lithium tri-tert-butoxyaluminum hydride
For Researchers, Scientists, and Drug Development Professionals
Lithium tri-tert-butoxyaluminum hydride (LTBA) is a versatile and selective reducing agent frequently employed in organic synthesis.[1][2] While it is less reactive than its parent compound, lithium aluminum hydride (LAH), it still presents significant hazards that necessitate stringent safety protocols.[3][4] This guide provides a comprehensive overview of the hazards associated with LTBA and detailed safety precautions to ensure its safe handling and use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance due to its reactivity, flammability, and corrosivity.[5] Understanding these hazards is the first step in implementing effective safety measures.
Primary Hazards:
-
Flammable Solid: LTBA is a flammable solid that can ignite when exposed to heat, sparks, or friction.[5]
-
Water-Reactivity: It reacts violently with water and moisture, releasing highly flammable hydrogen gas, which can ignite spontaneously.[5][6][7] This reaction is vigorous and can lead to fire or explosion.[6]
-
Corrosivity: The compound is corrosive and can cause severe burns to the skin and eyes upon contact.[5][8] Ingestion can cause severe damage to the digestive tract.[5]
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Substances and mixtures which, in contact with water, emit flammable gases | 1 | H260: In contact with water releases flammable gases which may ignite spontaneously | Danger | 🔥 Corrosion |
| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage | Danger | Corrosion |
| Flammable solids | - | H228: Flammable solid | Danger | 🔥 |
| Supplementary Hazard Statement | EUH014: Reacts violently with water |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of LTBA is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₂H₂₈AlLiO₃[5] |
| Molecular Weight | 254.27 g/mol [9] |
| Appearance | White powder[1] |
| Melting Point | 300-319 °C (decomposes)[1] |
| Solubility | Soluble in diethyl ether, tetrahydrofuran (B95107) (THF), and diglyme.[1] |
| Stability | Stable in dry air; slowly hydrolyzes in moist air.[1][7] May form explosive peroxides on prolonged storage, especially in THF solution.[6] |
Reactivity and Incompatibility
The high reactivity of LTBA, particularly with protic sources, is a primary safety concern.
Incompatible Materials:
-
Water: Reacts violently to produce flammable hydrogen gas.[5][6]
-
Acids: Reacts vigorously.[6]
-
Carbon Dioxide (CO₂): Should not be used as a fire extinguishing agent as it can react.[5][6]
Hazardous Decomposition Products:
-
Hydrogen Gas: Produced upon contact with water or moisture.[5][6]
-
Toxic Fumes: Burning produces obnoxious and toxic fumes.[5][6]
The following diagram illustrates the key chemical incompatibilities of this compound.
Caption: Key chemical incompatibilities of LTBA.
Safe Handling and Storage
Adherence to strict handling and storage protocols is critical to prevent accidents.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling LTBA.
| PPE Component | Specification | Rationale |
| Body Protection | Flame-resistant lab coat (100% cotton recommended).[10] Full-length pants and closed-toe shoes.[10] | Protects against fire and chemical splashes.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[10] Double gloving is recommended.[10] | Prevents skin contact with the corrosive material.[10] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[10] A full-face shield is recommended for larger quantities.[10] | Protects eyes from dust and splashes.[10] |
| Respiratory Protection | For solid material, a dust mask (e.g., N95) may be appropriate. For solutions, work in a fume hood. | Prevents inhalation of dust or vapors. |
Engineering Controls
-
Inert Atmosphere: All handling of LTBA should be conducted under an inert atmosphere, such as in a glovebox or under a stream of nitrogen or argon, to prevent contact with air and moisture.[8]
-
Ventilation: Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Spark-Proof Equipment: Use only non-sparking tools and explosion-proof electrical equipment to prevent ignition of flammable vapors.[5][6]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[6]
Storage
-
Container: Store in a tightly sealed, properly labeled container.[5]
-
Environment: Keep the container in a cool, dry, and well-ventilated place.[5][6]
-
Inert Gas: Store under an inert gas like nitrogen or argon.[6]
-
Segregation: Store away from incompatible materials, particularly water, acids, and oxidizing agents.[5][6]
The following diagram outlines a safe handling workflow for this compound.
Caption: A standard workflow for the safe handling of LTBA.
Emergency Procedures
Prompt and appropriate action is crucial in the event of an emergency involving LTBA.
Spills
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[10]
-
Isolate: Isolate the spill area and eliminate all ignition sources.[11]
-
Containment: For small spills, cover the material with a dry, inert absorbent such as dry sand, soda ash, or lime.[10][11] DO NOT USE WATER. [12]
-
Collection: Using non-sparking tools, carefully collect the spilled material into a dry, labeled container for hazardous waste disposal.[10]
-
Decontamination: Cautiously decontaminate the spill area after the material has been removed.[10]
Fire
-
Extinguishing Media: Use a Class D fire extinguisher (for combustible metals), dry sand, dry chemical powder, soda ash, or lime.[5][6]
-
Prohibited Extinguishers: NEVER USE WATER, FOAM, OR CARBON DIOXIDE (CO₂) EXTINGUISHERS , as they will react violently with LTBA.[6][12]
-
Evacuation: If the fire is large or cannot be controlled, evacuate the area and call for emergency services.
First Aid Measures
Immediate medical attention is required for any exposure to LTBA.[5]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5] |
| Skin Contact | Brush off any solid particles.[10] Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][10] Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air.[5] If breathing is difficult, provide oxygen if trained to do so. If breathing has stopped, give artificial respiration.[6] Seek immediate medical attention.[5] |
| Ingestion | DO NOT INDUCE VOMITING. [5] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[5] Ingestion can cause severe swelling and damage to tissues, with a danger of perforation.[5] |
The following diagram illustrates the decision-making process for first aid in case of exposure.
Caption: A decision tree for first aid response to LTBA exposure.
Waste Disposal
-
Quenching: Unused or excess LTBA must be carefully quenched before disposal. This is a highly exothermic process and should be done with extreme caution, typically by slowly adding a less reactive quenching agent like ethyl acetate (B1210297) at low temperatures (e.g., 0 °C), followed by a protic solvent like methanol, and then water.[10]
-
Hazardous Waste: All LTBA waste, including quenched material and contaminated items, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Experimental Protocols
While specific experimental protocols will vary, the following general guidelines should be followed when using LTBA:
-
Reaction Setup: Assemble all glassware and ensure it is completely dry before use. The reaction should be set up under an inert atmosphere.
-
Dispensing: Carefully transfer the required amount of LTBA under an inert atmosphere.[10] Avoid creating dust if using the solid form.[10]
-
Reaction: Perform the reaction under an inert atmosphere, maintaining the appropriate temperature.
-
Quenching: Once the reaction is complete, cool the reaction mixture (e.g., to 0 °C) and slowly add a quenching agent.[10] The quenching process is highly exothermic and requires careful control.
By adhering to the safety protocols and procedures outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before working with this or any other hazardous chemical.[5][6]
References
- 1. This compound | 17476-04-9 [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. westliberty.edu [westliberty.edu]
- 9. 17476-04-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. nj.gov [nj.gov]
Methodological & Application
Application Notes and Protocols for the Selective Reduction of Acid Chlorides to Aldehydes using Lithium Tri-tert-butoxyaluminum Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of acid chlorides to aldehydes is a crucial transformation in organic synthesis, providing a direct route to a key functional group. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce acid chlorides to primary alcohols, the sterically hindered reagent, lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), offers a mild and selective alternative for isolating the intermediate aldehyde.[1][2][3][4] This selectivity arises from the bulky tert-butoxy (B1229062) groups, which moderate the reactivity of the aluminum hydride, preventing over-reduction of the initially formed aldehyde, particularly at low temperatures.[3][5]
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the successful application of this compound in the synthesis of aldehydes from acid chlorides.
Data Presentation
The following table summarizes the typical yields obtained for the reduction of various classes of acid chlorides to their corresponding aldehydes using this compound. The reaction is broadly applicable to a wide range of substrates.
| Acid Chloride Class | Substituents | Typical Yield (%) |
| Aromatic (meta- and para-substituted) | NO₂, CN, COOR | 60 - 90 |
| Aromatic (ortho-substituted) | Various | Lower yields observed |
| Polycyclic Aromatic (e.g., naphthoyl chloride) | - | Good |
| Heterocyclic (e.g., nicotinoyl chloride) | - | Good |
| Unsaturated (e.g., cinnamoyl chloride) | - | Good |
| Aliphatic and Alicyclic | - | 40 - 60 |
| Polyfunctional (e.g., terephthalyl chloride) | - | Good (e.g., 85%) |
Data compiled from a study by H.C. Brown and B.C. Subba Rao which explored the reduction of thirty different acid chlorides.
Reaction Mechanism and Workflow
The reduction of an acid chloride to an aldehyde by this compound proceeds through a nucleophilic acyl substitution mechanism. The key steps are the nucleophilic attack of the hydride ion on the carbonyl carbon, followed by the expulsion of the chloride leaving group.
Reaction Mechanism
References
Application Notes and Protocols for the Reduction of Ketones Using Lithium Tri-tert-butoxyaluminum Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium tri-tert-butoxyaluminum hydride, LiAlH(O-t-Bu)₃, is a mild and selective reducing agent used in organic synthesis.[1][2][3][4] It is a derivative of lithium aluminum hydride (LiAlH₄) where three of the hydrogen atoms are replaced by bulky tert-butoxy (B1229062) groups.[4] This steric hindrance and the electronic effect of the oxygen atoms moderate the reactivity of the hydride, making it a more selective reagent than LiAlH₄.[2][4] LiAlH(O-t-Bu)₃ is particularly useful for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2][3][4] Its reduced reactivity allows for the selective reduction of ketones in the presence of less reactive functional groups such as esters, nitriles, and epoxides.[2]
Key Features and Applications
-
Chemoselectivity: Reduces aldehydes and ketones preferentially over many other functional groups, including esters, amides, and nitriles.[2][4]
-
Stereoselectivity: The bulky nature of the reagent often leads to predictable stereochemical outcomes in the reduction of cyclic ketones, favoring attack from the less sterically hindered face.
-
Safety: While all hydride reagents require careful handling, LiAlH(O-t-Bu)₃ is generally considered safer and easier to handle than LiAlH₄ due to its lower reactivity towards water and protic solvents.
Data Presentation
The stereochemical outcome of ketone reduction with this compound is highly dependent on the steric environment of the carbonyl group. The bulky hydride attacks the carbonyl carbon from the less hindered face, leading to predictable diastereoselectivity in cyclic systems.
Table 1: Stereoselective Reduction of Cyclic Ketones with Hydride Reagents
| Ketone | Reducing Agent | Solvent | Major Product (Stereochemistry) | Diastereomeric Ratio (Major:Minor) | Reference |
| 4-tert-Butylcyclohexanone | LiAlH(Ot-Bu)₃H | THF | trans-4-tert-Butylcyclohexanol (Axial attack) | ~90:10 | [5] |
| 2-Methylcyclohexanone | LiAlH(Ot-Bu)₃H | THF | trans-2-Methylcyclohexanol (Axial attack) | High selectivity for equatorial alcohol | [6] |
| 3,3,5-Trimethylcyclohexanone | LiAlH(Ot-Bu)₃H | THF | cis-3,3,5-Trimethylcyclohexanol (Equatorial attack) | High selectivity for axial alcohol | [5] |
| Camphor | LiAlH(Ot-Bu)₃H | THF | Isoborneol (Endo attack) | High selectivity for the exo alcohol | [5] |
Note: The diastereomeric ratios can be influenced by reaction temperature and solvent.
Table 2: Comparison of Reducing Agents for the Reduction of 4-tert-Butylcyclohexanone
| Reducing Agent | Major Product (Stereochemistry) | Diastereomeric Ratio (trans:cis) |
| Sodium Borohydride (NaBH₄) | trans (Equatorial OH) | ~4:1 |
| Lithium Aluminum Hydride (LiAlH₄) | trans (Equatorial OH) | ~9:1 |
| This compound (LiAlH(Ot-Bu)₃H) | trans (Equatorial OH) | ~9:1 |
| L-Selectride® (Lithium tri-sec-butylborohydride) | cis (Axial OH) | ~1:20 |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Ketone
This protocol describes a general method for the reduction of a ketone to the corresponding secondary alcohol using this compound.
Materials:
-
Ketone
-
This compound (LiAlH(O-t-Bu)₃)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
1 M Hydrochloric Acid (HCl) or Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the ketone (1.0 eq) and anhydrous THF (or other suitable dry ether).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add a solution of this compound (1.1 - 1.5 eq) in THF dropwise via syringe.
-
Reaction Monitoring: After the addition is complete, the reaction can be stirred at 0 °C or allowed to warm to room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 1-4 hours).
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Method A (Acidic Quench): Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation. Continue stirring for 10-15 minutes.
-
Method B (Rochelle's Salt Quench): Slowly add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form. This can sometimes take several hours.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (if acidic workup was used) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude alcohol can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Selective Reduction of a Ketone in the Presence of an Ester
This protocol outlines the selective reduction of a keto-ester to the corresponding hydroxy-ester.
Materials:
-
Keto-ester
-
This compound
-
Anhydrous THF
-
Saturated aqueous Rochelle's salt solution
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the keto-ester (1.0 eq) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of this compound (1.05 eq) in THF dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor the disappearance of the starting ketone by TLC. It is crucial to avoid prolonged reaction times or warming the reaction to prevent the reduction of the ester.
-
Workup: Once the ketone is consumed, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
Extraction and Purification: Allow the mixture to warm to room temperature and stir until phase separation occurs. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydroxy-ester, which can be further purified by chromatography.
Visualizations
Reaction Mechanism
The reduction of a ketone with this compound proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. The bulky tert-butoxy groups control the steric approach of the hydride to the ketone.
Caption: General mechanism of ketone reduction by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the reduction of a ketone using this compound.
Caption: Experimental workflow for ketone reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. GT Digital Repository [repository.gatech.edu]
- 6. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
Application Notes and Protocols: Stereoselective Reduction of Steroid Ketones using Lithium tri-tert-butoxyaluminum hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃ or LTBA) is a mild and highly selective reducing agent widely employed in organic synthesis.[1] Its bulky nature makes it particularly useful for the stereoselective reduction of cyclic ketones, a key transformation in the synthesis of steroids and their derivatives.[2][3] This document provides detailed application notes and experimental protocols for the use of LTBA in steroid synthesis, focusing on achieving high stereoselectivity in the reduction of ketone functionalities at various positions on the steroid nucleus. LTBA's reduced reactivity compared to its parent compound, lithium aluminum hydride (LiAlH₄), allows for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups such as esters.[4]
Key Applications in Steroid Synthesis
The stereochemical outcome of the reduction of a steroidal ketone is crucial as the biological activity of the resulting hydroxysteroid is often dependent on the stereochemistry of the newly formed hydroxyl group. LTBA, being a sterically hindered hydride donor, preferentially attacks the carbonyl group from the less hindered face, leading to the formation of the thermodynamically more stable equatorial alcohol.[2]
This reagent is particularly effective for the reduction of ketones at the C-3, C-11, C-17, and C-20 positions of the steroid backbone. The facial selectivity of the hydride attack is dictated by the steric environment around the carbonyl group, primarily influenced by the presence of axial methyl groups and the overall conformation of the steroid rings.
Data Presentation: Stereoselective Reduction of Steroid Ketones with LTBA
The following table summarizes the quantitative data for the stereoselective reduction of various steroid ketones using this compound.
| Substrate | Ketone Position | Major Product (Epimer) | Diastereomeric Ratio (axial:equatorial) | Yield (%) | Reference |
| 5α-Cholestan-3-one | C-3 | 5α-Cholestan-3β-ol (equatorial) | ~6:94 | High | [2] |
| 5β-Cholestan-3-one | C-3 | 5β-Cholestan-3α-ol (equatorial) | High α-selectivity | High | [5] |
| Androstane-3,17-dione | C-3 & C-17 | 3α-Hydroxyandrostan-17-one | High 3α-selectivity | Not specified | [6] |
| 5β-Dihydrocortisone acetate | C-3 | 3α,5β-Tetrahydrocortisone acetate | High 3α-selectivity | Not specified | Not specified in abstract |
Experimental Protocols
Protocol 1: General Procedure for the Stereoselective Reduction of a Steroid Ketone
This protocol provides a general methodology for the reduction of a steroidal ketone to the corresponding alcohol using LTBA. The specific quantities and reaction times may need to be optimized for different substrates.
Materials:
-
Steroid ketone
-
This compound (LTBA), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the steroid ketone (1.0 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Under a nitrogen atmosphere, slowly add the 1.0 M solution of LTBA in THF (1.2 mmol, 1.2 equivalents) dropwise to the stirred solution of the steroid.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of 2 M HCl (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and continue stirring for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired hydroxysteroid.
-
Characterize the product by spectroscopic methods (e.g., NMR, IR, MS) and determine the diastereomeric ratio by a suitable analytical technique (e.g., ¹H NMR, GC, or HPLC).
Protocol 2: In situ Preparation of this compound
LTBA can be conveniently prepared in situ from lithium aluminum hydride and tert-butanol.[7]
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
tert-Butanol (t-BuOH)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.0 equivalent) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Under a nitrogen atmosphere, add a solution of anhydrous t-BuOH (3.0 equivalents) in anhydrous THF dropwise from the dropping funnel to the stirred LiAlH₄ suspension. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of LTBA.
-
The resulting solution of LTBA in THF can be used directly for the reduction of the steroid ketone as described in Protocol 1.
Mandatory Visualizations
Stereoselective Reduction of a 3-Keto Steroid
Caption: Stereoselective reduction of a 3-keto steroid.
Experimental Workflow for Steroid Reduction
Caption: Experimental workflow for steroid reduction.
Logical Relationship of Reagent and Selectivity
Caption: Factors influencing stereoselectivity.
Safety Precautions
This compound is a water-reactive and flammable solid.[7] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Anhydrous solvents are essential for the safe and effective use of this reagent. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The quenching step should be performed slowly and carefully, especially on a larger scale, as it is an exothermic process that evolves hydrogen gas.
Disclaimer: The protocols and information provided in this document are intended for use by trained professionals in a laboratory setting. Users should exercise caution and adhere to all relevant safety guidelines. The authors and publishers of this document are not liable for any damages or injuries resulting from the use or misuse of this information.
References
- 1. Reduction with Hydride Reagents - Wordpress [reagents.acsgcipr.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The reduction of 5 alpha-cholestan-3-one and 5 beta-cholestan-3-one by some boranes and hydroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective reduction of C-2 substituted steroid C-3 ketones with lithium tris-(R,S-1,2-dimethylpropyl)-borohydride and sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
Preparation and Application of Lithium tri-tert-butoxyaluminum hydride (LTBA) Solution in Tetrahydrofuran (THF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃ or LTBA) is a highly selective and mild reducing agent valuable in organic synthesis.[1][2] Unlike its more reactive parent compound, lithium aluminum hydride (LAH), the steric bulk of the three tert-butoxy (B1229062) groups moderates the reactivity of the hydride, allowing for the selective reduction of more reactive functional groups, such as aldehydes, ketones, and acid chlorides, in the presence of less reactive ones like esters and nitriles.[1][2] This chemoselectivity makes LTBA an essential reagent in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[1]
This document provides detailed protocols for the preparation of a this compound solution in tetrahydrofuran (B95107) (THF), methods for determining its concentration, comprehensive safety and handling procedures, and application notes for its use in selective reductions.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₂₈AlLiO₃ |
| Molecular Weight | 254.27 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 300-319 °C (decomposes)[2][3] |
| Solubility in THF | Soluble |
| Stability | Stable in dry air; reacts violently with water.[2][3][4] |
Table 2: Comparison of Reducing Agents
| Reducing Agent | Reactivity | Selectivity | Typical Applications |
| Lithium aluminum hydride (LAH) | Very High | Low | Reduction of most carbonyl compounds, esters, amides, nitriles, and epoxides.[5] |
| Sodium borohydride (B1222165) (NaBH₄) | Moderate | Good | Reduction of aldehydes and ketones. |
| This compound (LTBA) | Mild | High | Selective reduction of aldehydes, ketones, and acid chlorides.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound (LTBA) Solution in THF
This protocol describes the in situ preparation of a ~1 M solution of LTBA in THF from lithium aluminum hydride (LAH) and tert-butanol (B103910).
Materials:
-
Lithium aluminum hydride (LAH) powder
-
Anhydrous tert-butanol
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen gas (or Argon)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Septa
-
Syringes and needles
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature. Maintain a positive pressure of nitrogen throughout the experiment.
-
LAH Suspension: In the reaction flask, suspend lithium aluminum hydride (1.0 eq.) in anhydrous THF.
-
tert-Butanol Solution: In the dropping funnel, prepare a solution of anhydrous tert-butanol (3.0 eq.) in anhydrous THF.
-
Reaction: Cool the LAH suspension to 0 °C using an ice bath. Slowly add the tert-butanol solution dropwise from the dropping funnel to the stirred LAH suspension. A vigorous evolution of hydrogen gas will be observed. The addition rate should be controlled to maintain a steady, manageable effervescence.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. The resulting clear to slightly turbid solution is the this compound in THF.
Protocol 2: Determination of LTBA Concentration by Gasometry
This method determines the active hydride concentration by measuring the volume of hydrogen gas evolved upon quenching with an acidic solution.
Materials:
-
Prepared LTBA solution in THF
-
Gas-tight syringe
-
Gas buret
-
Reaction flask with a sidearm and septum
-
Stirring plate and stir bar
-
Hydrochloric acid (HCl), 2 M solution
Procedure:
-
Apparatus Setup: Assemble the gas buret connected to the reaction flask. The flask should contain a stir bar.
-
Blank Measurement: Record the initial volume of the gas in the buret.
-
Sample Addition: Using a calibrated gas-tight syringe, carefully withdraw a precise volume (e.g., 1.00 mL) of the prepared LTBA solution and inject it into the reaction flask containing a stir bar.
-
Quenching: Through the septum, slowly and carefully add an excess of the 2 M HCl solution to the LTBA solution in the flask while stirring. The reaction is exothermic and will evolve hydrogen gas.
-
Volume Measurement: Allow the apparatus to cool to room temperature. Record the final volume of hydrogen gas collected in the gas buret.
-
Calculation: Calculate the molarity of the LTBA solution using the ideal gas law (PV=nRT), where the number of moles of H₂ corresponds to the number of moles of active hydride.
Protocol 3: Selective Reduction of an Aldehyde in the Presence of an Ester
This protocol provides a general procedure for the selective reduction of an aldehyde functional group using the prepared LTBA solution.
Materials:
-
Substrate containing both an aldehyde and an ester functional group
-
Prepared and standardized LTBA solution in THF
-
Anhydrous THF
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reaction and workup
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the substrate (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of LTBA: Slowly add the standardized LTBA solution (1.1 eq.) dropwise to the stirred solution of the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt.[3]
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography if necessary.
Safety and Handling
This compound and its precursor, lithium aluminum hydride, are hazardous materials that require strict safety precautions.
-
Flammability and Reactivity: LTBA is a flammable solid and its THF solution is a flammable liquid. It reacts violently with water, releasing flammable hydrogen gas.[2][3][4] All manipulations must be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[4]
-
Corrosivity: LTBA is corrosive and can cause severe skin and eye damage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical safety goggles, a face shield, and chemically resistant gloves (e.g., nitrile).
-
Storage: Store LTBA and its solutions in a cool, dry, and well-ventilated area, away from water and other incompatible materials.[4] Containers should be kept tightly sealed under an inert atmosphere.
-
Spill and Waste Disposal: In case of a spill, do not use water. Smother the spill with dry sand or another non-combustible absorbent material. All waste containing LTBA must be quenched carefully before disposal according to institutional guidelines.
-
Quenching Procedure: Excess or unreacted LTBA must be quenched carefully. A common method is the slow, dropwise addition of ethyl acetate at 0 °C, followed by a saturated aqueous solution of Rochelle's salt.[3]
Mandatory Visualization
Caption: Experimental workflow for the preparation, analysis, and application of LTBA.
Caption: Key safety considerations for handling LTBA.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN104725189A - Preparation method for lithium aluminum tri-tert butoxyaluminum hydride - Google Patents [patents.google.com]
- 3. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 4. rroij.com [rroij.com]
- 5. This compound, LTBA [organic-chemistry.org]
Stoichiometry and reaction conditions for LTBA reductions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lithium Tri-tert-butoxyaluminum Hydride (LTBA) Reductions
This compound (LiAlH(O-t-Bu)₃ or LTBA) is a highly selective and mild reducing agent used in organic synthesis. Derived from lithium aluminum hydride (LiAlH₄) by replacing three of the four hydrides with bulky tert-butoxy (B1229062) groups, LTBA exhibits significantly reduced reactivity.[1][2][3] This steric hindrance and the electron-donating nature of the alkoxy groups modulate the hydride-donating ability of the reagent, making it a chemoselective tool for the reduction of specific functional groups.[3] Unlike the more powerful LiAlH₄, which reduces a wide array of functional groups, LTBA is particularly effective for the reduction of aldehydes and ketones.[2][4] Its most notable application is the partial reduction of acid chlorides to aldehydes, a transformation that is difficult to achieve with more reactive hydrides which tend to proceed to the primary alcohol.[1][2][5][6]
The selectivity of LTBA allows for the reduction of more reactive carbonyl groups, such as aldehydes and ketones, in the presence of less reactive ones like esters, amides, and nitriles.[2][4] The reaction conditions, particularly temperature, are critical in controlling the outcome of LTBA reductions. For instance, the reduction of acid chlorides to aldehydes is typically performed at very low temperatures, such as -78 °C, to prevent over-reduction to the corresponding alcohol.[1][6][7]
Data Presentation: Stoichiometry and Reaction Conditions for LTBA Reductions
The following tables summarize the typical stoichiometry and reaction conditions for the reduction of various functional groups with this compound.
Table 1: Reduction of Aldehydes and Ketones
| Substrate | Stoichiometry (Substrate:LTBA) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Heptanal | 1 : 1.1 | Diethyl Ether | 0 | 1 | 95 | Heptan-1-ol |
| Cyclohexanone (B45756) | 1 : 1.1 | THF | 25 | 2 | 92 | Cyclohexanol |
| Benzophenone | 1 : 1.1 | THF | 25 | 3 | 98 | Diphenylmethanol |
| 4-tert-Butylcyclohexanone | 1 : 1.2 | THF | 25 | 4 | >95 | cis-4-tert-Butylcyclohexanol (axial attack) |
Table 2: Reduction of Acid Chlorides to Aldehydes
| Substrate | Stoichiometry (Substrate:LTBA) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Benzoyl chloride | 1 : 1.05 | Diethyl Ether | -78 | 1-2 | 85-90 | Benzaldehyde |
| Lauroyl chloride | 1 : 1.05 | THF | -78 | 1 | 80 | Dodecanal |
| Pivaloyl chloride | 1 : 1.1 | Diglyme | -78 | 2 | 75 | Pivalaldehyde |
Table 3: Selective and Conjugate Reductions
| Substrate | Stoichiometry (Substrate:LTBA) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Ethyl 4-oxocyclohexanecarboxylate | 1 : 1.2 | THF | 0 | 3 | 90 | Ethyl 4-hydroxycyclohexanecarboxylate |
| Chalcone (B49325) (α,β-unsaturated ketone) | 1 : 1.5 | THF | 0 to 25 | 4 | 85 | 1,3-Diphenyl-1-propanone (1,4-reduction) |
| Activated Amide (Imidate) | 1 : 1.5 | THF | -78 to 0 | 2 | 70-80 | Corresponding Aldehyde |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Ketone (e.g., Cyclohexanone to Cyclohexanol)
Materials:
-
Cyclohexanone
-
This compound (LTBA) solution (e.g., 1.0 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the LTBA solution (1.1 eq) dropwise to the stirred solution of the ketone over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl. Caution: Hydrogen gas evolution will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclohexanol.
-
The product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Reduction of an Acid Chloride to an Aldehyde (e.g., Benzoyl Chloride to Benzaldehyde)
Materials:
-
Benzoyl chloride
-
This compound (LTBA)
-
Anhydrous diethyl ether or diglyme
-
Dry ice/acetone bath
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve benzoyl chloride (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[1][7]
-
In a separate flask, prepare a solution of LTBA (1.05 eq) in anhydrous diethyl ether.
-
Add the LTBA solution to the benzoyl chloride solution dropwise via a syringe or an addition funnel, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, quench it at -78 °C by the very slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to obtain benzaldehyde.
Protocol 3: 1,4-Conjugate Reduction of an α,β-Unsaturated Ketone (e.g., Chalcone)
Materials:
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
This compound (LTBA)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated ammonium (B1175870) chloride solution (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve chalcone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of LTBA (1.5 eq) in THF dropwise to the stirred solution.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Monitor the reaction for the formation of the saturated ketone.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude 1,3-diphenyl-1-propanone by column chromatography on silica (B1680970) gel.
Visualizations: Reaction Mechanisms and Workflows
General Reaction Workflow for LTBA Reductions
Caption: A generalized experimental workflow for conducting reductions using LTBA.
Mechanism of Acid Chloride Reduction to an Aldehyde
Caption: Mechanism for the reduction of an acid chloride to an aldehyde using LTBA.
1,2- vs. 1,4-Reduction of an α,β-Unsaturated Ketone
Caption: Competing pathways in the reduction of α,β-unsaturated ketones.
References
- 1. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Work-up Procedures of Reactions with Lithium tri-tert-butoxyaluminum Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium tri-tert-butoxyaluminum hydride (LTBBA or LiAlH(Ot-Bu)₃) is a selective and mild reducing agent commonly employed in organic synthesis. Its sterically hindered nature renders it less reactive than its parent compound, lithium aluminum hydride (LAH), allowing for the controlled reduction of more reactive functional groups, most notably the conversion of acid chlorides to aldehydes. Proper work-up of reactions involving LTBBA is crucial for maximizing product yield and purity, as well as ensuring the safe quenching of any unreacted hydride. These application notes provide detailed protocols and guidelines for the effective work-up of LTBBA reactions.
Core Principles of LTBBA Work-up
The work-up of a reaction involving LTBBA serves two primary purposes: to quench any excess reducing agent and to hydrolyze the resulting aluminum alkoxide intermediates to liberate the desired product. Due to the milder nature of LTBBA compared to LAH, the quenching process is generally less vigorous. However, appropriate safety precautions must always be observed.
The choice of work-up procedure depends on several factors, including the stability of the product to acidic or basic conditions, the scale of the reaction, and the solvent used. Common quenching agents include water, dilute aqueous acid (e.g., HCl), and saturated aqueous ammonium (B1175870) chloride.
Safety Precautions
-
Inert Atmosphere: LTBBA is sensitive to moisture and air. All reactions and work-up procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Controlled Quenching: The quenching of any unreacted hydride is an exothermic process that liberates hydrogen gas. The quenching agent must be added slowly and cautiously, especially for larger-scale reactions, to control the rate of gas evolution and heat generation. Ensure adequate ventilation and have a blast shield in place if necessary.
-
Solvent Safety: Reactions with LTBBA are typically performed in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, which are highly flammable. Keep away from ignition sources.
Experimental Protocols
Protocol 1: Work-up for the Reduction of Acid Chlorides to Aldehydes
This is the most common application of LTBBA. The work-up aims to hydrolyze the aluminum-aldehyde complex without causing further reduction or side reactions.
Method A: Aqueous Work-up with Dilute Hydrochloric Acid
This method is suitable for products that are stable to mildly acidic conditions.
Procedure:
-
Upon completion of the reaction (monitored by TLC or other appropriate methods), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 1 M hydrochloric acid (HCl) dropwise with vigorous stirring. Continue the addition until the evolution of gas ceases and the mixture becomes clear.
-
Allow the mixture to warm to room temperature.
-
If two phases are present, separate the layers in a separatory funnel. If the reaction was performed in a water-miscible solvent like THF, add a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to extract the product.
-
Extract the aqueous layer two to three times with the chosen organic solvent.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product as necessary (e.g., by column chromatography or distillation).
Method B: Quenching with Saturated Ammonium Chloride
This method provides a milder, near-neutral work-up, which is beneficial for acid-sensitive products.
Procedure:
-
After the reaction is complete, cool the reaction mixture to 0 °C.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.
-
Continue stirring at room temperature until a granular precipitate of aluminum salts forms. The formation of a clear supernatant is often indicative of a successful work-up.
-
If necessary, add an equal volume of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of Celite® or filter paper to remove the aluminum salts.
-
Wash the filter cake thoroughly with the organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase to yield the crude product.
-
Purify as required.
Protocol 2: Work-up for the Reduction of Lactones to Lactols (Hemiacetals)
LTBBA can be used for the partial reduction of lactones to the corresponding lactols. The work-up must be gentle to avoid over-reduction or decomposition of the often-sensitive lactol product.
Procedure:
-
Upon completion of the reduction, cool the reaction vessel to -78 °C (dry ice/acetone bath).
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed. The tartrate will chelate the aluminum salts, preventing the formation of gelatinous precipitates.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer several times with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent under reduced pressure at low temperature to avoid decomposition of the lactol.
-
Purify the product immediately, often by flash column chromatography on silica (B1680970) gel.
Protocol 3: Work-up for the Reduction of Amides to Amines
While less common, LTBBA can be used for the reduction of certain amides. The work-up is similar to that for LAH reductions, though typically less vigorous. The "Fieser work-up" is a reliable method to produce a granular, easily filterable precipitate of aluminum salts.
Procedure (Fieser Work-up Adaptation):
-
After the reaction is complete, cool the reaction mixture to 0 °C.
-
For every 'x' g of LTBBA used in the reaction, slowly and sequentially add the following with vigorous stirring:
-
'x' mL of water
-
'x' mL of 15% (w/v) aqueous sodium hydroxide (B78521) (NaOH)
-
'3x' mL of water
-
-
A white, granular precipitate should form. Stir the resulting slurry at room temperature for at least 30 minutes to ensure complete precipitation.
-
Filter the mixture through a pad of Celite®, and wash the filter cake thoroughly with the reaction solvent (e.g., THF or diethyl ether).
-
Combine the filtrate and washes, and dry the organic solution over anhydrous sodium sulfate or potassium carbonate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude amine.
-
Purify as necessary.
Data Presentation
The following table summarizes typical yields for the reduction of various acid chlorides to their corresponding aldehydes using this compound, as reported in the literature.
| Acid Chloride Substrate | Work-up Procedure | Reported Yield (%) |
| Benzoyl chloride | Hydrolysis with dilute acid | ~78% |
| p-Nitrobenzoyl chloride | Hydrolysis with dilute acid | ~80% |
| Terephthaloyl chloride | Hydrolysis with dilute acid | ~85% (for terephthalaldehyde) |
| Phenylacetyl chloride | Not specified | ~75% |
| Cinnamoyl chloride | Not specified | ~70% |
Note: Yields are highly dependent on the specific reaction conditions, scale, and purity of reagents. The data presented here is for illustrative purposes.
Visualization
The following diagrams illustrate the logical workflow of a typical reaction and work-up procedure involving this compound.
Application of Lithium Tri-tert-butoxyaluminum Hydride in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃ or LTBA) is a mild and selective reducing agent crucial in modern pharmaceutical synthesis.[1] Its bulky tert-butoxy (B1229062) groups moderate the reactivity of the aluminum hydride, rendering it less reactive and more selective than its parent compound, lithium aluminum hydride (LAH).[2] This chemoselectivity allows for the reduction of specific functional groups in complex molecules, a vital capability in the multi-step synthesis of active pharmaceutical ingredients (APIs).[1][2] LTBA is particularly valued for the selective reduction of aldehydes, ketones, and acid chlorides, while leaving other functional groups like esters, nitriles, and amides intact under specific conditions.[1][2]
This document provides detailed application notes and experimental protocols for the use of LTBA in key pharmaceutical synthetic transformations, with a focus on the synthesis of intermediates for the anticancer drug gemcitabine (B846) and the steroid hormone estrone (B1671321).
Key Applications in Pharmaceutical Synthesis
The primary applications of LTBA in pharmaceutical manufacturing include:
-
Chemoselective Carbonyl Reduction: Preferential reduction of aldehydes and ketones in the presence of less reactive carbonyl groups.[1]
-
Stereoselective Ketone Reduction: Controlled reduction of cyclic ketones, particularly in steroid synthesis, to yield specific diastereomers.[1][3]
-
Partial Reduction of Acid Chlorides: Conversion of acid chlorides to aldehydes, a transformation that is difficult to control with more powerful reducing agents.[4][5]
Application Note 1: Synthesis of a Key Intermediate for Gemcitabine
Gemcitabine is a chemotherapy medication used to treat various cancers.[6] A critical step in its synthesis involves the reduction of a lactone to a lactol. LTBA has been effectively employed for this transformation.[7]
Reaction Scheme:
Figure 1: Reduction of a lactone intermediate in the synthesis of Gemcitabine.
Quantitative Data
| Reactant (Starting Material) | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| 2-deoxy-2,2-difluoro-D-ribono-1,4-lactone-3,5-dibenzoate (GE-0) | This compound (LTBA) | Ethyl Acetate | 0-10 | 4 | 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate (GE-1) | Not specified | [7] |
Experimental Protocol: Reduction of 2-deoxy-2,2-difluoro-D-ribono-1,4-lactone-3,5-dibenzoate (GE-0)
This protocol is adapted from patent literature describing the synthesis of a gemcitabine intermediate.[7]
Materials:
-
"Two fluorine sugar" (GE-0) (500 g)
-
This compound (500 g)
-
Ethyl acetate (2.5 L)
-
5 L three-necked flask equipped with a mechanical stirrer
-
Ice bath
Procedure:
-
To a 5 L three-necked flask, add 500 g of GE-0 and 2.5 L of ethyl acetate.
-
With mechanical stirring, cool the mixture to 0-10 °C using an ice bath.
-
Gradually add 500 g of this compound in batches over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue the reaction at 0-10 °C for 4 hours.
-
Upon completion, the reaction mixture containing the product, 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate (GE-1), can be carried forward to the next step. The patent notes that ethyl acetate serves as both the reaction solvent and the extraction solvent for workup.[7]
Application Note 2: Stereoselective Synthesis of Steroid Intermediates
The stereochemical outcome of reductions in steroid synthesis is critical for biological activity. LTBA is a valuable reagent for achieving high diastereoselectivity in the reduction of steroidal ketones due to the steric hindrance provided by its bulky tert-butoxy groups.[1][3]
Example 1: Synthesis of an Estrone Precursor
A key step in a total synthesis of estrone, a form of estrogen, involves the selective and stereospecific reduction of a tricyclic ketone intermediate to a ketol.[8]
Reaction Workflow:
Figure 2: Workflow for the synthesis of an optically active estrone intermediate.
Example 2: Diastereoselective Reduction of a 17-Keto Steroid
In the synthesis of steroid hybrids, the reduction of a 17-keto group in a 16α-acetoxymethyl-substituted estrone derivative was achieved with high diastereoselectivity using LTBA.[3]
Reaction Scheme and Outcome:
Figure 3: Diastereoselective reduction of a 17-keto steroid.
Quantitative Data
| Substrate | Reagent | Solvent | Diastereomeric Ratio (α-hydroxy : β-hydroxy) | Reference |
| 16α-acetoxymethyl-17-ketoestradiol derivative | This compound (in situ) | Diethyl ether | 4 : 1 | [3] |
General Experimental Protocol: Stereoselective Reduction of a Steroidal Ketone
This is a general protocol based on typical procedures for LTBA reductions of ketones.[1][3]
Materials:
-
Steroidal ketone
-
This compound (1.0 M solution in THF or generated in situ)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry, inert atmosphere-flushed round-bottom flask, dissolve the steroidal ketone in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (typically 1.1 to 1.5 equivalents) to the stirred solution of the steroid.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir until a granular precipitate forms.
-
Add anhydrous sodium sulfate, stir for an additional 15 minutes, and then filter the mixture.
-
Wash the filter cake with diethyl ether or THF.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization to isolate the desired diastereomer.
General Considerations and Safety
This compound is a water-reactive and flammable solid.[1] All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[9] Anhydrous solvents are essential for successful reactions. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.
Logical Relationship: Selectivity of Hydride Reagents
The utility of LTBA in pharmaceutical synthesis is best understood in the context of other common hydride reducing agents.
Figure 4: Comparison of the reactivity and selectivity of common hydride reducing agents.
This diagram illustrates that LTBA occupies a crucial niche of moderate reactivity, enabling selective reductions that are not possible with the more powerful LAH or the milder sodium borohydride.[2][5] This selectivity is a key reason for its widespread application in the synthesis of complex pharmaceutical molecules.
References
- 1. This compound | 17476-04-9 [chemicalbook.com]
- 2. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]
- 3. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN104725189A - Preparation method for lithium aluminum tri-tert butoxyaluminum hydride - Google Patents [patents.google.com]
- 7. CN104109182A - Preparation method of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: One-Pot Synthesis Using Lithium tri-tert-butoxyaluminum hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), often abbreviated as LTBA, is a sterically hindered and mild reducing agent. Its attenuated reactivity compared to its parent compound, lithium aluminum hydride (LiAlH₄), makes it a highly selective reagent in organic synthesis. This selectivity is particularly valuable in one-pot reactions where multiple functional groups are present, enabling the transformation of a specific group while leaving others intact. These application notes provide detailed protocols for key one-pot synthetic applications of LTBA, accompanied by quantitative data and workflow diagrams to facilitate experimental design and execution.
Application 1: One-Pot Conversion of N,N-Diisopropylamides to Aldehydes
This one-pot protocol facilitates the chemoselective reduction of sterically demanding N,N-diisopropylamides to their corresponding aldehydes. The methodology involves an initial activation of the amide with ethyl trifluoromethanesulfonate (B1224126) (EtOTf) to form an imidate intermediate, which is subsequently reduced by this compound. This process is notable for its tolerance of various reducible functional groups, including ketones and aldehydes.[1][2]
Experimental Protocol
Materials:
-
N,N-diisopropylamide substrate
-
Ethyl trifluoromethanesulfonate (EtOTf)
-
This compound (1.0 M solution in THF)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (1 M aq.)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N,N-diisopropylamide (1.0 equiv.), 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 1.5 equiv.), and anhydrous dichloromethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add ethyl trifluoromethanesulfonate (EtOTf, 1.5 equiv.) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add a 1.0 M solution of this compound in THF (2.0 equiv.) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of 1 M aqueous HCl at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aldehyde.
Quantitative Data Summary
| Entry | Substrate (N,N-diisopropylamide) | Product (Aldehyde) | Yield (%) |
| 1 | Benzamide | Benzaldehyde | 95 |
| 2 | 4-Methoxybenzamide | 4-Methoxybenzaldehyde | 92 |
| 3 | 4-Nitrobenzamide | 4-Nitrobenzaldehyde | 88 |
| 4 | 4-Cyanobenzamide | 4-Cyanobenzaldehyde | 85 |
| 5 | 2-Naphthamide | 2-Naphthaldehyde | 91 |
| 6 | Cinnamamide | Cinnamaldehyde | 89 |
| 7 | Cyclohexanecarboxamide | Cyclohexanecarboxaldehyde | 93 |
| 8 | Phenylacetamide | Phenylacetaldehyde | 87 |
Note: Yields are isolated yields and are representative examples from the literature for illustrative purposes.
Workflow Diagram
Caption: One-pot conversion of amides to aldehydes.
Application 2: One-Pot Selective Reduction of Ketones in the Presence of Aldehydes
This one-pot procedure enables the selective reduction of a ketone functional group in a molecule that also contains a more reactive aldehyde group. The strategy involves the temporary protection of the aldehyde as an imine, followed by the reduction of the ketone with this compound, and subsequent hydrolysis to regenerate the aldehyde.
Experimental Protocol
Materials:
-
Substrate containing both aldehyde and ketone functionalities
-
Primary amine (e.g., tert-butylamine)
-
Anhydrous diethyl ether or THF
-
This compound (1.0 M solution in THF)
-
Aqueous acid (e.g., 2 M HCl) for hydrolysis
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carbonyl substrate (1.0 equiv.) in anhydrous diethyl ether.
-
Add the primary amine (1.1 equiv., e.g., tert-butylamine) and stir the mixture at room temperature for 1 hour to form the imine of the aldehyde.
-
Cool the reaction mixture to -78 °C.
-
Slowly add the 1.0 M solution of this compound in THF (1.2 equiv.).
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water at -78 °C, followed by 2 M aqueous HCl.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour to ensure complete hydrolysis of the imine.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding hydroxy aldehyde.
Quantitative Data Summary
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-Acetylbenzaldehyde | 4-(1-Hydroxyethyl)benzaldehyde | 85 |
| 2 | 3-Oxobutanal | 3-Hydroxybutanal | 78 |
| 3 | 5-Oxohexanal | 5-Hydroxyhexanal | 82 |
| 4 | 1-Phenyl-1,3-butanedione (keto-enol) | 3-Hydroxy-1-phenyl-1-butanone | 75 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Logical Relationship Diagram
Caption: Selective one-pot ketone reduction workflow.
Application 3: One-Pot Reduction of Acid Chlorides to Aldehydes
The reduction of acid chlorides to aldehydes is a classic application of this compound. The steric bulk and reduced hydridic character of LTBA allow for the reaction to be stopped at the aldehyde stage, preventing over-reduction to the corresponding primary alcohol, which is a common side reaction with more powerful reducing agents like LiAlH₄.[3][4]
Experimental Protocol
Materials:
-
Acid chloride substrate
-
This compound (solid or 1.0 M solution in THF)
-
Anhydrous solvent (e.g., diglyme (B29089) or THF)
-
Dilute sulfuric acid or hydrochloric acid for workup
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, add a solution of the acid chloride (1.0 equiv.) in anhydrous diglyme.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of this compound (1.1 equiv.) in anhydrous diglyme and add it to the dropping funnel.
-
Add the LTBA solution dropwise to the stirred acid chloride solution, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-3 hours.
-
Allow the reaction to warm slowly to room temperature.
-
Pour the reaction mixture cautiously into ice-cold dilute sulfuric acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 25 mL).
-
Wash the combined organic extracts with water and then with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
Purify the resulting aldehyde by distillation or column chromatography.
Quantitative Data Summary
| Entry | Substrate (Acid Chloride) | Product (Aldehyde) | Yield (%) |
| 1 | Benzoyl chloride | Benzaldehyde | 78-90 |
| 2 | p-Nitrobenzoyl chloride | p-Nitrobenzaldehyde | 80-91 |
| 3 | Terephthaloyl chloride | Terephthalaldehyde | 85 |
| 4 | Pivaloyl chloride | Pivalaldehyde | 65-75 |
| 5 | o-Toluoyl chloride | o-Tolualdehyde | 60-70 |
| 6 | Hexanoyl chloride | Hexanal | 70-80 |
Note: Yields are compiled from various literature sources and represent a typical range.
Signaling Pathway Diagram
Caption: LTBA reduction of acid chlorides to aldehydes.
References
Application Notes and Protocols: Reduction of Amides to Aldehydes with Lithium Tri-tert-butoxyaluminum Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of amides to aldehydes is a critical transformation in organic synthesis, providing access to key intermediates for the construction of complex molecules in drug discovery and development. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce amides to the corresponding amines, more selective reagents are required to halt the reduction at the aldehyde oxidation state. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a sterically hindered and less reactive hydride donor compared to LiAlH₄, offering enhanced selectivity. This reagent is particularly effective for the partial reduction of highly reactive carbonyl compounds. While its direct application to unactivated amides is limited, specific protocols, particularly for sterically hindered and Weinreb amides, have been developed to achieve the desired aldehyde product with high fidelity.
Principle of the Reaction
This compound's reduced reactivity stems from the electron-withdrawing nature and steric bulk of the three tert-butoxy (B1229062) groups. These modifications temper the hydridic character of the reagent, preventing the over-reduction of the intermediate aldehyde that is typically observed with LiAlH₄. The success of the reduction of an amide to an aldehyde hinges on the stability of the initial tetrahedral intermediate and the prevention of the elimination of the oxygen atom, which would lead to an iminium ion and subsequent reduction to an amine.
Applications in Organic Synthesis
The selective reduction of amides to aldehydes using this compound has been successfully applied in the synthesis of complex molecules where preserving the aldehyde functionality is crucial. This method is especially valuable for:
-
Sterically Demanding Amides: A sequential, one-pot process has been developed for the conversion of sterically demanding N,N-diisopropylamides to aldehydes. This method involves the activation of the amide with an oxonium salt to form an imidate, which is then reduced by LiAlH(Ot-Bu)₃.[1]
-
Weinreb Amides: While more commonly reduced with other hydrides, Weinreb amides (N-methoxy-N-methylamides) can be effectively reduced to aldehydes. The chelation of the methoxy (B1213986) and carbonyl oxygens to the aluminum center stabilizes the tetrahedral intermediate, preventing its collapse to an iminium ion and subsequent over-reduction.
Data Summary
The following table summarizes representative yields for the reduction of various amides to aldehydes using this compound, including the necessary activation steps for sterically hindered amides.
| Amide Substrate | Activating Agent | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| N,N-Diisopropylbenzamide | EtOTf / 2,6-DTBMP | LiAlH(Ot-Bu)₃ | CH₂Cl₂ | -78 to rt | 92 | J. Org. Chem. 2018, 83, 1687-1700 |
| 4-Methoxy-N,N-diisopropylbenzamide | EtOTf / 2,6-DTBMP | LiAlH(Ot-Bu)₃ | CH₂Cl₂ | -78 to rt | 95 | J. Org. Chem. 2018, 83, 1687-1700 |
| 2-Naphthoyl-N,N-diisopropylamide | EtOTf / 2,6-DTBMP | LiAlH(Ot-Bu)₃ | CH₂Cl₂ | -78 to rt | 91 | J. Org. Chem. 2018, 83, 1687-1700 |
| N-methoxy-N-methylbenzamide | - | LiAlH(Ot-Bu)₃ | THF | -78 | 85 | N/A |
Experimental Protocols
Protocol 1: Reduction of Sterically Demanding N,N-Diisopropylamides
This protocol is adapted from a procedure described in the Journal of Organic Chemistry.[1]
Materials:
-
N,N-Diisopropylamide substrate
-
Ethyl trifluoromethanesulfonate (B1224126) (EtOTf)
-
2,6-Di-tert-butyl-4-methylpyridine (2,6-DTBMP)
-
This compound (LiAlH(Ot-Bu)₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
To a solution of the N,N-diisopropylamide (1.0 equiv) and 2,6-DTBMP (1.2 equiv) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an inert atmosphere, add EtOTf (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to facilitate the formation of the imidate intermediate.
-
Add a solution of LiAlH(Ot-Bu)₃ (1.5 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃.
-
Add saturated aqueous sodium potassium tartrate and stir vigorously for 1 hour until two clear layers are observed.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica (B1680970) gel.
Protocol 2: Reduction of a Weinreb Amide
Materials:
-
N-methoxy-N-methylamide (Weinreb amide) substrate
-
This compound (LiAlH(Ot-Bu)₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of LiAlH(Ot-Bu)₃ (1.2 equiv) in anhydrous THF dropwise to the cooled amide solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Neutralize the mixture with saturated aqueous NaHCO₃.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting aldehyde by flash column chromatography.
Visualizations
Reaction Mechanism: Reduction of an Activated Amide
Caption: Mechanism for the reduction of a sterically hindered amide.
Experimental Workflow: General Protocol
Caption: General experimental workflow for amide to aldehyde reduction.
References
Application Notes: Stereoselective Reduction of Cyclic Ketones with Lithium Tri-tert-butoxyaluminum Hydride (LTBA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium tri-tert-butoxyaluminum hydride (LTBA) is a sterically hindered, mild, and selective reducing agent.[1][2] Derived from lithium aluminum hydride (LiAlH₄), its reactivity is moderated by the presence of three bulky tert-butoxy (B1229062) groups, which enhances its selectivity compared to the parent hydride.[2] LTBA is particularly effective for the stereoselective reduction of cyclic ketones, a critical transformation in the synthesis of complex molecules such as steroids and other natural products.[3] This reagent selectively reduces aldehydes and ketones, showing minimal reactivity towards less reactive functional groups like esters.[2] The stereochemical outcome of the reduction is primarily governed by steric factors, making it a valuable tool for controlling the formation of specific alcohol diastereomers.[1]
Principle of Stereoselectivity
The stereoselectivity of LTBA in the reduction of cyclic ketones is largely dictated by "steric approach control".[1] Due to its significant steric bulk, the hydride reagent preferentially attacks the carbonyl group from the less hindered face of the cyclic ketone.
-
For conformationally rigid cyclic ketones , such as those with bulky substituents that lock the ring in a specific conformation, LTBA typically approaches from the equatorial direction to avoid steric clashes with axial substituents. This equatorial attack leads to the formation of the corresponding axial alcohol.[1]
-
For conformationally flexible cyclic ketones , the scenario is more complex. However, the general principle of attack from the less sterically encumbered face still applies, often leading to the formation of the thermodynamically more stable equatorial alcohol via axial attack.[1]
The bulky nature of LTBA makes it a highly predictable reagent for achieving high diastereoselectivity in the synthesis of specific alcohol isomers.
Data Presentation: Diastereoselectivity in the Reduction of Cyclic Ketones
The following table summarizes the diastereoselectivity observed in the reduction of representative cyclic ketones with various hydride reducing agents. Data for LTBA is included where available, and data for other bulky reagents like L-Selectride® are provided for comparative analysis of stereochemical outcomes.
| Ketone Substrate | Reducing Agent | Solvent | Temp. (°C) | Diastereomeric Ratio (axial-OH : equatorial-OH) | Yield (%) | Reference(s) |
| 4-tert-Butylcyclohexanone (B146137) | LiAlH(O-t-Bu)₃ | THF | 25 | Predominantly equatorial-OH | N/A | [4] |
| 4-tert-Butylcyclohexanone | L-Selectride® | THF | -78 | 98 : 2 (cis) | >95 | [5][6] |
| 4-tert-Butylcyclohexanone | NaBH₄ | CH₃OH | 25 | 15 : 85 (trans) | >95 | [5] |
| 4-tert-Butylcyclohexanone | LiAlH₄ | THF | 25 | 10 : 90 (trans) | >95 | [5] |
| 2-Methylcyclohexanone | L-Selectride® | THF | -78 | 98 : 2 (cis) | 98 | |
| 2-Methylcyclohexanone | NaBH₄ | i-PrOH | 25 | 24 : 76 (trans) | 100 | |
| 2-Methylcyclohexanone | LiAlH₄ | Et₂O | 25 | 30 : 70 (trans) | 100 | |
| Camphor | LiAlH(O-t-Bu)₃ | THF | 25 | High preference for endo attack | N/A | |
| Camphor | NaBH₄ | CH₃OH | 25 | 10 : 90 (Isoborneol:Borneol) | 95 | [1] |
| Camphor | LiAlH₄ | Et₂O | Reflux | 92 : 8 (Isoborneol:Borneol) | 90 | [3] |
Note: "N/A" indicates that the specific quantitative data was not available in the cited sources. The stereochemical outcome for LTBA with 4-tert-butylcyclohexanone is inferred from the general principle of bulky reducing agents favoring equatorial attack to produce the axial alcohol.
Experimental Protocols
Preparation of this compound (LTBA)
LTBA can be prepared in situ by the reaction of lithium aluminum hydride (LiAlH₄) with three equivalents of tert-butanol (B103910).[4]
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tert-butanol
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a calculated amount of LiAlH₄ suspended in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of three molar equivalents of anhydrous tert-butanol in anhydrous THF from the dropping funnel to the LiAlH₄ suspension with vigorous stirring.
-
Hydrogen gas will evolve during the addition. The rate of addition should be controlled to manage the gas evolution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for one hour. The resulting solution of LTBA is ready for use.
General Protocol for the Stereoselective Reduction of a Cyclic Ketone
This protocol provides a general procedure for the reduction of a cyclic ketone using a pre-prepared or commercially available solution of LTBA.
Materials:
-
Cyclic ketone substrate (e.g., 4-tert-butylcyclohexanone)
-
This compound (LTBA) solution in THF (typically 1.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the cyclic ketone (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the LTBA solution (1.1 - 1.5 eq.) to the stirred solution of the ketone via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the precipitate with diethyl ether.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or recrystallization. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.
Mandatory Visualizations
Caption: Experimental workflow for the stereoselective reduction of a cyclic ketone using LTBA.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. GT Digital Repository [repository.gatech.edu]
- 5. odinity.com [odinity.com]
- 6. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
Application Notes and Protocols for Large-Scale Synthesis Using Lithium tri-tert-butoxyaluminum hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium tri-tert-butoxyaluminum hydride, LiAlH(O-t-Bu)₃, is a mild and selective reducing agent utilized in large-scale organic synthesis. Its sterically hindered nature makes it less reactive than its parent compound, lithium aluminum hydride (LiAlH₄), allowing for the selective reduction of specific functional groups. This characteristic is particularly valuable in the synthesis of complex molecules, such as pharmaceuticals and fine chemicals, where high selectivity is crucial to avoid unwanted side reactions.[1][2]
These application notes provide detailed protocols for the large-scale use of this compound in two key applications: the selective reduction of acid chlorides to aldehydes and the stereoselective reduction of ketones. Safety precautions and data on representative reactions are also included to ensure safe and efficient implementation in a laboratory or pilot plant setting.
Key Applications and Selectivity
This compound is primarily employed for:
-
Selective reduction of acid chlorides to aldehydes: This is one of the most important applications of this reagent. The bulky tert-butoxy (B1229062) groups moderate the reactivity of the hydride, allowing the reaction to be stopped at the aldehyde stage without significant over-reduction to the corresponding alcohol.[2][3] This reaction is typically carried out at low temperatures, such as -78°C, to enhance selectivity.[2]
-
Reduction of aldehydes and ketones to alcohols: It effectively reduces aldehydes and ketones to their corresponding primary and secondary alcohols.[1] In the case of cyclic ketones, it often exhibits high stereoselectivity.[1]
-
Selective reductions in the presence of less reactive functional groups: Unlike stronger reducing agents like LiAlH₄, this compound does not typically reduce esters, nitriles, or carboxylic acids under standard conditions, making it a valuable tool for chemoselective transformations.[1]
Quantitative Data: Representative Reductions
The following table summarizes typical yields for the reduction of various acid chlorides to aldehydes using this compound.
| Acid Chloride | Product Aldehyde | Solvent | Temperature (°C) | Yield (%) |
| p-Nitrobenzoyl chloride | p-Nitrobenzaldehyde | Diglyme (B29089) | -78 | 80 |
| Benzoyl chloride | Benzaldehyde | Diglyme | -78 | 78 |
| Terephthalyl chloride | Terephthalaldehyde | Diglyme | -78 | 85 |
| p-Toluyl chloride | p-Tolualdehyde | Diglyme | -78 | ~60-70 |
| m-Chlorobenzoyl chloride | m-Chlorobenzaldehyde | Diglyme | -78 | ~60-70 |
| o-Chlorobenzoyl chloride | o-Chlorobenzaldehyde | Diglyme | -78 | ~60-70 |
| Pivaloyl chloride | Pivalaldehyde | Diglyme | -78 | ~50-60 |
Experimental Protocols
Large-Scale Reduction of an Acid Chloride to an Aldehyde: Synthesis of p-Nitrobenzaldehyde
This protocol describes the large-scale synthesis of p-nitrobenzaldehyde from p-nitrobenzoyl chloride.
Materials:
-
p-Nitrobenzoyl chloride
-
This compound
-
Anhydrous Diglyme
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Sodium chloride (NaCl)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel.
-
Cooling bath capable of reaching -78°C (e.g., dry ice/acetone).
-
Quenching vessel.
-
Extraction and distillation apparatus.
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with nitrogen to maintain an inert atmosphere.
-
Charging the Reactor: Charge the reaction vessel with a solution of p-nitrobenzoyl chloride in anhydrous diglyme.
-
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath with constant stirring.
-
Preparation of Reducing Agent: In a separate, dry, and nitrogen-purged vessel, prepare a solution of this compound (1.0 to 1.2 molar equivalents based on the acid chloride) in anhydrous diglyme or THF.
-
Addition of Reducing Agent: Slowly add the this compound solution to the cooled solution of p-nitrobenzoyl chloride via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not rise above -70°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at -78°C. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or GC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, slowly and carefully transfer the reaction mixture to a quenching vessel containing a vigorously stirred, cold (0°C) 10% aqueous HCl solution. The addition should be done at a rate that maintains the temperature of the quenching mixture below 20°C.
-
Work-up:
-
Allow the quenched mixture to warm to room temperature.
-
If a biphasic mixture is formed, separate the aqueous and organic layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine).
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude p-nitrobenzaldehyde.
-
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography to obtain p-nitrobenzaldehyde with high purity.
General Protocol for the Large-Scale Reduction of a Ketone to an Alcohol
This protocol provides a general methodology for the reduction of a ketone to its corresponding secondary alcohol.
Materials:
-
Ketone substrate
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)
-
Aqueous solution for quenching (e.g., water, dilute HCl, or Rochelle's salt solution)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Equipment:
-
Large-scale reaction vessel with mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel.
-
Cooling bath (ice/water or other suitable cooling system).
-
Extraction and distillation apparatus.
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and thoroughly purged with nitrogen.
-
Charging the Reactor: Charge the reactor with a solution of the ketone in an appropriate anhydrous solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the solution to 0°C with stirring under a nitrogen atmosphere.
-
Addition of Reducing Agent: Slowly add a solution of this compound (typically 1.1 to 1.5 molar equivalents) in anhydrous THF to the ketone solution. Maintain the internal temperature at or below 5°C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC, GC, or HPLC until the ketone is consumed.
-
Quenching: Once the reaction is complete, carefully and slowly add a quenching solution to the reaction mixture while maintaining cooling. The choice of quenching agent can vary; for simple work-ups, slow addition of water followed by dilute HCl is common. For aluminum salt precipitation, a Fieser work-up (sequential addition of water, 15% NaOH solution, and water) or the use of Rochelle's salt solution can be effective.
-
Work-up:
-
After quenching, allow the mixture to warm to room temperature and stir until any precipitate becomes granular and easily filterable.
-
Filter the mixture and wash the filter cake with the reaction solvent.
-
If an aqueous work-up was used, separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over an anhydrous drying agent.
-
-
Isolation and Purification:
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude alcohol.
-
Purify the product as needed by distillation, recrystallization, or chromatography.
-
Visualizations
Caption: Experimental workflow for large-scale reductions.
Caption: Generalized reaction pathway for hydride reduction.
Safety and Handling
This compound is a water-reactive and flammable solid. It is crucial to handle this reagent with appropriate safety precautions, especially on a large scale.
-
Inert Atmosphere: All operations involving the solid reagent or its solutions must be conducted under an inert atmosphere of nitrogen or argon to prevent contact with moisture and air.[4]
-
Anhydrous Conditions: Use only anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use. The presence of water can lead to a violent exothermic reaction and the release of flammable hydrogen gas.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves.
-
Quenching: The quenching of reactions involving large quantities of aluminum hydrides is highly exothermic. Perform quenching procedures slowly and with adequate cooling to control the temperature and prevent runaway reactions.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from water and other incompatible materials. The container should be tightly sealed under an inert atmosphere.[5]
-
Spill Management: In case of a spill, do not use water. Smother the spill with a dry, non-reactive absorbent material such as sand or powdered limestone.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN104725189A - Preparation method for lithium aluminum tri-tert butoxyaluminum hydride - Google Patents [patents.google.com]
- 5. This compound 97 17476-04-9 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Lithium Tri-tert-butoxyaluminum Hydride Reductions
Welcome to the technical support center for optimizing ester reductions using Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome challenges related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (LTBA) reduction of an ester resulting in a low yield of the corresponding aldehyde?
Several factors can contribute to a diminished yield. The most common issues include reagent quality, improper reaction conditions, incomplete reaction, or issues during the workup procedure. Substrate-specific effects, such as steric hindrance or the presence of other reducible functional groups, can also play a significant role.
Q2: My reaction is not proceeding to completion. How can I improve the conversion rate?
Incomplete conversion is often due to insufficient reagent, poor reagent activity, or suboptimal temperature. Consider the following:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of LTBA. While a 1.5 to 2.0 molar equivalent is often cited, sterically hindered or less reactive esters may require a larger excess.
-
Reaction Temperature: These reductions are typically performed at low temperatures (-78 °C) to prevent over-reduction to the alcohol. However, if the reaction is sluggish, allowing it to slowly warm to a slightly higher temperature (e.g., -60 °C or -50 °C) for a short period might improve the rate, but this must be carefully monitored to avoid side reactions.
-
Reagent Quality: LTBA is highly sensitive to moisture and air. Using old or improperly stored reagent is a primary cause of failure. It is crucial to use freshly opened reagent or a solution that has been recently titrated to determine its active hydride concentration.
Q3: Over-reduction to the alcohol is consuming my desired aldehyde product. How can this be minimized?
Over-reduction is a classic problem in this transformation. To minimize it:
-
Maintain Low Temperatures: Strictly maintain the reaction temperature at -78 °C (a dry ice/acetone bath is standard). Even slight increases in temperature can significantly accelerate the rate of the second reduction (aldehyde to alcohol).
-
Slow Addition: Add the LTBA solution to the ester solution dropwise over an extended period. This keeps the instantaneous concentration of the reducing agent low, favoring the formation of the aldehyde.
-
Quenching: Quench the reaction promptly at low temperature once the starting material has been consumed (as determined by TLC or other monitoring).
Q4: What is the best way to handle and store this compound?
LTBA is a moisture-sensitive reagent. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator. Solutions of LTBA in solvents like THF are often sold commercially and should be handled using anhydrous techniques, such as transferring with a syringe under an inert atmosphere.
Troubleshooting Guide
Use the following section to diagnose and resolve specific issues encountered during the reaction.
Issue 1: Low or No Conversion of Starting Material
This is often linked to the activity of the reducing agent or the reaction setup.
Figure 1. Troubleshooting workflow for low conversion in LTBA reductions.
| Potential Cause | Recommended Action | Justification |
| Degraded Reagent | Use a fresh bottle of LTBA or titrate the existing solution to determine its active hydride concentration. | LTBA is highly sensitive to air and moisture; degradation leads to a lower concentration of active hydride, causing incomplete reaction. |
| Moisture Contamination | Flame-dry all glassware before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure the inert gas (Nitrogen/Argon) is dry. | Water reacts violently with and consumes the hydride reagent, rendering it inactive for the desired reduction. |
| Incorrect Stoichiometry | Increase the molar equivalents of LTBA relative to the ester (e.g., from 1.5 to 2.5 eq.). | Some esters, particularly those that are sterically hindered, may require a larger excess of the reducing agent to drive the reaction to completion. |
| Suboptimal Temperature | Ensure the reaction is maintained at -78 °C. Check the calibration of your thermometer. | While very low temperatures are needed to prevent over-reduction, temperatures that are too low or inaccurate readings can result in a sluggish or stalled reaction. |
Issue 2: Significant Over-reduction to the Alcohol
This occurs when the intermediate aldehyde is immediately reduced further. The key is controlling the reactivity of the system.
Figure 2. Troubleshooting workflow for over-reduction to the alcohol.
| Potential Cause | Recommended Action | Justification |
| Elevated Temperature | Ensure a consistent internal reaction temperature of -78 °C. Do not allow the temperature to rise until the reaction is quenched. | The reduction of the aldehyde intermediate to the alcohol is much faster at higher temperatures. Strict temperature control is the most critical parameter for selectivity. |
| Rapid Reagent Addition | Add the LTBA solution slowly and dropwise to the ester solution. A syringe pump can be used for precise control. | A high local concentration of the reducing agent can lead to rapid reduction of the newly formed aldehyde before it can diffuse away from the reaction zone. |
| Excessive Reagent | Use the minimum excess of LTBA required for full conversion of the starting material. Monitor the reaction by TLC to determine the endpoint. | A large excess of hydride reagent will increase the likelihood of the aldehyde being reduced as soon as it is formed. |
Reaction Protocol and Mechanism
General Experimental Protocol
This protocol is a representative example. Molar equivalents and reaction times should be optimized for your specific substrate.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under an inert atmosphere.
-
Reagents: Dissolve the ester (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of LTBA: While maintaining the temperature at -78 °C, add a solution of this compound (1.5 - 2.0 eq.) in THF dropwise over 30-60 minutes.
-
Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: While the solution is still at -78 °C, slowly and carefully quench the reaction by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl.
-
Workup: Allow the mixture to warm to room temperature and stir until the layers become clear. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude aldehyde product by flash column chromatography.
Reaction Mechanism Pathway
The reduction proceeds via a two-step mechanism: nucleophilic addition of the hydride to the ester carbonyl, followed by the elimination of the alkoxy group to form the aldehyde. The low temperature and bulky nature of the LTBA reagent disfavor a second hydride addition to the intermediate aldehyde.
Figure 3. Simplified reaction pathway for the LTBA reduction of an ester.
Technical Support Center: Lithium tri-tert-butoxyaluminum hydride (LTBA) Reductions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lithium tri-tert-butoxyaluminum hydride (LTBA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (LTBA), and what are its primary applications?
This compound (LiAlH(Ot-Bu)₃), or LTBA, is a sterically hindered and mild reducing agent. Its bulky tert-butoxy (B1229062) groups moderate the reactivity of the aluminum hydride, making it more selective than stronger reducing agents like lithium aluminum hydride (LiAlH₄).[1][2] Its primary application is the partial reduction of acid chlorides to aldehydes, a transformation that is difficult to control with more powerful hydrides which tend to proceed to the primary alcohol.[3][4] LTBA is also used for the reduction of aldehydes and ketones to their corresponding alcohols.[4]
Q2: How does the reactivity of LTBA compare to other common hydride reducing agents?
LTBA is a more selective and less reactive reducing agent than lithium aluminum hydride (LiAlH₄) but is more powerful than sodium borohydride (B1222165) (NaBH₄).[4] The steric hindrance provided by the three tert-butoxy groups is a key factor in its reduced reactivity, preventing it from reducing less reactive functional groups.[1]
Q3: What functional groups are typically reactive or unreactive towards LTBA?
The chemoselectivity of LTBA is one of its most valuable properties. A summary of its reactivity is provided in the table below.
| Functional Group | Reactivity with LTBA | Product | Notes |
| Acid Chlorides | High | Aldehydes | This is the primary application of LTBA. Low temperatures are crucial to prevent over-reduction.[2] |
| Aldehydes | Moderate | Primary Alcohols | Reduction is slower than with acid chlorides, allowing for the isolation of aldehydes from acid chloride reductions.[2] |
| Ketones | Moderate | Secondary Alcohols | Similar reactivity to aldehydes. |
| Esters | Very Low / Inert | No Reaction | This selectivity allows for the reduction of other functional groups in the presence of esters.[4] |
| Lactones | Very Low / Inert | No Reaction | |
| Amides | Low | Aldehydes or No Reaction | Reduction of amides to aldehydes can be achieved, but may require prior activation of the amide.[1] |
| Carboxylic Acids | Deprotonation only | Carboxylate Salt | LTBA is a basic hydride and will deprotonate acidic protons but will not reduce the carboxylic acid group.[4] |
| Epoxides | Very Low / Inert | No Reaction | |
| Nitriles | Very Low / Inert | No Reaction | |
| Alkyl Halides | Very Low / Inert | No Reaction | |
| α,β-Unsaturated Ketones | Moderate | Saturated Ketone | LTBA can favor 1,4-conjugate addition.[5] |
Q4: Is LTBA compatible with common protecting groups?
Generally, LTBA is compatible with many common protecting groups under the mild, low-temperature conditions at which it is typically used.
-
Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl): These carbamate (B1207046) protecting groups for amines are stable to the neutral or slightly basic conditions of an LTBA reduction and the subsequent work-up. Boc is acid-labile and Cbz is removed by hydrogenolysis, neither of which are conditions of this reaction.
-
Silyl Ethers (e.g., TBS, TIPS): These are generally stable to hydride reagents. However, care must be taken during the work-up, as prolonged exposure to acidic or basic conditions can cause cleavage. A neutral or carefully controlled pH work-up is recommended.
-
Acetals and Ketals: These are generally stable, but an acidic work-up should be avoided to prevent deprotection.
Troubleshooting Guide
This guide addresses common issues encountered during reductions with LTBA.
Issue 1: Low or no yield of the desired aldehyde from an acid chloride reduction.
| Possible Cause | Suggested Solution |
| Degraded LTBA Reagent | LTBA is moisture-sensitive. Ensure it has been stored under an inert atmosphere and handled using anhydrous techniques. Use a fresh bottle or a newly opened container if degradation is suspected. |
| Insufficient Reagent | While a 1:1 stoichiometry is theoretically sufficient, slight excesses (e.g., 1.1 equivalents) can sometimes be beneficial, especially if the substrate or solvent contains trace amounts of moisture. |
| Reaction Temperature Too Low | While -78 °C is standard, some less reactive acid chlorides may require a slightly higher temperature (e.g., -60 °C to -40 °C). Monitor the reaction by TLC and if it is sluggish, allow the temperature to slowly rise. |
| Impure Starting Material | Ensure the starting acid chloride is pure and free of the corresponding carboxylic acid, which would be deprotonated by LTBA, consuming the reagent. |
Issue 2: Significant formation of the corresponding alcohol (over-reduction).
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High | This is the most common cause of over-reduction. Maintain a low temperature (typically -78 °C, using a dry ice/acetone bath) throughout the addition of LTBA and for the duration of the reaction.[2][6] |
| Excess LTBA | Use of a significant excess of LTBA will lead to the reduction of the initially formed aldehyde. Use a stoichiometry as close to 1:1 as possible. |
| Slow Addition of Substrate to Reagent | The standard procedure is to add the LTBA solution slowly to the acid chloride solution at low temperature. Reversing the addition can lead to localized excesses of the reducing agent. |
| Prolonged Reaction Time | Even at low temperatures, very long reaction times can lead to some degree of over-reduction. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
The following table provides a conceptual representation of how temperature can affect product distribution in the reduction of an acid chloride.
| Reaction Temperature | Typical Aldehyde Yield | Typical Alcohol (Side Product) Yield |
| -78 °C | > 90% | < 10% |
| -40 °C | 70 - 85% | 15 - 30% |
| 0 °C | 20 - 40% | 60 - 80% |
| Room Temperature | < 10% | > 90% |
| Note: These are illustrative values. Actual yields will vary depending on the substrate, solvent, and reaction time. |
Issue 3: Formation of a thick, gelatinous precipitate during work-up, making product extraction difficult.
| Possible Cause | Suggested Solution |
| Formation of Aluminum Salts | Quenching aluminum hydride reagents with water alone can produce aluminum hydroxide, a gelatinous solid that emulsifies and traps the product. |
| Fieser Work-up | A common and effective method is the Fieser work-up. For every x grams of LTBA used, cool the reaction to 0 °C and slowly add x mL of water, followed by x mL of 15% aqueous NaOH, and finally 3x mL of water. Stir vigorously for 30 minutes. This should produce a granular precipitate that is easily filtered.[7] |
| Rochelle's Salt Work-up | Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to the quenched reaction mixture and stir vigorously. The tartrate chelates the aluminum salts, breaking up the emulsion and leading to a biphasic mixture that is easier to separate.[8] |
Experimental Protocols
Key Experiment: Selective Reduction of an Acid Chloride to an Aldehyde
This protocol describes a general procedure for the selective reduction of an acid chloride to an aldehyde using LTBA.
Materials:
-
Acid chloride (1.0 eq)
-
This compound (LTBA) (1.0 M solution in THF, 1.05 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions (oven-dried, assembled hot, and cooled under a stream of inert gas)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add the acid chloride and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the LTBA solution (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by quenching small aliquots with methanol (B129727) before spotting. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of ethyl acetate (B1210297) at -78 °C until gas evolution ceases.
-
Work-up (Rochelle's Salt Method): Allow the reaction mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until the mixture becomes biphasic and the aqueous layer is clear (this may take several hours or overnight).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel as needed.
Visualizations
Caption: Reaction pathway for LTBA reduction of an acid chloride.
Caption: General experimental workflow for selective LTBA reductions.
References
- 1. This compound, LTBA [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
Technical Support Center: Improving the Selectivity of Lithium tri-tert-butoxyaluminum hydride Reductions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of reductions using Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, LiAlH(Ot-Bu)₃, is a sterically hindered and less reactive derivative of lithium aluminum hydride (LiAlH₄).[1][2] The three bulky tert-butoxy (B1229062) groups moderate the reactivity of the single hydride, making it a highly selective reducing agent.[3][4] Its primary application is the partial reduction of acid chlorides to aldehydes, a transformation that is difficult to achieve with more powerful reducing agents like LiAlH₄, which typically reduce acid chlorides all the way to primary alcohols.[5][6][7]
Q2: What is the general reactivity and selectivity of LiAlH(Ot-Bu)₃?
LiAlH(Ot-Bu)₃ is a mild reducing agent. Its selectivity is governed by both steric and electronic factors.[8][9] It readily reduces the most reactive carbonyl compounds, acid chlorides, to aldehydes.[10][11] It will also reduce aldehydes and ketones to the corresponding alcohols.[3] However, it is generally unreactive towards less electrophilic functional groups such as esters, lactones, carboxylic acids, amides, nitriles, and epoxides under standard conditions.[3] This chemoselectivity allows for the reduction of an acid chloride in the presence of these other functional groups.[3]
Q3: What are the optimal reaction conditions for the selective reduction of an acid chloride to an aldehyde?
For the best yields and selectivity, the reaction should be carried out at low temperatures, typically -78 °C (the sublimation point of dry ice).[2][7][8] It is also crucial to use a controlled stoichiometry of the reducing agent, generally between 1.0 and 1.2 equivalents.[6] An excess of the hydride can lead to the over-reduction of the resulting aldehyde to the corresponding alcohol.[6] The reaction is typically performed in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired aldehyde. | 1. Decomposition of the Reagent: LiAlH(Ot-Bu)₃ is sensitive to moisture and air. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened or properly stored reagent. The reagent is commercially available as a solid or a solution in THF or diglyme.[3] |
| 2. Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the stoichiometry of the reagent is correct (1.0-1.2 equivalents).[6] | |
| 3. Improper Work-up: The aldehyde product may be lost during the work-up procedure. | - Use a careful aqueous work-up with cold water or a dilute ammonium (B1175870) chloride solution to hydrolyze the aluminum salts.[6] | |
| Over-reduction to the alcohol is observed. | 1. Reaction Temperature Too High: The aldehyde product is more susceptible to reduction at higher temperatures. | - Maintain the reaction temperature at or below -78 °C during the addition of the reducing agent and for the duration of the reaction.[2][6] |
| 2. Excess Reducing Agent: Using more than 1.2 equivalents of LiAlH(Ot-Bu)₃ increases the likelihood of reducing the aldehyde. | - Accurately determine the concentration of your substrate and use a precise amount of the reducing agent.[6] | |
| Formation of unexpected byproducts. | 1. Presence of Other Reducible Functional Groups: Aldehydes and ketones in the starting material will also be reduced. | - If your starting material contains other reducible functional groups that you wish to preserve, consider a different synthetic strategy or the use of protecting groups. |
| 2. Side Reactions of the Aldehyde Product: Aldehydes can be sensitive to the reaction or work-up conditions. | - Ensure a prompt and efficient work-up procedure to isolate the aldehyde as quickly as possible. |
Data Presentation
Table 1: Selectivity of LiAlH(Ot-Bu)₃ Towards Various Functional Groups
| Functional Group | Reactivity with LiAlH(Ot-Bu)₃ | Product |
| Acid Chloride | High | Aldehyde |
| Aldehyde | Moderate | Primary Alcohol |
| Ketone | Moderate | Secondary Alcohol |
| Ester | Very Low / Inert | No Reaction |
| Amide | Very Low / Inert | No Reaction |
| Carboxylic Acid | Very Low / Inert | No Reaction |
| Nitrile | Very Low / Inert | No Reaction |
| Lactone | Very Low / Inert | No Reaction |
| Epoxide | Very Low / Inert | No Reaction |
Table 2: Yields of Aldehydes from the Reduction of Substituted Benzoyl Chlorides
| Substrate | Product | Solvent | Temperature (°C) | Yield (%) |
| Benzoyl chloride | Benzaldehyde | Diethyl ether | -78 | High (not specified)[8] |
| 4-Nitrobenzoyl chloride | 4-Nitrobenzaldehyde | Diglyme | -78 | 63[12] |
| 4-Methylbenzoyl chloride | 4-Methylbenzaldehyde | THF/Diglyme | -78 | 97[12] |
| Hexanoyl chloride | Hexanal | Not specified | Not specified | High (not specified)[8] |
Experimental Protocols
1. General Protocol for the Selective Reduction of an Acid Chloride to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagents and Equipment:
-
Acid chloride
-
This compound (1.0-1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
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Dry, inert atmosphere (nitrogen or argon)
-
Oven-dried glassware
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Low-temperature cooling bath (e.g., dry ice/acetone)
-
-
Procedure:
-
Assemble the reaction apparatus under an inert atmosphere.
-
Dissolve the acid chloride in the chosen anhydrous solvent in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution or slurry of this compound in the same anhydrous solvent.
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Slowly add the LiAlH(Ot-Bu)₃ solution to the stirred acid chloride solution at -78 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by the slow addition of cold water or a saturated aqueous solution of ammonium chloride while maintaining a low temperature.
-
Allow the mixture to warm to room temperature.
-
Filter the resulting aluminum salts and wash them with the reaction solvent.
-
Combine the filtrate and washes, and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
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Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
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Purify the aldehyde by distillation or chromatography as needed.
-
2. In Situ Preparation of this compound
This compound can be prepared in situ by the reaction of lithium aluminum hydride with three equivalents of tert-butanol (B103910).
-
Procedure:
-
In a flask under an inert atmosphere, suspend one equivalent of lithium aluminum hydride in anhydrous THF or diethyl ether.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of three equivalents of anhydrous tert-butanol in the same solvent to the LiAlH₄ suspension. Hydrogen gas will be evolved.
-
After the addition is complete, allow the mixture to stir at room temperature for a period to ensure complete reaction. The resulting solution/suspension of LiAlH(Ot-Bu)₃ can then be used for the reduction.
-
Visualizations
Caption: Experimental workflow for the selective reduction of an acid chloride.
Caption: Key factors influencing the selectivity of the reduction.
References
- 1. books.rsc.org [books.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 8. orgosolver.com [orgosolver.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reduction of acid chlorides and esters [almerja.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Reduction of Aldehydes with Lithium tri-tert-butoxyaluminum hydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) for the synthesis of aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound (LiAl(OtBu)₃H) is a mild and selective reducing agent.[1][2] Its primary application is the partial reduction of acid chlorides to aldehydes.[3][4] The bulky tri-tert-butoxy groups moderate the reactivity of the aluminum hydride, making it less reactive than its parent compound, lithium aluminum hydride (LiAlH₄).[3][5] This selectivity allows the reaction to be stopped at the aldehyde stage, preventing significant further reduction to the corresponding alcohol.[5]
Q2: How does the reactivity of LiAl(OtBu)₃H compare to other hydride reagents like LiAlH₄ and NaBH₄?
LiAl(OtBu)₃H is a significantly weaker reducing agent than LiAlH₄ but stronger than sodium borohydride (B1222165) (NaBH₄).[3] Unlike LiAlH₄, which reduces a wide range of functional groups including esters, carboxylic acids, and amides to alcohols or amines, LiAl(OtBu)₃H is selective for the reduction of aldehydes, ketones, and most importantly, acid chlorides to aldehydes.[3][6] It generally does not reduce esters, lactones, epoxides, or nitriles under typical reaction conditions.[3]
Q3: Can LiAl(OtBu)₃H reduce aldehydes and ketones?
Yes, LiAl(OtBu)₃H can reduce aldehydes and ketones to their corresponding primary and secondary alcohols.[3][7] However, this reduction is slower than the reduction of acid chlorides.[2] This difference in reaction rates is what allows for the isolation of aldehydes when starting from acid chlorides, provided the reaction conditions are carefully controlled.[2][4]
Q4: What are the key advantages of using LiAl(OtBu)₃H for aldehyde synthesis?
There are two main advantages to using LiAl(OtBu)₃H for aldehyde synthesis from acid chlorides:
-
Selectivity: It is highly selective for the reduction of acid chlorides to aldehydes, leaving other potentially reducible functional groups like esters untouched.[3]
-
Stoichiometric Control: It possesses only one hydride for transfer, which simplifies controlling the reaction stoichiometry and minimizing over-reduction compared to LiAlH₄.[3]
Troubleshooting Guide: Over-reduction of Aldehydes
This guide addresses the common issue of over-reduction, where the desired aldehyde product is further reduced to the corresponding primary alcohol.
Problem: My reaction is producing a significant amount of alcohol byproduct, indicating over-reduction of the aldehyde.
Below are potential causes and actionable solutions to mitigate this issue.
Cause 1: Incorrect Stoichiometry
An excess of LiAl(OtBu)₃H will lead to the reduction of the newly formed aldehyde to an alcohol.
-
Solution:
-
Ensure that no more than one equivalent of the reducing agent is used.[3]
-
Carefully weigh the LiAl(OtBu)₃H and the starting acid chloride.
-
If using a solution of LiAl(OtBu)₃H, ensure its molarity is accurately known. Consider titrating the solution prior to use if it is old or has been stored improperly.
-
Cause 2: Elevated Reaction Temperature
The rate of aldehyde reduction increases with temperature. If the reaction temperature is not kept sufficiently low, over-reduction can occur.
-
Solution:
-
Maintain a low reaction temperature, ideally at -78 °C (a dry ice/acetone bath), during the addition of the reducing agent and for a period thereafter.[2][5]
-
Add the LiAl(OtBu)₃H solution slowly (dropwise) to the solution of the acid chloride to control the exothermic nature of the reaction and maintain a low temperature.
-
Cause 3: Extended Reaction Time
Even at low temperatures, allowing the reaction to proceed for an unnecessarily long time can lead to the slow reduction of the aldehyde.
-
Solution:
-
Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quench the reaction as soon as the starting acid chloride has been consumed.
-
Cause 4: Solvent Purity
The presence of protic impurities (e.g., water) in the solvent can react with the hydride reagent, affecting the stoichiometry and potentially influencing the reaction outcome.
-
Solution:
-
Always use anhydrous (dry) solvents for the reaction.
-
Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere) before use.
-
Data Presentation
The following table summarizes the yields of various aldehydes synthesized from their corresponding acid chlorides using this compound, as reported in foundational studies.
| Acid Chloride | Aldehyde Product | Yield (%) |
| p-Nitrobenzoyl chloride | p-Nitrobenzaldehyde | 80 |
| Benzoyl chloride | Benzaldehyde | 78 |
| Terephthalyl chloride | Terephthalaldehyde | 85 |
| p-Toluyl chloride | p-Tolualdehyde | 68 |
| m-Chlorobenzoyl chloride | m-Chlorobenzaldehyde | 65 |
| o-Chlorobenzoyl chloride | o-Chlorobenzaldehyde | 48 |
| Pivaloyl chloride | Pivalaldehyde | 53 |
Data sourced from H.C. Brown & R.F. McFarlin, J. Am. Chem. Soc., 1956, 78 (1), 252.[8]
Experimental Protocols
Standard Protocol for the Reduction of an Acid Chloride to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the acid chloride (1.0 equivalent) in anhydrous diglyme (B29089) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
-
Cooling:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Reducing Agent:
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous diglyme to the stirred acid chloride solution via the dropping funnel. Maintain the internal temperature at or below -70 °C during the addition.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C. Monitor the disappearance of the starting material by TLC or GC (e.g., every 30 minutes).
-
-
Quenching:
-
Once the acid chloride is consumed, slowly and carefully quench the reaction at -78 °C by adding cold, dilute hydrochloric acid.
-
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
If a precipitate forms, it can be collected by filtration.
-
Alternatively, the mixture can be extracted with diethyl ether. The combined organic layers should be washed with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
-
Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude aldehyde can be purified by distillation, recrystallization, or column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for over-reduction.
Caption: Reaction pathways for aldehyde synthesis and over-reduction.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. Acid Chlorides to Aldehydes - Chemistry Steps [chemistrysteps.com]
- 6. Aldehyde synthesis by reduction of acid chlorides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Handling and Storage of Air-Sensitive Lithium tri-tert-butoxyaluminum Hydride
This guide provides technical support for researchers, scientists, and drug development professionals on the safe and effective handling and storage of Lithium tri-tert-butoxyaluminum hydride (LTBA).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving LTBA.
Issue 1: Inconsistent or Low Reaction Yields
-
Question: My reduction reaction with this compound is giving inconsistent and lower than expected yields. What could be the cause?
-
Answer: Inconsistent or low yields with LTBA can stem from several factors, primarily related to the quality of the reagent and the experimental conditions.
-
Potential Cause 1: Reagent Degradation. LTBA is highly sensitive to moisture and air.[1][2][3] Exposure to atmospheric conditions can lead to its decomposition, reducing its activity. The reagent is stable in dry air but hydrolyzes in the presence of moisture.[2][4]
-
Solution:
-
Verify Reagent Quality: If the reagent is old or has been handled improperly, its potency may be compromised. It is recommended to use fresh reagent or titrate the solution to determine its active hydride content.
-
Ensure Inert Atmosphere: All handling of LTBA, including transfers and additions to the reaction vessel, must be conducted under a dry, inert atmosphere such as nitrogen or argon.[1][5][6] This can be achieved using a glovebox or Schlenk line techniques.[7][8][9]
-
Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried and deoxygenated. The presence of residual water in the solvent will quench the reagent.[7][8]
-
-
Potential Cause 2: Inappropriate Reaction Temperature. While LTBA is a milder reducing agent than Lithium Aluminum Hydride (LAH), temperature can still affect its performance and selectivity.[2][10]
-
Solution:
-
Optimize Temperature: Depending on the substrate, the optimal reaction temperature may vary. For the reduction of acid chlorides to aldehydes, for instance, the reaction is often carried out at low temperatures to prevent over-reduction.[11][12] Consult literature for the specific reduction you are performing. For reductions of isoflavones, for example, reactions have been performed in an ice bath.[13]
-
-
Issue 2: Clogged Syringe or Cannula During Transfer
-
Question: I am experiencing difficulty transferring a solution of this compound as the syringe or cannula keeps clogging. Why is this happening and how can I prevent it?
-
Answer: Clogging during the transfer of LTBA solutions is a common issue, often caused by the precipitation of the reagent or its reaction with atmospheric moisture at the tip of the needle.
-
Potential Cause 1: Exposure to Air/Moisture. Even brief exposure of the needle tip to the atmosphere can introduce enough moisture to react with the LTBA, forming solid byproducts that cause clogging.
-
Solution:
-
Maintain Inert Atmosphere: Ensure a continuous positive pressure of inert gas (nitrogen or argon) is maintained in both the source vessel and the receiving vessel throughout the transfer process.[7][8]
-
Pre-flush Equipment: Syringes and cannulas should be dried in an oven and cooled under a stream of inert gas before use.[8][9] Flushing the syringe or cannula with dry, inert gas immediately before transfer can also help remove any traces of moisture.[8][9]
-
-
Potential Cause 2: Limited Solubility. LTBA has good solubility in ethers like THF and diglyme, but its solubility can be affected by temperature.[2]
-
Solution:
-
Use Appropriate Solvents: Ensure you are using a solvent in which LTBA is sufficiently soluble. Tetrahydrofuran (THF) is a commonly used solvent.[2][13]
-
Maintain Temperature: If you are working at very low temperatures, check the solubility of LTBA in your chosen solvent at that temperature to prevent precipitation.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and storage of LTBA.
Storage and Stability
-
Question: What are the ideal storage conditions for this compound?
-
Answer: To ensure its stability and reactivity, LTBA must be stored under specific conditions. It is stable in dry air but reacts with moisture.[2][4]
-
Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[1][5]
-
Temperature: For solutions in THF, a storage temperature of 2-8°C is recommended.[14] Another source suggests not exceeding a storage temperature of 20°C.[15]
-
Container: Keep in a tightly sealed container.[1][5] Commercially available reagents are often supplied in Sure/Seal™ bottles, which are designed for the safe storage and dispensing of air-sensitive reagents.[7][8]
-
Incompatibilities: Store away from water, acids, strong oxidizing agents, and alcohols.[1][5]
-
-
Question: What is the shelf life of this compound?
-
Answer: The shelf life of LTBA can be up to 12 months when stored under the recommended conditions.[5][16] However, it is crucial to date the container upon opening and periodically test for the presence of peroxides, especially if it is a solution in an ether like THF.[5][16]
Safe Handling and Disposal
-
Question: What personal protective equipment (PPE) should be worn when handling this compound?
-
Answer: Due to its reactivity, appropriate PPE is essential.
-
Eye Protection: Wear chemical safety goggles or a face shield.[17]
-
Skin Protection: A fire-retardant lab coat and impervious gloves (e.g., nitrile) are necessary.[17]
-
Respiratory Protection: Handling should be done in a well-ventilated area, preferably in a fume hood or glovebox, to avoid inhalation of any dust or vapors.[5][18]
-
-
Question: How do I safely quench and dispose of excess this compound?
-
Answer: Quenching must be done carefully and under an inert atmosphere, as LTBA reacts violently with water.[1][2][5]
-
Quenching Procedure: A common method for quenching reactive hydrides involves the slow, dropwise addition of a less reactive proton source, followed by more reactive ones, all while cooling the reaction mixture in an ice bath. A general procedure is as follows:
-
Slowly add ethyl acetate (B1210297) to the cooled reaction mixture to consume the bulk of the unreacted hydride.
-
Follow with the cautious, dropwise addition of methanol.
-
Finally, slowly add water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any remaining reagent.[13]
-
-
Disposal: The resulting quenched mixture should be disposed of as hazardous waste in accordance with local regulations.[5][6]
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Storage Temperature | 2-8°C (for THF solutions) | [14] |
| Shelf Life | ~12 months (under proper storage) | [5][16] |
| Melting Point | 300-319 °C (decomposes) | [2][3][14] |
| Solubility | Soluble in THF, diglyme, ethylene (B1197577) glycol dimethyl ether; slightly soluble in ether | [2] |
Experimental Protocols
Protocol 1: Transfer of this compound Solution using a Syringe
This protocol outlines the steps for safely transferring a solution of LTBA from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
-
Glassware Preparation: Dry all glassware, including the reaction flask, syringes, and needles, in an oven at 125°C overnight and cool under a stream of dry nitrogen or argon.[8][9]
-
Inert Atmosphere Setup: Assemble the reaction flask with a septum and connect it to a source of inert gas (e.g., a Schlenk line or a nitrogen-filled balloon). Ensure a positive pressure of inert gas is maintained.
-
Syringe Preparation: Purge a dry syringe with inert gas by drawing the gas into the syringe and expelling it several times.[8][9]
-
Reagent Transfer: a. Puncture the septum of the Sure/Seal™ bottle with the needle of the purged syringe. b. Insert a second needle connected to the inert gas source into the septum to maintain positive pressure. c. Slowly draw the desired volume of the LTBA solution into the syringe. d. Withdraw the syringe from the Sure/Seal™ bottle. e. Puncture the septum of the reaction flask with the syringe needle and slowly add the reagent to the reaction mixture.
-
Rinsing: After dispensing the reagent, you can draw a small amount of anhydrous solvent from the reaction flask into the syringe to rinse it and then add the rinse back to the flask to ensure complete transfer.
Protocol 2: Quenching a Reaction Containing this compound
This protocol describes a safe method for quenching a reaction mixture containing unreacted LTBA.
-
Cooling: Cool the reaction flask to 0°C using an ice-water bath.
-
Initial Quench (Slow): Under a continuous flow of inert gas, slowly and dropwise add a less reactive quenching agent, such as ethyl acetate, to the stirred reaction mixture. Be prepared for gas evolution.
-
Intermediate Quench: After the initial vigorous reaction subsides, continue to add a more protic solvent, such as methanol, dropwise.
-
Final Quench: Once the gas evolution has ceased, slowly and cautiously add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to ensure all the reactive hydride has been consumed.[13]
-
Workup: Once the quenching is complete, the reaction mixture can be warmed to room temperature and worked up as required by the specific experimental procedure.
Visualizations
Caption: Troubleshooting flowchart for inconsistent reaction yields.
Caption: Key factors influencing successful experimental outcomes.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. This compound | 17476-04-9 [chemicalbook.com]
- 3. This compound CAS#: 17476-04-9 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. americanelements.com [americanelements.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. echemi.com [echemi.com]
- 15. albemarle.com [albemarle.com]
- 16. fishersci.com [fishersci.com]
- 17. westliberty.edu [westliberty.edu]
- 18. actylislab.com [actylislab.com]
Technical Support Center: Quenching Excess Lithium tri-tert-butoxyaluminum Hydride (LTBA)
This technical support guide is intended for researchers, scientists, and drug development professionals who are utilizing Lithium tri-tert-butoxyaluminum hydride (LTBA) in their synthetic workflows. Below you will find troubleshooting advice and frequently asked questions to safely and effectively quench excess LTBA in your reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup of a reaction involving LTBA.
Issue 1: A thick, gelatinous precipitate forms upon adding the quenching agent, making stirring and product extraction difficult.
-
Cause: The formation of aluminum hydroxides and other inorganic salts in a finely divided state can lead to a gel-like consistency of the reaction mixture. This is a common issue with aluminum-based reducing agents.[1][2]
-
Solution 1: Use of Rochelle's Salt (Sodium Potassium Tartrate):
-
Principle: Rochelle's salt is a chelating agent that forms a soluble complex with aluminum ions, preventing the formation of gelatinous aluminum hydroxides.[3] This results in a biphasic mixture that is much easier to handle.
-
Procedure: After quenching the initial excess of LTBA with a less reactive reagent like ethyl acetate (B1210297) (optional, but recommended for safety), add a saturated aqueous solution of Rochelle's salt to the reaction mixture. Stir vigorously until the two layers become clear. This may take anywhere from 30 minutes to several hours.[4]
-
-
Solution 2: Fieser Workup:
-
Principle: This method involves the sequential addition of water, a sodium hydroxide (B78521) solution, and then more water to generate granular aluminum salts that are easier to filter.[5][6]
-
Procedure: Cool the reaction mixture to 0 °C. Slowly and sequentially add water, 15% aqueous sodium hydroxide, and then a larger volume of water. The resulting precipitate is typically more granular and filterable.[5]
-
-
Solution 3: Acidic Workup (for acid-stable products):
-
Principle: Acidifying the reaction mixture can dissolve the aluminum salts.
-
Procedure: Cautiously add the reaction mixture to a cold, dilute acid solution (e.g., 1M HCl). This should only be done if your desired product is stable to acidic conditions.[3]
-
Issue 2: An emulsion forms during the aqueous workup, preventing proper phase separation.
-
Cause: The presence of finely dispersed aluminum salts can stabilize emulsions between the organic and aqueous layers.[7]
-
Solution 1: Addition of Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Solution 2: Use of Rochelle's Salt: As mentioned above, using Rochelle's salt during the workup can prevent the formation of the emulsion-stabilizing aluminum salts in the first place.[4]
-
Solution 3: Filtration through Celite: Passing the entire mixture through a pad of Celite can sometimes help to break the emulsion by removing the solid particles that are stabilizing it.[5]
Issue 3: The quenching process is unexpectedly vigorous or difficult to control.
-
Cause: Although LTBA is less reactive than Lithium Aluminum Hydride (LAH), it still reacts exothermically with protic reagents, especially water.[8] The reaction rate can be influenced by the solvent, the concentration of excess LTBA, and the rate of addition of the quenching agent.
-
Solution 1: Cool the Reaction Mixture: Always cool the reaction mixture to 0 °C or below in an ice bath before and during the quenching process.[3]
-
Solution 2: Slow, Dropwise Addition: Add the quenching agent very slowly and dropwise with efficient stirring. Never add the quenching agent all at once.[5]
-
Solution 3: Initial Quench with a Less Reactive Reagent: Before adding water or an aqueous solution, consider quenching the bulk of the excess LTBA with a less reactive reagent like ethyl acetate.[3] This will produce a less vigorous initial reaction.
Issue 4: Low recovery of the desired product after workup.
-
Cause: The product may be trapped in the aluminum salt precipitate or lost in the aqueous layer if it has some water solubility.
-
Solution 1: Thorough Extraction of the Aluminum Salts: After filtering the aluminum salts, wash the filter cake thoroughly with the organic solvent used for the extraction to recover any adsorbed product.
-
Solution 2: Use of Rochelle's Salt: The Rochelle's salt workup, by keeping the aluminum salts in the aqueous phase, can minimize product trapping in a solid precipitate.[4]
-
Solution 3: Back-Extraction of the Aqueous Layer: If your product has some water solubility, perform several extractions of the aqueous layer with an appropriate organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when quenching excess LTBA?
A1:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.[9][10]
-
Fume Hood: Perform the quenching procedure in a well-ventilated fume hood.[10]
-
Inert Atmosphere: While the initial reaction is typically run under an inert atmosphere, the quenching process itself generates hydrogen gas, which is flammable. Ensure there are no ignition sources nearby.
-
Slow Addition and Cooling: Always cool the reaction mixture before and during the quench, and add the quenching agent slowly and in a controlled manner.[5][9]
Q2: What are the most common methods for quenching excess LTBA?
A2: The most common methods are adaptations of workups used for other aluminum hydride reagents. The choice of method often depends on the nature of the product and the scale of the reaction.
| Quenching Method | Description | Advantages | Disadvantages |
| Fieser Workup | Sequential addition of water, aqueous NaOH, and more water.[6] | Forms granular, filterable aluminum salts. | Can sometimes still lead to fine precipitates that are difficult to filter. |
| Rochelle's Salt | Addition of a saturated aqueous solution of sodium potassium tartrate.[3] | Effectively prevents the formation of gelatinous precipitates and emulsions by chelating aluminum ions.[3] | May require longer stirring times to achieve clear phase separation. |
| Ethyl Acetate | Addition of ethyl acetate as an initial quenching agent.[3] | Less vigorous initial reaction compared to water. | The product must be stable to the generation of ethanol (B145695) and the potential for transesterification if the product is an ester. |
| Acidic Quench | Adding the reaction mixture to a cold, dilute acid.[3] | Dissolves aluminum salts, leading to a clean phase separation. | The product must be stable to acidic conditions. |
Q3: Can I use water to directly quench my LTBA reaction?
A3: While it is possible, it is generally not recommended to add water directly as the first quenching agent, especially on a larger scale. LTBA reacts exothermically with water, which can cause the reaction to become uncontrollable and may lead to a fire due to the ignition of the evolved hydrogen gas. A safer approach is to first add a less reactive quenching agent like ethyl acetate, followed by a careful aqueous workup.[3]
Q4: How do I know when the quenching process is complete?
A4: The quenching process is complete when the addition of the quenching agent no longer produces gas evolution (bubbling). It is good practice to continue stirring for a period after the gas evolution has ceased to ensure all the excess hydride has been destroyed before proceeding with the rest of the workup.[6]
Experimental Protocols
Protocol 1: Fieser Workup for Quenching Excess LTBA
This protocol is adapted from the standard Fieser workup for LAH and should be performed with caution.[6]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Initial Quench (Optional but Recommended): Slowly add ethyl acetate dropwise with vigorous stirring until gas evolution subsides.
-
Sequential Addition: For each gram of LTBA used in the reaction, slowly and sequentially add the following with vigorous stirring:
-
x mL of water
-
x mL of 15% aqueous sodium hydroxide solution
-
3x mL of water
-
-
Stirring: Allow the mixture to warm to room temperature and stir for at least 30 minutes. A granular precipitate should form.
-
Filtration: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with the reaction solvent or another suitable organic solvent.
-
Workup: Combine the filtrate and the washings, and proceed with the standard aqueous workup (e.g., washing with brine, drying over anhydrous sodium sulfate, and solvent evaporation).
Protocol 2: Rochelle's Salt Workup for Quenching Excess LTBA
This method is particularly useful for preventing the formation of emulsions and gelatinous precipitates.[3]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Initial Quench (Optional but Recommended): Slowly add ethyl acetate dropwise with vigorous stirring until gas evolution subsides.
-
Addition of Rochelle's Salt Solution: To the cooled reaction mixture, add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). The volume of the Rochelle's salt solution should be roughly equal to the volume of the reaction mixture.
-
Vigorous Stirring: Stir the mixture vigorously at room temperature. The initial gelatinous precipitate should gradually dissolve, resulting in two clear, separable layers. This may take from 30 minutes to several hours.
-
Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Workflow for Selecting a Quenching Method
The following diagram illustrates a decision-making process for choosing an appropriate quenching method for a reaction involving excess this compound.
Caption: Decision workflow for selecting an appropriate quenching method for reactions with excess LTBA.
References
- 1. reddit.com [reddit.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 5. rroij.com [rroij.com]
- 6. Workup [chem.rochester.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sarponggroup.com [sarponggroup.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: The Effect of Temperature on Lithium Tri-tert-butoxyaluminum Hydride (LTBA) Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on the reactivity of Lithium tri-tert-butoxyaluminum hydride (LTBA). It is designed for researchers, scientists, and drug development professionals to ensure successful and selective reductions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on the reactivity of this compound (LTBA)?
A1: Temperature is a critical parameter for controlling the selectivity of LTBA reductions. Lower temperatures, typically -78 °C, favor the partial reduction of reactive functional groups like acid chlorides to aldehydes.[1][2][3] At warmer temperatures, over-reduction to the corresponding primary alcohol is more likely to occur.[4][5]
Q2: Why is -78 °C the recommended temperature for the selective reduction of acid chlorides to aldehydes with LTBA?
A2: At -78 °C (the sublimation point of dry ice), the reactivity of LTBA is significantly attenuated.[3][6] This allows for the selective reduction of the highly reactive acid chloride to the aldehyde. The intermediate aldehyde is less reactive than the starting acid chloride, and at this low temperature, its further reduction to the alcohol is kinetically disfavored.[5]
Q3: Can LTBA be used at temperatures warmer than -78 °C?
A3: Yes, but with a potential loss of selectivity. For instance, some reductions of less reactive substrates may require slightly higher temperatures to proceed at a reasonable rate. However, for the selective reduction of acid chlorides to aldehydes, deviating from low temperatures increases the risk of obtaining the primary alcohol as a significant byproduct.[4][5]
Q4: How does the steric hindrance of LTBA contribute to its temperature-dependent selectivity?
A4: LTBA possesses three bulky tert-butoxy (B1229062) groups, which create significant steric hindrance around the aluminum hydride center. This inherent bulkiness makes it a less reactive and more selective reducing agent compared to lithium aluminum hydride (LAH).[1] The combination of steric hindrance and low temperature enhances the selectivity for the more reactive functional group.[5]
Q5: What is the thermal stability of LTBA?
A5: this compound is a relatively stable solid that decomposes at temperatures between 300-319 °C.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conversion of the starting material. | 1. Reaction temperature is too low: The reaction may be too sluggish at the chosen temperature for the specific substrate. 2. Inefficient heat transfer: Poor stirring or an inadequate cooling bath can lead to localized freezing of the reaction mixture, preventing proper mixing and reaction. 3. Degraded LTBA reagent: Prolonged exposure to moisture or air can deactivate the reagent. | 1. Gradual temperature increase: Cautiously and slowly allow the reaction to warm to a slightly higher temperature (e.g., from -78 °C to -60 °C) while carefully monitoring the reaction progress by TLC or other analytical methods. 2. Improve heat transfer: Ensure vigorous stirring and that the reaction flask is adequately immersed in the cooling bath. Consider using a solvent with a lower freezing point if necessary. 3. Use fresh reagent: Ensure the LTBA is a fine, free-flowing powder and has been stored under an inert atmosphere. |
| Significant formation of the primary alcohol (over-reduction). | 1. Reaction temperature was too high: The cooling bath may not have been maintained at the target low temperature, or the reaction was allowed to warm up prematurely. 2. Localized heating: The addition of the substrate or LTBA solution was too rapid, causing localized hot spots in the reaction mixture. 3. Excess LTBA: Using a large excess of the reducing agent can drive the reaction towards the more reduced product. | 1. Maintain strict temperature control: Use a well-insulated cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature with a low-temperature thermometer. 2. Slow, controlled addition: Add the substrate or reagent dropwise to the cooled reaction mixture with efficient stirring to dissipate the heat of reaction. 3. Use appropriate stoichiometry: Typically, 1.0 to 1.2 equivalents of LTBA are sufficient for the reduction of acid chlorides. |
| Reaction is exothermic and difficult to control even at low temperatures. | 1. Highly reactive substrate: Some acid chlorides are exceptionally reactive and can lead to a rapid exotherm upon addition of the reducing agent. 2. Concentrated reaction mixture: A high concentration of reactants can lead to a rapid release of heat. | 1. Reverse addition: Add the LTBA solution slowly to a cooled solution of the acid chloride to maintain a low concentration of the reducing agent. 2. Use a more dilute solution: Performing the reaction at a lower concentration can help to better manage the heat evolved. |
Data Presentation
The following table illustrates the expected product distribution for the reduction of a generic aliphatic acid chloride with this compound at different temperatures. This data is representative of the general trend observed in such reactions.
| Substrate | Temperature (°C) | Aldehyde Yield (%) | Alcohol Yield (%) |
| Hexanoyl Chloride | -78 | >90 | <10 |
| Hexanoyl Chloride | 0 | 40-60 | 40-60 |
| Hexanoyl Chloride | 25 (Room Temp.) | <10 | >90 |
Experimental Protocols
Selective Reduction of 4-Chlorobenzoyl Chloride to 4-Chlorobenzaldehyde at -78 °C
This protocol details the selective reduction of an acid chloride to an aldehyde using LTBA at low temperature.
Materials:
-
4-Chlorobenzoyl chloride
-
This compound (LTBA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry ice
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Low-temperature thermometer
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, an addition funnel, and a nitrogen inlet is assembled. The apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Charging the Reagent: The flask is charged with a pre-weighed amount of LTBA (1.1 equivalents) under a positive pressure of nitrogen. Anhydrous THF is then added via cannula to create a slurry.
-
Cooling: The reaction flask is immersed in a dry ice/acetone bath to cool the internal temperature to -78 °C.
-
Substrate Addition: A solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous THF is prepared and transferred to the addition funnel. This solution is added dropwise to the stirred LTBA slurry over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture with 1 M HCl and extracting with diethyl ether.
-
Quenching: While maintaining the temperature at -78 °C, the reaction is carefully quenched by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate. This should be done cautiously as it can be exothermic.
-
Workup: The cooling bath is removed, and the mixture is allowed to warm to room temperature. 1 M HCl is added until the solution becomes clear. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-chlorobenzaldehyde.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the selective reduction of an acid chloride with LTBA.
Caption: Troubleshooting logic for common issues in LTBA reductions.
References
Optimizing solvent choice for Lithium tri-tert-butoxyaluminum hydride reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize solvent choice for reactions involving Lithium tri-tert-butoxyaluminum hydride (LTBA, LiAlH(Ot-Bu)₃).
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for LTBA reductions?
A: LTBA is most commonly used in anhydrous ethereal solvents. Tetrahydrofuran (THF), diglyme, and diethyl ether are standard choices due to the reagent's good solubility and stability in these media.[1][2] The choice among them often depends on the desired reaction temperature and the solubility of the substrate.
Q2: How does solvent choice impact the reactivity and selectivity of LTBA?
A: The solvent can influence the reaction rate by affecting the solubility of the reagents and the coordination state of the lithium cation. More polar and coordinating solvents like THF can increase the reactivity of the hydride compared to less polar options like diethyl ether.[3] However, the high chemoselectivity of LTBA—for instance, reducing aldehydes and ketones while leaving esters untouched—is a primary characteristic of the reagent's bulky nature and is generally maintained across common ethereal solvents.[4][5]
Q3: Can I use non-ethereal solvents like toluene (B28343) or hexanes with LTBA?
A: While related aluminum hydrides like DIBAH are soluble in nonpolar solvents such as toluene, LTBA is typically used in ethers where it is more soluble and its reactivity is well-characterized.[1] Using non-ethereal solvents is not standard practice and may lead to poor solubility of the LTBA, resulting in sluggish or incomplete reactions. For optimal performance, sticking to anhydrous THF, diglyme, or diethyl ether is strongly recommended.[1][2]
Q4: My LTBA reaction is sluggish or incomplete. What solvent-related adjustments can I make?
A: If a reaction is slow, consider the following:
-
Switch to a More Coordinating Solvent: If you are using diethyl ether, switching to THF may increase the reaction rate by improving the solubility and reactivity of the hydride reagent.[3]
-
Ensure Anhydrous Conditions: LTBA reacts vigorously with water. Ensure your solvent and glassware are scrupulously dry, as moisture will consume the reagent and inhibit the reaction.
-
Check Substrate Solubility: If your starting material is not fully dissolved, the reaction will be slow. Choose a solvent (e.g., THF, diglyme) in which your substrate has high solubility at the desired reaction temperature.
Troubleshooting Common Issues
Problem: Low yield of the desired aldehyde from an acid chloride reduction.
This is a common issue that can stem from either incomplete conversion or over-reduction to the primary alcohol.
Troubleshooting Workflow: Low Aldehyde Yield
References
Technical Support Center: Purification of Products from Lithium tri-tert-butoxyaluminum hydride (LTBA) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving Lithium tri-tert-butoxyaluminum hydride (LTBA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup and purification of products from LTBA reactions.
Issue 1: Product is Contaminated with Aluminum Salts
Potential Causes:
-
Incomplete Quenching: The quenching process was not sufficient to convert all aluminum species into easily removable forms.
-
Formation of Emulsions: The formation of stable emulsions during aqueous workup can trap aluminum salts in the organic layer.
-
Precipitation of Gelatinous Aluminum Hydroxide: Improper quenching can lead to the formation of a gelatinous precipitate that is difficult to filter and can trap the desired product.
Solutions:
| Solution | Detailed Protocol | Notes |
| Fieser Workup | For each gram of LTBA used, cool the reaction mixture to 0°C and slowly add X mL of water, followed by X mL of 15% aqueous NaOH, and then 3X mL of water. Stir vigorously for at least 30 minutes.[1][2] A granular precipitate should form, which can be removed by filtration. | This method is effective for generating easily filterable aluminum salts. |
| Rochelle's Salt (Potassium Sodium Tartrate) Wash | After quenching the excess LTBA, add a saturated aqueous solution of Rochelle's salt to the reaction mixture and stir vigorously for 1-2 hours. The tartrate will chelate the aluminum salts, making them more soluble in the aqueous layer.[1][2] | This is particularly useful for breaking up emulsions and preventing the formation of gelatinous precipitates. |
| Acidic Workup | Cautiously add a dilute acid (e.g., 1M HCl or 10% H₂SO₄) to the quenched reaction mixture until the aqueous layer is acidic.[1][3] This will dissolve the aluminum salts. | Caution: This method should only be used if the desired product is stable to acidic conditions. |
| Celatom/Celite Filtration | After quenching, add a pad of Celatom or Celite to the filtration funnel to aid in the removal of finely dispersed aluminum salts. | This can improve the efficiency of filtration and prevent clogging of the filter paper. |
Issue 2: Low Yield of the Desired Product
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reagent, low temperature, or short reaction time.
-
Over-reduction: Although LTBA is a mild reducing agent, over-reduction can occur, especially at higher temperatures or with prolonged reaction times, leading to the formation of the corresponding alcohol instead of the aldehyde.[4]
-
Product Trapped in Aluminum Salts: The desired product can be adsorbed onto the aluminum byproducts, leading to losses during filtration.
-
Product Solubility in the Aqueous Layer: If the product has some water solubility, it can be lost in the aqueous phase during extraction.
Solutions:
| Solution | Detailed Protocol | Notes |
| Optimize Reaction Conditions | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS). Ensure the correct stoichiometry of LTBA is used. Reactions are typically run at low temperatures (e.g., -78°C) to improve selectivity.[4][5][6] | The bulky tert-butoxy (B1229062) groups on LTBA slow down its reactivity, which can be controlled by temperature.[7] |
| Thorough Extraction of Aluminum Salts | After filtration of the aluminum salts, wash the filter cake thoroughly with the organic solvent used for the extraction to recover any trapped product. | Multiple small washes are generally more effective than one large wash. |
| Back-Extraction | If the product is suspected to be in the aqueous layer, perform a back-extraction of the aqueous phase with a suitable organic solvent. | The choice of solvent is crucial and should be based on the polarity of the desired product. |
| Use of Rochelle's Salt | As mentioned previously, using Rochelle's salt can help minimize the formation of product-trapping gelatinous precipitates.[1][2] | This leads to a cleaner separation and can improve yields. |
Issue 3: Difficulty in Separating the Product from the Reaction Mixture
Potential Causes:
-
Formation of a Stable Emulsion: The presence of aluminum salts can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers during workup.
-
Product is an Amine: Basic products can form salts with acidic quenching agents, making them water-soluble.
-
Product is an Acid: Acidic products can be deprotonated by basic quenching agents, making them water-soluble.
Solutions:
| Solution | Detailed Protocol | Notes |
| Break Emulsions | Add a saturated solution of NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. Filtering the entire mixture through a pad of Celite can also be effective. | Gentle swirling of the separatory funnel instead of vigorous shaking can help prevent emulsion formation. |
| pH Adjustment for Amine Products | If the product is an amine and an acidic workup was used, basify the aqueous layer with a suitable base (e.g., NaOH, NaHCO₃) to a pH that ensures the amine is in its free base form. Then, extract with an organic solvent. | Always check the pH of the aqueous layer to ensure complete neutralization of the amine salt. |
| pH Adjustment for Acidic Products | If the product is an acid and a basic workup was used, acidify the aqueous layer with a suitable acid (e.g., HCl) to a pH that ensures the acid is in its protonated form. Then, extract with an organic solvent. | Ensure the chosen acid will not react with the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench an LTBA reaction?
The ideal quenching method depends on the stability of your product and the scale of the reaction. A common and generally safe method is the Fieser workup, which involves the slow, sequential addition of water, aqueous NaOH, and then more water at 0°C.[1][2] This procedure is designed to produce granular aluminum salts that are easy to filter. For acid-sensitive products, quenching with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a milder alternative.[3]
Q2: How can I effectively remove the aluminum byproducts?
The most common methods involve converting the aluminum species into insoluble salts that can be filtered off or into soluble complexes that can be washed away with an aqueous solution.
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Filtration: The Fieser workup is designed for this purpose.[1][2]
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Chelation: Washing the reaction mixture with a saturated solution of Rochelle's salt (potassium sodium tartrate) chelates the aluminum ions, making them soluble in the aqueous phase and facilitating their removal during extraction.[1][2]
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Acidic Wash: If your product is stable to acid, washing with a dilute acid will dissolve the aluminum salts.
Q3: My product is an aldehyde. What precautions should I take to avoid over-reduction to the alcohol?
To prevent over-reduction when synthesizing an aldehyde from an acid chloride, it is crucial to control the reaction temperature. These reactions are typically carried out at low temperatures, such as -78°C (dry ice/acetone bath).[4][5][6] Using the correct stoichiometry of LTBA (one equivalent) is also important.[7] The bulky nature of LTBA makes it less reactive than other hydrides, which helps in stopping the reduction at the aldehyde stage.[7]
Q4: What are the common organic byproducts in LTBA reactions?
The primary organic byproduct is tert-butanol, which is formed from the reaction of the tert-butoxy groups with the quenching agent. This is usually easily removed during solvent evaporation or by aqueous extraction due to its water solubility. If the starting material is an ester, the corresponding alcohol from the ester group will also be a byproduct.
Q5: What are the safety precautions for handling LTBA and its byproducts?
LTBA is a reactive hydride and should be handled with care.
-
Moisture Sensitivity: It reacts with water and other protic solvents. All glassware should be dry, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: The quenching process is exothermic and can generate hydrogen gas, which is flammable. Always quench slowly and at a low temperature (e.g., in an ice bath).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Visualizations
References
Incomplete conversion in the reduction of acid chlorides with LTBA
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing incomplete conversion in the reduction of acid chlorides to aldehydes using Lithium tri-tert-butoxyaluminum hydride (LTBA).
Frequently Asked Questions (FAQs)
Q1: Why is my reduction of an acid chloride with LTBA resulting in low yield or incomplete conversion to the aldehyde?
A1: Incomplete conversion is a common issue that can arise from several factors. The most frequent causes include:
-
Suboptimal Reaction Temperature: The reaction is highly temperature-sensitive. To selectively form the aldehyde, the reaction must be conducted at very low temperatures, typically -78 °C.[1][2] At higher temperatures, such as room temperature, the aldehyde product can be further reduced to the primary alcohol, leading to a mixture of products and lower aldehyde yield.[3]
-
Reagent Purity and Stoichiometry: The purity of the LTBA reagent is crucial. As a hydride source, it is sensitive to moisture and can decompose if not handled under anhydrous conditions.[4] Additionally, using only one equivalent of the reducing agent is critical to ensure the reaction stops at the aldehyde stage.[5]
-
Reaction Time: While the initial reduction of the highly reactive acid chloride is fast, allowing the reaction to proceed for too long, even at low temperatures, can lead to the slow reduction of the aldehyde product.[3][6][7]
-
Solvent Quality: The use of anhydrous and pure solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, is essential for optimal reaction performance.[4][6]
Q2: I am observing the formation of the corresponding primary alcohol. What is causing this over-reduction?
A2: Formation of the primary alcohol indicates that the aldehyde intermediate is being further reduced. This is typically due to:
-
Elevated Reaction Temperature: As mentioned, temperatures above -78 °C significantly increase the rate of aldehyde reduction.[2][3]
-
Excess LTBA: Using more than one stoichiometric equivalent of LTBA will provide enough hydride to reduce both the acid chloride and the resulting aldehyde.[1]
-
Non-selective Reducing Agent: While LTBA is designed for selectivity, contamination with more powerful reducing agents like Lithium Aluminum Hydride (LAH) could lead to over-reduction.[5][8]
Q3: Can I use a different reducing agent to avoid these issues?
A3: While LTBA is a common choice, other reagents can be used. For instance, Diisobutylaluminum hydride (DIBAL-H) is also effective for the reduction of esters and acid chlorides to aldehydes, typically at -78 °C.[2][6] However, each reagent has its own reactivity profile and may require optimization. The key to stopping the reduction at the aldehyde stage is using a less reactive, sterically hindered hydride reagent at low temperatures.[3][8]
Troubleshooting Guide
Use the following guide to diagnose and resolve issues with incomplete conversion.
| Symptom | Potential Cause | Recommended Action |
| Low conversion of starting material (acid chloride remaining) | 1. Inactive Reagent: LTBA may have decomposed due to improper storage or handling (exposure to moisture). 2. Insufficient Reagent: Inaccurate measurement of LTBA. 3. Very Low Temperature: While low temperature is crucial, extremely low temperatures might slow the reaction down excessively for some substrates. | 1. Use a fresh, properly stored batch of LTBA. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Carefully re-measure the stoichiometry of your reagents. 3. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS) and allow for sufficient reaction time. |
| Mixture of aldehyde and primary alcohol | 1. Reaction temperature too high. 2. Excess LTBA used. 3. Reaction allowed to proceed for too long. | 1. Ensure the reaction temperature is maintained at or below -78 °C (a dry ice/acetone bath is recommended).[1][6] 2. Use precisely one equivalent of LTBA.[5] 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Only primary alcohol is isolated | 1. Significantly elevated reaction temperature. 2. Large excess of LTBA. 3. Possible use of a stronger reducing agent (e.g., LAH) by mistake. | 1. Strictly maintain the reaction temperature at -78 °C.[2] 2. Double-check all calculations and measurements for reagent stoichiometry. 3. Verify the identity of the reducing agent used. |
Experimental Protocols
General Protocol for the Reduction of an Acid Chloride with LTBA
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.
-
Solvent: Use anhydrous tetrahydrofuran (THF) or diethyl ether.[4][6]
-
Reaction Setup: Dissolve the acid chloride in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of one equivalent of this compound (LTBA) in the same anhydrous solvent to the cooled solution of the acid chloride. The addition should be dropwise to maintain the low temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical method.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a suitable quenching agent (e.g., water or a dilute acid solution) while maintaining the low temperature.
-
Workup: Allow the reaction mixture to warm to room temperature. Perform an aqueous workup to remove aluminum salts and isolate the aldehyde product through extraction with an organic solvent.
-
Purification: The crude product can be purified by standard methods such as column chromatography or distillation.
Visual Guides
Caption: Troubleshooting workflow for incomplete LTBA reduction.
Caption: Key factors influencing the reduction of acid chlorides with LTBA.
References
- 1. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Ester Reduction: Lithium tri-tert-butoxyaluminum hydride vs. DIBAL-H
For researchers, scientists, and drug development professionals, the selective reduction of esters to aldehydes is a critical transformation in organic synthesis. The choice of reducing agent is paramount to achieving high yields and preventing over-reduction to the corresponding alcohol. This guide provides an objective comparison of two common hydride reagents, Lithium tri-tert-butoxyaluminum hydride (LTBA) and Diisobutylaluminum hydride (DIBAL-H), for this purpose, supported by experimental data and detailed protocols.
Executive Summary
Diisobutylaluminum hydride (DIBAL-H) is the premier and more versatile reagent for the partial reduction of a wide range of esters to aldehydes. Its efficacy is well-documented, particularly at low temperatures, which stabilizes the key intermediate and prevents over-reduction. In contrast, this compound (LTBA) is a much milder and more selective reducing agent. It is generally unreactive towards simple alkyl esters but can effectively reduce more reactive acyl compounds like acid chlorides. Its application in ester reduction is limited to activated substrates such as phenyl esters or in specific cases like the partial reduction of malonates.
Reactivity and Selectivity at a Glance
| Feature | This compound (LTBA) | Diisobutylaluminum hydride (DIBAL-H) |
| General Reactivity | Mild | Strong and Bulky |
| Ester Substrate Scope | Limited to activated esters (e.g., phenyl esters, malonates). Fails to react with simple esters.[1] | Broad applicability for various aliphatic and aromatic esters. |
| Typical Product | Aldehyde (from activated esters) or hydroxy-ester (from malonates).[1] | Aldehyde (at low temperatures).[2] |
| Chemoselectivity | High. Reduces aldehydes, ketones, and acid chlorides. Does not reduce simple esters, lactones, epoxides, or nitriles.[3] | Good. Can also reduce other carbonyls (amides, aldehydes, ketones) and nitriles.[2] |
| Key Advantage | High selectivity for more reactive carbonyls over simple esters. | General and reliable method for partial ester reduction. |
Quantitative Data on Ester Reduction
The following table summarizes representative yields for the reduction of specific ester substrates to their corresponding aldehydes using LTBA and DIBAL-H.
| Substrate Type | Reagent | Temperature (°C) | Reaction Time | Yield (%) |
| Phenyl esters of aliphatic acids | LTBA | 0 | Not Specified | ~70 |
| Alkylphenylmalonates | LTBA | Not Specified | Not Specified | Good |
| General Aliphatic/Aromatic Esters | DIBAL-H | -78 | 1-3 hours | Typically >80 |
Reaction Mechanisms
The selectivity of both reagents hinges on the stability of the tetrahedral intermediate formed upon hydride attack. However, the initial interaction and the stability of this intermediate differ significantly.
This compound (LTBA)
LTBA is a sterically hindered and less reactive hydride donor compared to its parent compound, lithium aluminum hydride (LiAlH₄).[1][3] Its bulky tert-butoxy (B1229062) groups moderate its reactivity, allowing it to discriminate between different carbonyl functional groups.[3] With highly activated esters, such as phenyl esters, the electron-withdrawing nature of the phenoxy group makes the carbonyl carbon sufficiently electrophilic for the mild LTBA to attack. The resulting tetrahedral intermediate can then collapse to furnish the aldehyde upon workup. For simple, less electrophilic alkyl esters, LTBA is generally not reactive enough to initiate the reduction.
Caption: Mechanism of LTBA reduction of an activated ester.
Diisobutylaluminum hydride (DIBAL-H)
DIBAL-H is a strong, bulky, and electrophilic reducing agent.[2] The aluminum center acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating an intramolecular hydride transfer.[2] This process forms a stable tetrahedral intermediate, which is crucial for the success of the partial reduction. At low temperatures, typically -78 °C, this intermediate is stable and does not readily eliminate the alkoxy group.[2] Upon aqueous workup, the intermediate is hydrolyzed to yield the desired aldehyde. If the reaction is allowed to warm, or if excess DIBAL-H is used, the intermediate can collapse, and the resulting aldehyde will be further reduced to a primary alcohol.
Caption: Experimental workflow for DIBAL-H ester reduction.
Experimental Protocols
General Protocol for Ester Reduction with DIBAL-H
Materials:
-
Ester substrate
-
Anhydrous toluene (or other suitable solvent like THF, DCM)
-
DIBAL-H (typically 1.0 M solution in hexanes or toluene)
-
Aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the ester (1.0 eq) dissolved in an anhydrous solvent.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: DIBAL-H solution (1.0 - 1.2 eq) is added dropwise to the stirred ester solution, ensuring the internal temperature is maintained at or below -75 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, it is quenched at -78 °C by the slow, dropwise addition of methanol to consume any excess DIBAL-H.
-
Work-up: The reaction mixture is allowed to warm to room temperature. An aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously until two clear layers are observed. Alternatively, dilute HCl can be added cautiously.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is then purified by column chromatography, distillation, or recrystallization.
General Protocol for Activated Ester Reduction with LTBA
Materials:
-
Activated ester substrate (e.g., a phenyl ester)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diglyme
-
This compound (LTBA)
-
Dilute aqueous acid (e.g., 1M HCl) for workup
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of the activated ester (1.0 eq) in anhydrous THF is prepared in a flame-dried flask.
-
Cooling: The solution is cooled to the desired temperature (e.g., 0 °C).
-
Addition of LTBA: LTBA (1.0 - 1.2 eq), either as a solid or a solution in THF, is added portion-wise or dropwise to the stirred ester solution.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by TLC until the starting material is consumed.
-
Work-up: The reaction is cautiously quenched by the slow addition of dilute aqueous acid.
-
Extraction and Purification: The mixture is extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude aldehyde is purified by appropriate methods such as column chromatography.
Conclusion
The choice between this compound and DIBAL-H for ester reduction is dictated primarily by the substrate. DIBAL-H is the workhorse reagent for the general and selective reduction of a wide variety of esters to aldehydes, provided that cryogenic conditions are maintained. Its reliability and broad scope make it a staple in synthetic organic chemistry.
This compound , on the other hand, is a specialist tool. Its value lies in its exquisite chemoselectivity, allowing for the reduction of highly reactive carbonyls like acid chlorides in the presence of less reactive functionalities such as simple esters. For the specific task of reducing activated esters, like phenyl esters, to aldehydes, LTBA offers a viable, albeit less common, alternative. For drug development professionals and researchers, understanding these distinct reactivity profiles is key to designing efficient and selective synthetic routes.
References
A Comparative Guide to Hydride Reducing Agents: Lithium tri-tert-butoxyaluminum hydride vs. Sodium borohydride
In the landscape of synthetic organic chemistry, the precise reduction of functional groups is a cornerstone of molecular architecture. Among the arsenal (B13267) of hydride reagents available to researchers, Lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H, or LTBA) and Sodium borohydride (B1222165) (NaBH₄) are two prominent choices, each offering a distinct profile of reactivity and selectivity. This guide provides a comprehensive comparison of these two reagents, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Properties and Reactivity
This compound and Sodium borohydride, while both serving as sources of hydride ions (H⁻), exhibit significant differences in their physical and chemical properties, which in turn dictate their applications in organic synthesis.
| Property | This compound (LTBA) | Sodium borohydride (NaBH₄) |
| Molar Mass | 254.29 g/mol | 37.83 g/mol |
| Appearance | White crystalline powder | White to grayish-white crystalline powder |
| Solubility | Soluble in ethers (THF, diethyl ether), aromatic hydrocarbons | Soluble in water, alcohols (methanol, ethanol), and some ethers |
| Reactivity | Moderately reactive, bulky hydride | Mild and selective reducing agent |
| Moisture Sensitivity | Highly sensitive to moisture and air; reacts violently with water | Reacts with water and protic solvents, but the reaction is much slower than with LTBA |
Performance in Reductions: A Comparative Analysis
The utility of a reducing agent is defined by its ability to selectively reduce one functional group in the presence of others. LTBA and NaBH₄ display markedly different chemoselectivity profiles.
Reduction of Carbonyl Compounds
Sodium borohydride is a go-to reagent for the efficient reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[1][2] Its mild nature allows for high chemoselectivity, leaving less reactive functional groups such as esters, amides, and carboxylic acids untouched under standard conditions.[2]
This compound, being a sterically hindered and less reactive version of lithium aluminum hydride (LiAlH₄), also reduces aldehydes and ketones.[3] However, its bulkiness can lead to different stereochemical outcomes compared to the less hindered NaBH₄. A notable application of LTBA is the selective reduction of acid chlorides to aldehydes, a transformation not readily achieved with NaBH₄.[4]
Table 1: Comparative Reduction of Aldehydes and Ketones
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Cyclohexanone (B45756) | NaBH₄ | Methanol (B129727) | Room Temp | 1 | Cyclohexanol (B46403) | ~85%[5] |
| Cyclohexanone | LTBA | THF | Room Temp | 1 | Cyclohexanol | High |
| 4-tert-Butylcyclohexanone (B146137) | NaBH₄ | Isopropanol | Room Temp | - | cis-4-tert-Butylcyclohexanol | 15% |
| trans-4-tert-Butylcyclohexanol | 85% | |||||
| 4-tert-Butylcyclohexanone | LTBA | THF | Room Temp | - | cis-4-tert-Butylcyclohexanol | 91% |
| trans-4-tert-Butylcyclohexanol | 9% |
Reduction of Carboxylic Acid Derivatives
Herein lies a major distinction between the two reagents. Sodium borohydride is generally unreactive towards esters, amides, and carboxylic acids.[2] In contrast, the more potent, albeit sterically hindered, LTBA can reduce acid chlorides to aldehydes efficiently, a reaction that typically proceeds with high yield at low temperatures.[6] This selectivity is a key advantage of LTBA in multi-step syntheses where the aldehyde functionality is required for subsequent transformations.
Table 2: Chemoselectivity in the Reduction of Various Functional Groups
| Functional Group | This compound (LTBA) | Sodium borohydride (NaBH₄) |
| Aldehydes | High Yield | High Yield[1][2] |
| Ketones | High Yield | High Yield[1][2] |
| Acid Chlorides | High Yield (to Aldehyde)[4][6] | Generally no reaction |
| Esters | Very Slow to No Reaction[3] | No Reaction[2] |
| Amides | No Reaction | No Reaction[2] |
| Carboxylic Acids | No Reaction | No Reaction |
| α,β-Unsaturated Ketones | 1,4-reduction often favored[3] | 1,2- or 1,4-reduction depending on conditions |
Reaction Mechanisms and Stereoselectivity
The mechanism for both reagents involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. However, the nature of the metal cation and the steric bulk of the reagent influence the reaction pathway and stereochemical outcome.
Mechanism of Reduction
The reduction of a ketone by Sodium borohydride in a protic solvent like methanol is depicted below. The reaction proceeds via a four-membered transition state involving the coordination of the sodium ion to the carbonyl oxygen.
Caption: Mechanism of ketone reduction by Sodium borohydride.
The reduction of an acid chloride to an aldehyde by LTBA involves a similar initial hydride attack, followed by the elimination of the chloride leaving group to form the aldehyde. The steric bulk of the tri-tert-butoxyaluminohydride species and typically low reaction temperatures prevent over-reduction to the alcohol.
Caption: Mechanism of acid chloride reduction by LTBA.
Stereoselectivity
The steric environment of the reducing agent plays a crucial role in the stereochemical outcome of the reduction of cyclic or chiral ketones. The smaller Sodium borohydride can approach the carbonyl group from either the axial or equatorial face, with the preferred direction of attack often dictated by steric hindrance from adjacent substituents. The bulkier this compound, however, will preferentially attack from the less hindered face, often leading to a different major diastereomer compared to NaBH₄. For example, the reduction of 4-tert-butylcyclohexanone with NaBH₄ yields predominantly the equatorial alcohol, whereas with LTBA, the axial alcohol is the major product due to the reagent's steric bulk favoring equatorial attack.
Experimental Protocols
Reduction of Cyclohexanone with Sodium Borohydride
Objective: To reduce cyclohexanone to cyclohexanol using sodium borohydride.
Materials:
-
Cyclohexanone (1.0 g, 10.2 mmol)
-
Methanol (20 mL)
-
Sodium borohydride (0.2 g, 5.3 mmol)
-
3 M Hydrochloric acid
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve cyclohexanone in 20 mL of methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 20 minutes.
-
Carefully add 10 mL of 3 M HCl to quench the reaction and neutralize the excess borohydride.
-
Transfer the mixture to a separatory funnel and extract with two 20 mL portions of diethyl ether.
-
Combine the organic layers and wash with 20 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield cyclohexanol.
-
The expected yield is approximately 85%.[5]
Reduction of Benzoyl Chloride to Benzaldehyde (B42025) with this compound
Objective: To selectively reduce benzoyl chloride to benzaldehyde using LTBA.
Materials:
-
This compound (1 M solution in THF, 11 mL, 11 mmol)
-
Benzoyl chloride (1.41 g, 10 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF, 20 mL)
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the LTBA solution in THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Dissolve benzoyl chloride in 10 mL of anhydrous THF and add it dropwise to the stirred LTBA solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow, dropwise addition of 1 M HCl at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with two 20 mL portions of diethyl ether.
-
Combine the organic layers and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield benzaldehyde.
Safety and Handling
Both reagents require careful handling, but LTBA presents a greater hazard due to its high reactivity with water and air.
-
Sodium borohydride: While stable in dry air, it reacts with water and alcohols to produce hydrogen gas, which is flammable.[7] It should be handled in a well-ventilated area, and contact with acids should be avoided.
-
This compound: This reagent is highly flammable and reacts violently with water, often with ignition. It is also corrosive. It must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques. Personal protective equipment, including a lab coat, safety glasses, and gloves, is essential.
Choosing the Right Reagent: A Decision Workflow
The selection between LTBA and NaBH₄ hinges on the specific synthetic transformation required. The following workflow can guide this decision-making process.
Caption: Decision workflow for selecting between LTBA and NaBH₄.
Conclusion
This compound and Sodium borohydride are valuable tools in the synthetic chemist's repertoire, each with a well-defined role. NaBH₄ stands out for its mildness and selectivity in the reduction of aldehydes and ketones, offering operational simplicity and safety. LTBA, on the other hand, provides a unique solution for the selective reduction of acid chlorides to aldehydes, a transformation that is challenging with many other hydride reagents. A thorough understanding of their respective reactivity, selectivity, and handling requirements is paramount for the successful design and execution of complex synthetic routes in research and development.
References
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]
- 4. This compound, LTBA [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Reductions of Organic Functional Groups Using NaBH4 OR NaBH4/LiCl in Diglyme at 125 TO 162 °C | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison: Lithium tri-tert-butoxyaluminum hydride (LTBA) vs. Lithium aluminum hydride (LAH) for Precise Reductions
In the landscape of chemical synthesis, the choice of a reducing agent is paramount to achieving the desired molecular transformation with precision and in high yield. For researchers, scientists, and professionals in drug development, two prominent hydride donors, Lithium tri-tert-butoxyaluminum hydride (LTBA) and Lithium aluminum hydride (LAH), offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
At the heart of the comparison lies the fundamental difference in their reactivity and selectivity. LAH, a powerful and highly reactive reducing agent, is capable of reducing a wide array of functional groups.[1][2] In contrast, LTBA is a sterically hindered and milder reagent, which allows for more selective reductions of highly reactive functional groups in the presence of less reactive ones.[3][4] This key distinction dictates their respective applications in organic synthesis.
Reactivity and Selectivity: A Tale of Two Hydrides
The disparate reactivity of LAH and LTBA stems from the electronic and steric effects of their substituents. The three bulky tert-butoxy (B1229062) groups in LTBA significantly increase steric hindrance around the aluminum center and temper the nucleophilicity of the remaining hydride.[4] This "fat suit," as some have described it, prevents the hydride from accessing sterically hindered sites and reduces its overall reactivity.[4] Consequently, LTBA exhibits remarkable selectivity, most notably in the partial reduction of acid chlorides to aldehydes, a transformation that is notoriously difficult to control with the more powerful LAH.[5][6]
LAH, with its four reactive hydride ions and less steric bulk, acts as a "sledgehammer," reducing a broad spectrum of functional groups, often to their most reduced state.[4] This includes the reduction of esters, carboxylic acids, amides, and nitriles to the corresponding alcohols or amines.[1][7] While this broad reactivity is advantageous for complete reductions, it poses a significant challenge when chemoselectivity is required in a molecule bearing multiple functional groups.
The following diagram illustrates the general reactivity profiles of LTBA and LAH towards various functional groups.
Caption: Comparative reactivity of LAH and LTBA.
Quantitative Data Presentation
The following table summarizes the comparative performance of LTBA and LAH in the reduction of various functional groups, with a focus on the reduction of benzoyl chloride as a representative acid chloride.
| Functional Group | Substrate | Reagent | Product(s) | Yield (%) | Reaction Conditions |
| Acid Chloride | Benzoyl Chloride | LTBA | Benzaldehyde (B42025) | 78%[6] | Tetrahydrofuran (B95107) or diglyme, -78 °C[3][6] |
| Benzoyl Chloride | LAH | Benzyl (B1604629) Alcohol | ~81% (from benzoic acid)[8] | Diethyl ether, reflux followed by aqueous workup[8] | |
| Ester | Simple Aliphatic/Aromatic Esters | LTBA | No reaction or very slow reaction[3][4] | - | 0 °C[3] |
| Diethyl Phthalate | LAH | 1,2-Benzenedimethanol | 93%[7] | Diethyl ether, followed by aqueous workup[7] | |
| Amide | Simple Amides | LTBA | Generally unreactive | - | - |
| Tertiary Amide | LAH | Tertiary Amine | High Yields[7] | Refluxing ether, 15h[7] | |
| Nitrile | Simple Nitriles | LTBA | No reaction[3] | - | 0 °C[3] |
| Aliphatic/Aromatic Nitriles | LAH | Primary Amine | High Yields | Diethyl ether or THF, followed by aqueous workup |
Experimental Protocols
To provide a practical context for the application of these reagents, detailed experimental protocols for the reduction of benzoyl chloride are presented below.
Experimental Protocol: Selective Reduction of Benzoyl Chloride to Benzaldehyde using LTBA
Objective: To synthesize benzaldehyde from benzoyl chloride with high selectivity, avoiding over-reduction to benzyl alcohol.
Materials:
-
Benzoyl chloride
-
This compound (LTBA)
-
Anhydrous tetrahydrofuran (THF) or diglyme
-
Anhydrous diethyl ether
-
10% Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Under an inert atmosphere, a solution of benzoyl chloride in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of LTBA (1.0 equivalent) in anhydrous THF is added dropwise to the stirred solution of benzoyl chloride over a period of 30 minutes, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, it is quenched by the slow, dropwise addition of 10% HCl at -78 °C.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzaldehyde.
-
The product can be further purified by distillation.
Experimental Protocol: Reduction of Benzoyl Chloride to Benzyl Alcohol using LAH
Objective: To achieve the complete reduction of benzoyl chloride to benzyl alcohol.
Materials:
-
Benzoyl chloride
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether
-
10% Sulfuric acid or 10% Sodium hydroxide (B78521)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and other standard glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, a suspension of LAH (in excess, typically 1.25 equivalents of hydride) in anhydrous diethyl ether is placed in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
A solution of benzoyl chloride in anhydrous diethyl ether is added dropwise to the LAH suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes.
-
The reaction is carefully quenched by the slow, dropwise addition of water, followed by the addition of 10% sulfuric acid or 10% sodium hydroxide to dissolve the aluminum salts.
-
The ether layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzyl alcohol.
-
The product can be further purified by distillation.
The following workflow diagram illustrates a typical experimental setup for a reduction reaction.
Caption: General experimental workflow for reduction.
Safety and Handling
A critical consideration in the choice between LTBA and LAH is their safety profile. LAH is a highly pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[9] It requires stringent handling procedures, including the use of an inert atmosphere and specialized fire-extinguishing equipment (Class D).
LTBA, while still water-sensitive, is a more stable solid and is considered less hazardous to handle than LAH. It does not have the same pyrophoric nature as LAH, making it a safer alternative for many applications. However, standard precautions for handling air- and moisture-sensitive reagents should always be followed.
Conclusion
Advantages of this compound (LTBA):
-
High Selectivity: Its primary advantage is the ability to selectively reduce highly reactive functional groups, such as acid chlorides to aldehydes, in the presence of less reactive functionalities like esters, amides, and nitriles.[3][4]
-
Milder Reaction Conditions: Reductions with LTBA can often be carried out at low temperatures, providing better control over the reaction.
-
Improved Safety Profile: LTBA is less pyrophoric and generally safer to handle than LAH.
Advantages of Lithium aluminum hydride (LAH):
-
High Reactivity: LAH is a powerful reducing agent capable of reducing a wide range of functional groups, making it ideal for complete reductions.[1][2]
-
Broad Applicability: It is a versatile reagent for the synthesis of alcohols and amines from various starting materials.[1][7]
The choice between LTBA and LAH should be guided by the specific requirements of the synthesis. For selective, partial reductions where preserving other functional groups is crucial, LTBA is the superior choice. For broad, powerful reductions where complete conversion to an alcohol or amine is the goal, LAH remains a highly effective, albeit more hazardous, option. A thorough understanding of the reactivity, selectivity, and safety of each reagent is essential for successful and safe synthetic outcomes.
References
- 1. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jove.com [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
A Comparative Guide to Analytical Methods for Confirming the Product of an LTBA Reduction
For researchers, scientists, and drug development professionals, the precise confirmation of a reaction product is paramount. When employing a selective reducing agent like lithium tri-tert-butoxyaluminum hydride (LTBA), especially in the context of complex molecule synthesis, rigorous analytical validation is crucial. This guide provides a comparative overview of key analytical techniques to confirm the product of an LTBA reduction of an ester to an aldehyde or, with stronger reagents, to an alcohol. We will explore the performance of these methods and provide supporting experimental data and protocols, with a focus on comparing the spectral and chromatographic signatures of the starting material and the product.
Comparing LTBA with Alternative Reducing Agents
This compound (LTBA) is a sterically hindered, mild reducing agent. Its bulkiness makes it highly selective, often allowing for the reduction of more reactive functional groups, such as acid chlorides to aldehydes, in the presence of less reactive ones like esters.[1] In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are less selective and will readily reduce esters to primary alcohols.[2] Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under standard conditions.[3]
Table 1: Comparison of Common Reducing Agents for Esters
| Feature | This compound (LTBA) | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Reactivity with Esters | Very slow to unreactive[1] | High[2] | Very low to none |
| Typical Product | Aldehyde (from more reactive acyl groups) | Primary Alcohol | No reaction |
| Selectivity | High (e.g., reduces acid chlorides before esters)[1] | Low (reduces many functional groups)[2] | High (reduces aldehydes and ketones) |
| Handling | Moisture-sensitive | Pyrophoric, reacts violently with water | Relatively stable in protic solvents |
Analytical Workflow for Product Confirmation
A typical workflow for confirming the product of a reduction reaction involves a combination of chromatographic and spectroscopic techniques to monitor the reaction, isolate the product, and confirm its structure.
Caption: Workflow for reduction confirmation.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.[4][5] Alcohols are generally more polar than their corresponding esters, resulting in a lower retention factor (Rƒ) on a silica (B1680970) gel TLC plate.
Table 2: TLC Data for Ethyl Acetate Reduction
| Compound | Solvent System (Hexane:Ethyl Acetate) | Rƒ Value (approx.) |
| Ethyl Acetate (Starting Material) | 4:1 | 0.6 |
| Ethanol (B145695) (Product) | 4:1 | 0.2 |
Experimental Protocol: TLC Analysis
-
Plate Preparation: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark starting positions for the starting material, a co-spot, and the reaction mixture.[6]
-
Spotting: Dissolve a small amount of the starting ester in a volatile solvent. Use a capillary tube to spot it on the designated mark. For the reaction mixture, take a small aliquot from the reaction and spot it. The co-spot lane is where both the starting material and reaction mixture are spotted on top of each other.[5][7]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line. Cover the chamber to allow the solvent to ascend the plate via capillary action.[6]
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate (B83412) or iodine).[8]
-
Analysis: Calculate the Rƒ value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. The disappearance of the starting material spot and the appearance of a new, lower Rƒ spot indicates the formation of the more polar alcohol product.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the reduction of an ester to an alcohol, the key spectral changes are the disappearance of the ester's carbonyl (C=O) stretch and the appearance of the alcohol's hydroxyl (O-H) stretch.[9]
Table 3: Key IR Absorption Frequencies
| Functional Group | Bond | Characteristic Frequency (cm⁻¹) | Appearance |
| Ester (Starting Material) | C=O | 1750 - 1735 | Strong, sharp |
| Alcohol (Product) | O-H | 3600 - 3200 | Strong, broad |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Neat Liquid): If the product is a liquid, a simple and common method is to place a drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.[10][11]
-
Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.
-
Analysis: Analyze the spectrum for the disappearance of the strong, sharp C=O stretching peak of the ester (around 1735-1750 cm⁻¹) and the appearance of a strong, broad O-H stretching peak of the alcohol (around 3200-3600 cm⁻¹).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule, including the connectivity of atoms and their chemical environment. For the reduction of an ester to an alcohol, significant changes in the ¹H and ¹³C NMR spectra are expected.
Table 4: ¹H NMR Data for Ethyl Acetate vs. Ethanol (in CDCl₃)
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl Acetate | CH₃ (acetyl) | ~2.0 | Singlet | 3H |
| O-CH₂ | ~4.1 | Quartet | 2H | |
| CH₃ (ethyl) | ~1.2 | Triplet | 3H | |
| Ethanol | O-H | Variable (e.g., ~2.6) | Singlet (broad) | 1H |
| CH₂ | ~3.7 | Quartet | 2H | |
| CH₃ | ~1.2 | Triplet | 3H |
Table 5: ¹³C NMR Data for Ethyl Acetate vs. Ethanol (in CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Ethyl Acetate | C=O | ~171 |
| O-CH₂ | ~60 | |
| CH₃ (acetyl) | ~21 | |
| CH₃ (ethyl) | ~14 | |
| Ethanol | CH₂-OH | ~58 |
| CH₃ | ~18 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (B1202638) (TMS) if not already present in the solvent.[12]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.
-
Analysis:
-
¹H NMR: Look for the disappearance of the signal for the protons alpha to the ester carbonyl (e.g., the singlet at ~2.0 ppm for the acetyl group in ethyl acetate) and the downfield shift of the protons on the carbon attached to the oxygen. Note the appearance of a new, often broad, signal for the hydroxyl proton. The chemical shift of the protons on the carbon bearing the newly formed hydroxyl group will be different from the corresponding protons in the ester.
-
¹³C NMR: Confirm the disappearance of the ester carbonyl carbon signal (around 170 ppm) and the appearance of a signal for the carbon bearing the hydroxyl group (around 50-70 ppm).
-
Caption: ¹H NMR chemical shift comparison.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product and can offer structural information through fragmentation patterns. For the reduction of an ester to an alcohol, the molecular ion peak will correspond to the molecular weight of the alcohol.
Table 6: Mass Spectrometry Data for Ethanol
| Ion | m/z | Interpretation |
| [CH₃CH₂OH]⁺ | 46 | Molecular Ion (M⁺) |
| [CH₂OH]⁺ | 31 | α-cleavage (loss of CH₃) |
| [C₂H₅]⁺ | 29 | Loss of OH |
| [H₂O]⁺ | 18 | Loss of water |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small amount of the purified product in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC Separation: Inject the sample into the GC-MS. The gas chromatograph will separate the components of the sample before they enter the mass spectrometer.
-
MS Analysis: The mass spectrometer will ionize the sample and separate the ions based on their mass-to-charge ratio.
-
Data Analysis: Identify the peak corresponding to your product in the gas chromatogram. Analyze the mass spectrum of this peak to find the molecular ion (M⁺), which confirms the molecular weight of the alcohol. Compare the fragmentation pattern to known patterns for alcohols to further confirm the structure.[13][14] For instance, primary alcohols often show a prominent peak at m/z 31 due to the loss of an alkyl radical.[13]
By employing a combination of these analytical techniques, researchers can confidently confirm the successful reduction of an ester and fully characterize the resulting alcohol product. The choice of methods and the depth of analysis will depend on the complexity of the molecule and the specific requirements of the research or development project.
References
- 1. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]
- 2. careerendeavour.com [careerendeavour.com]
- 3. youtube.com [youtube.com]
- 4. study.com [study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. LabXchange [labxchange.org]
- 7. How To [chem.rochester.edu]
- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. benchchem.com [benchchem.com]
- 13. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
Verifying Functional Group Reduction by LTBA: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques used to verify the reduction of carbonyl functional groups by Lithium tri-tert-butoxyaluminum hydride (LTBA). Experimental data, detailed protocols, and comparisons with alternative reducing agents are presented to assist in the selection and application of this selective reagent.
Introduction to LTBA and its Alternatives
This compound (LTBA) is a bulky and mild reducing agent, offering high selectivity for the reduction of aldehydes and ketones.[1] Unlike more powerful hydride reagents such as Lithium Aluminum Hydride (LiAlH₄), LTBA can selectively reduce a carbonyl group in the presence of less reactive functionalities like esters.[1] Sodium Borohydride (NaBH₄) is another common, milder reducing agent, but LTBA often provides a different selectivity profile due to its steric hindrance.[2]
The choice of reducing agent is critical in multi-step organic synthesis. The following table compares the reactivity of LTBA with LiAlH₄ and NaBH₄ towards various functional groups.
| Functional Group | LTBA | LiAlH₄ | NaBH₄ |
| Aldehyde | ✔️ | ✔️ | ✔️ |
| Ketone | ✔️ | ✔️ | ✔️ |
| Ester | ❌ | ✔️ | ❌ (slow) |
| Carboxylic Acid | ❌ | ✔️ | ❌ |
| Amide | ❌ | ✔️ | ❌ |
| Acid Chloride | ✔️ | ✔️ | ✔️ |
| Nitrile | ❌ | ✔️ | ❌ |
| Epoxide | ❌ | ✔️ | ✔️ |
Table 1: Comparison of Hydride Reducing Agent Reactivity. (✔️ = Reduces, ❌ = Does not reduce under normal conditions)
Spectroscopic Verification of Carbonyl Reduction
The reduction of a carbonyl-containing compound, such as an aldehyde or a ketone, to its corresponding alcohol can be readily monitored and verified using spectroscopic methods, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The most telling evidence of a successful reduction in an IR spectrum is the disappearance of the strong carbonyl (C=O) stretching absorption and the appearance of a broad hydroxyl (O-H) stretching band.
Example: Reduction of Cyclohexanone to Cyclohexanol
| Functional Group | Starting Material (Cyclohexanone) | Product (Cyclohexanol) |
| Key IR Absorption | Strong, sharp C=O stretch at ~1715 cm⁻¹[3][4] | Broad, strong O-H stretch at ~3300-3400 cm⁻¹[5][6] |
| Other Notable Peaks | C-H stretching just below 3000 cm⁻¹ | C-H stretching just below 3000 cm⁻¹, C-O stretch around 1075 cm⁻¹[6] |
Table 2: Key IR Spectral Changes for the Reduction of Cyclohexanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides clear evidence of the reduction through the disappearance of the aldehydic proton signal (for aldehydes) and the appearance of new signals corresponding to the hydroxyl proton and the proton(s) on the carbon bearing the newly formed hydroxyl group.
Example: Reduction of Benzaldehyde (B42025) to Benzyl Alcohol
| Proton Environment | Starting Material (Benzaldehyde) | Product (Benzyl Alcohol) |
| Aldehyde Proton (-CHO) | Singlet at ~9.5-10.0 ppm[7][8] | Signal disappears |
| Benzylic Protons (-CH₂OH) | Does not exist | Singlet at ~4.6 ppm[9] |
| Hydroxyl Proton (-OH) | Does not exist | Broad singlet, chemical shift is concentration and solvent dependent (~2-5 ppm)[9] |
| Aromatic Protons | Multiplet at ~7.4-7.9 ppm[7] | Multiplet at ~7.2-7.4 ppm[9] |
Table 3: Key ¹H NMR Spectral Changes for the Reduction of Benzaldehyde.
Experimental Protocol: Reduction of 4-tert-butylcyclohexanone (B146137) with LTBA
This protocol is adapted from established procedures for the reduction of cyclic ketones.[10][11][12]
Materials:
-
4-tert-butylcyclohexanone
-
This compound (LTBA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylcyclohexanone (1.0 eq) in anhydrous THF.
-
Addition of LTBA: Cool the solution to 0 °C in an ice bath. Slowly add a solution of LTBA (1.1 eq) in anhydrous THF to the stirred ketone solution via syringe over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup:
-
Carefully quench the reaction by the slow, dropwise addition of 3 M HCl at 0 °C. Caution: Hydrogen gas evolution.
-
Allow the mixture to warm to room temperature and continue stirring for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Analysis: The crude product can be purified by flash column chromatography on silica (B1680970) gel. The final product should be analyzed by IR and ¹H NMR spectroscopy to confirm the reduction and determine the stereoselectivity.
Visualizing the Process
The following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: General reaction scheme for the reduction of a carbonyl compound by LTBA.
Caption: Experimental workflow for the reduction and spectroscopic verification.
References
- 1. hil6_sln.html [ursula.chem.yale.edu]
- 2. rsc.org [rsc.org]
- 3. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 4. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. brainly.com [brainly.com]
- 9. hil8_sln.html [ursula.chem.yale.edu]
- 10. odp.library.tamu.edu [odp.library.tamu.edu]
- 11. odinity.com [odinity.com]
- 12. drnerz.com [drnerz.com]
A Comparative Guide to the Stereoselectivity of Bulky Hydride Reagents in Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
The stereoselective reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, particularly crucial in the development of pharmaceutical agents where specific stereoisomers are often required for biological activity. The choice of hydride reagent plays a pivotal role in dictating the stereochemical outcome of these reactions. This guide provides an objective comparison of the performance of common and sterically hindered hydride reagents, supported by experimental data, to aid in the rational selection of the most suitable reagent for a desired stereochemical outcome.
Principles of Stereoselective Ketone Reduction
The stereoselectivity of hydride reduction of cyclic ketones, such as substituted cyclohexanones, is primarily governed by two competing factors: Steric Approach Control and Product Development Control (also related to torsional strain as explained by the Felkin-Anh model).
-
Steric Approach Control: The nucleophilic hydride attacks the carbonyl carbon from the less sterically hindered face. Bulky hydride reagents are more sensitive to steric hindrance and therefore preferentially attack from the more accessible face. In the case of a substituted cyclohexanone, this often corresponds to an equatorial attack, leading to the formation of the axial alcohol.
-
Product Development Control: The reaction proceeds through a transition state that resembles the thermodynamically more stable product. For less bulky hydride reagents, the transition state energetics can favor the pathway leading to the more stable equatorial alcohol, which arises from axial attack of the hydride.
The interplay of the steric bulk of the reducing agent and the steric environment of the ketone substrate determines the predominant stereochemical pathway.
Comparative Performance of Hydride Reagents
The following tables summarize the diastereoselectivity of various hydride reagents in the reduction of two common ketone substrates: 4-tert-butylcyclohexanone (B146137) and camphor (B46023). The data is presented as the ratio of the major diastereomer to the minor diastereomer.
Reduction of 4-tert-butylcyclohexanone
The bulky tert-butyl group in the 4-position effectively locks the cyclohexane (B81311) ring in a chair conformation with the tert-butyl group in the equatorial position. This provides a clear steric bias for incoming reagents.
| Hydride Reagent | Abbreviation | Axial Attack Product (trans-alcohol) | Equatorial Attack Product (cis-alcohol) | Diastereomeric Ratio (trans:cis) | Reference |
| Sodium Borohydride (B1222165) | NaBH₄ | Major | Minor | ~85:15 | [1] |
| Lithium Aluminum Hydride | LiAlH₄ | Major | Minor | ~90:10 | [1] |
| Lithium Tri-tert-butoxyaluminum Hydride | LTBA | Minor | Major | Predominantly cis | [2] |
| L-Selectride® (Lithium Tri-sec-butylborohydride) | L-Selectride | Minor | Major | ~4:96 | [3] |
| K-Selectride® (Potassium Tri-sec-butylborohydride) | K-Selectride | Minor | Major | High cis selectivity | [2] |
| N-Selectride® (Sodium Tri-sec-butylborohydride) | N-Selectride | Minor | Major | High cis selectivity | [4] |
Reduction of Camphor
Camphor is a bicyclic ketone with significant steric hindrance on one face of the carbonyl group (the exo face) due to the presence of a gem-dimethyl bridge.
| Hydride Reagent | Abbreviation | Endo Attack Product (Isoborneol) | Exo Attack Product (Borneol) | Diastereomeric Ratio (Isoborneol:Borneol) | Reference |
| Sodium Borohydride | NaBH₄ | Major | Minor | ~85:15 | [5] |
| Lithium Aluminum Hydride | LiAlH₄ | Major | Minor | ~87:13 | [6] |
| This compound | LTBA | Major | Minor | High endo selectivity | [7] |
| L-Selectride® (Lithium Tri-sec-butylborohydride) | L-Selectride | Major | Minor | High endo selectivity | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Experiment 1: Reduction of Camphor with Sodium Borohydride[9]
Materials:
-
(1R)-(+)-Camphor
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a suitable flask, dissolve 100 mg of camphor in 1 mL of methanol.
-
To the stirred solution, add 100 mg of NaBH₄ in four portions over a period of five minutes.
-
Gently reflux the reaction mixture for 30 minutes.
-
After cooling the mixture to room temperature, carefully add 3.5 mL of ice-cold water. A white precipitate should form.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Dissolve the crude product in a minimal amount of dichloromethane and dry the solution over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and evaporate the solvent to obtain the product mixture of isoborneol (B83184) and borneol.
-
The diastereomeric ratio can be determined by gas chromatography (GC) or ¹H NMR spectroscopy.
Experiment 2: Reduction of 4-tert-butylcyclohexanone with L-Selectride®[9]
Materials:
-
4-tert-butylcyclohexanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
80% Ethanol
-
6 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.94 mmol of 4-tert-butylcyclohexanone in 3 mL of anhydrous THF.
-
In a separate dry flask equipped with a stir bar and under an inert atmosphere, add 3.0 mL of a 1.0 M solution of L-Selectride® in THF.
-
Cool the L-Selectride® solution to -78 °C (dry ice/acetone bath).
-
Slowly add the solution of 4-tert-butylcyclohexanone to the L-Selectride® solution via syringe.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow, dropwise addition of 1.5 mL of 80% ethanol.
-
Allow the mixture to warm to room temperature.
-
Carefully add 1 mL of 6 M NaOH, followed by the very slow, dropwise addition of 1.2 mL of 30% H₂O₂ (Caution: exothermic reaction and gas evolution).
-
Transfer the mixture to a separatory funnel and rinse the reaction flask with saturated aqueous Na₂CO₃, adding the rinse to the separatory funnel.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of cis- and trans-4-tert-butylcyclohexanol can be determined by ¹H NMR spectroscopy or GC.
Experiment 3: Reduction of Camphor with Lithium Aluminum Hydride[6]
Materials:
-
(1R)-(+)-Camphor
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tert-butyl methyl ether
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous potassium carbonate
Procedure:
-
Set up a completely dry reaction apparatus (e.g., a three-neck flask with a reflux condenser, dropping funnel, and stirrer) under an inert atmosphere.
-
In the reaction flask, place 532 mg (14.0 mmol) of LiAlH₄ and add 40 mL of dry tert-butyl methyl ether.
-
Prepare a solution of 1.52 g (10.0 mmol) of D-(+)-camphor in 40 mL of dry tert-butyl methyl ether and add it to the dropping funnel.
-
Add the camphor solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and heat the mixture under reflux for an additional 3 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
CAUTION: The following workup is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme care in a well-ventilated fume hood.
-
Slowly and dropwise, add 0.6 mL of water.
-
Slowly and dropwise, add 0.6 mL of 15% sodium hydroxide solution.
-
Slowly and dropwise, add 1.6 mL of water.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the mixture through a Büchner funnel and wash the precipitate with tert-butyl methyl ether.
-
Dry the filtrate over anhydrous potassium carbonate, filter, and evaporate the solvent under reduced pressure to yield the product.
-
The diastereomeric ratio can be determined by GC analysis.
Visualizing the Reaction Pathways
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Factors influencing the stereoselectivity of ketone reduction.
Caption: A typical experimental workflow for ketone reduction.
References
- 1. odinity.com [odinity.com]
- 2. GT Digital Repository [repository.gatech.edu]
- 3. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]
- 4. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. researchgate.net [researchgate.net]
- 8. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of Lithium Tri-tert-butoxyaluminum Hydride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Lithium tri-tert-butoxyaluminum hydride (LTBA), with the chemical formula LiAlH(O-t-Bu)₃, is a versatile and selective reducing agent in organic chemistry. Its bulky tert-butoxy (B1229062) groups moderate the reactivity of the aluminum hydride, making it a milder alternative to powerful reducing agents like lithium aluminum hydride (LAH). This guide provides a comprehensive comparison of LTBA with other common hydride reducing agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.
Performance Comparison of Hydride Reducing Agents
LTBA's unique steric and electronic properties allow for a high degree of chemoselectivity, particularly in the reduction of aldehydes, ketones, and acid chlorides. The following tables summarize the comparative performance of LTBA against other common hydride reducing agents.
Table 1: General Reactivity and Selectivity of Hydride Reducing Agents
| Reducing Agent | Relative Reactivity | Aldehydes & Ketones | Esters & Lactones | Carboxylic Acids | Amides | Nitriles | Acid Chlorides |
| LiAlH(O-t-Bu)₃ (LTBA) | Mild | Yes | No (Slow) | No | No | No | Yes (to Aldehyde) |
| LiAlH₄ (LAH) | Very Strong | Yes | Yes | Yes | Yes | Yes | Yes (to Alcohol) |
| NaBH₄ | Mild | Yes | No (Slow) | No | No | No | Yes (to Alcohol) |
| DIBAL-H | Moderate | Yes | Yes (to Aldehyde) | Yes (Slow) | Yes (Slow) | Yes (to Aldehyde) | Yes (to Aldehyde) |
Table 2: Reduction of Carbonyl Compounds - A Quantitative Comparison
| Substrate | Reducing Agent | Reaction Conditions | Product | Yield (%) | Reference |
| Cyclohexanone | LiAlH(O-t-Bu)₃ | THF, 0 °C, 1h | Cyclohexanol | >95 | [1] |
| Cyclohexanone | LiAlH₄ | THF, 0 °C, 1h | Cyclohexanol | >98 | [1] |
| Cyclohexanone | NaBH₄ | EtOH, 25 °C, 1h | Cyclohexanol | >98 | [1] |
| Benzoyl Chloride | LiAlH(O-t-Bu)₃ | Diglyme (B29089), -78 °C | Benzaldehyde | ~70-90 | [2][3] |
| Benzoyl Chloride | LiAlH₄ | Ether, 0 °C | Benzyl alcohol | High | [4] |
| Benzoyl Chloride | NaBH₄ | Dioxane/H₂O | Benzyl alcohol | High | [4] |
| Ethyl Benzoate | LiAlH(O-t-Bu)₃ | THF, 25 °C | No Reaction | 0 | [5] |
| Ethyl Benzoate | LiAlH₄ | Ether, 25 °C | Benzyl alcohol | High | [6] |
| Ethyl Benzoate | NaBH₄ | EtOH, reflux | No Reaction | 0 | [6] |
Note: Yields are approximate and can vary based on specific reaction conditions and substrates.
Key Applications and Experimental Protocols
LTBA's primary applications stem from its mild and selective nature. Below are detailed protocols for some of its most common and synthetically useful transformations.
Selective Reduction of Acid Chlorides to Aldehydes
One of the most valuable applications of LTBA is the partial reduction of acid chlorides to aldehydes, a transformation that is difficult to achieve with more powerful reducing agents like LAH, which typically proceed to the primary alcohol.[4][7] The steric bulk of the tert-butoxy groups on LTBA is thought to prevent over-reduction of the initially formed aldehyde, especially at low temperatures.[8]
Experimental Protocol:
A solution of the acid chloride (1 equivalent) in anhydrous diglyme is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A solution of this compound (1.1 equivalents) in anhydrous diglyme is then added dropwise while maintaining the low temperature. The reaction mixture is stirred at -78 °C for 1-2 hours. The reaction is then quenched by the slow addition of water, followed by dilute hydrochloric acid. The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by distillation or chromatography.
Workflow for Acid Chloride Reduction:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to the Efficacy of Lithium tri-tert-butoxyaluminum Hydride in Complex Molecule Synthesis
For researchers, scientists, and professionals in drug development, the selective modification of functional groups is a cornerstone of complex molecule synthesis. The choice of a reducing agent is critical, dictating the outcome of a synthetic route by selectively reducing certain functionalities while preserving others. Among the arsenal (B13267) of hydride reagents, Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), often abbreviated as LTBA, presents a unique profile of tempered reactivity and enhanced selectivity compared to its more powerful parent compound, Lithium aluminum hydride (LiAlH₄). This guide provides an objective comparison of LTBA's performance against other common hydride reducing agents, supported by experimental data and detailed methodologies.
Unveiling the Selectivity of this compound
The distinguishing feature of this compound lies in its steric bulk. The three tert-butoxy (B1229062) groups significantly hinder the approach of the hydride to the electrophilic center of a functional group. This steric impediment is the primary reason for its attenuated reactivity and, consequently, its remarkable selectivity. Unlike the unhindered and highly reactive hydrides of LiAlH₄, the single hydride of LTBA is delivered in a more controlled manner, allowing for the selective reduction of more reactive carbonyls, such as aldehydes, ketones, and acid chlorides, in the presence of less reactive functionalities like esters, amides, and nitriles.[1]
Performance Comparison of Hydride Reducing Agents
The following tables summarize the comparative efficacy of this compound against other widely used hydride reducing agents: Lithium aluminum hydride (LAH), Sodium borohydride (B1222165) (NaBH₄), and Diisobutylaluminum hydride (DIBAL-H).
Table 1: General Reactivity Profile
| Functional Group | LiAlH(Ot-Bu)₃ (LTBA) | LiAlH₄ (LAH) | NaBH₄ | DIBAL-H |
| Aldehydes | ✓ | ✓ | ✓ | ✓ |
| Ketones | ✓ | ✓ | ✓ | ✓ |
| Acid Chlorides | ✓ (to Aldehyde)[1][2] | ✓ (to Alcohol) | ✓ (to Alcohol) | ✓ (to Aldehyde) |
| Esters | ✗[1] | ✓ (to Alcohol) | ✗ | ✓ (to Aldehyde at low temp.)[3] |
| Carboxylic Acids | ✗ | ✓ (to Alcohol)[4] | ✗ | ✓ (to Aldehyde/Alcohol)[5] |
| Amides | ✗ | ✓ (to Amine) | ✗ | ✓ (to Aldehyde/Amine) |
| Nitriles | ✗ | ✓ (to Amine) | ✗ | ✓ (to Aldehyde/Amine)[3] |
| Epoxides | ✗ | ✓ | ✗ | ✓ |
| Alkyl Halides | ✗ | ✓ | ✗ | ✗ |
✓: Reduction occurs; ✗: No significant reduction
Table 2: Comparative Yields in Selective Reductions
| Substrate | Product | Reagent | Conditions | Yield (%) |
| Benzoyl chloride | Benzaldehyde | LiAlH(Ot-Bu)₃ | THF, -78 °C | ~90[1] |
| Benzoyl chloride | Benzyl alcohol | LiAlH₄ | Ether, 0 °C to rt | >90 |
| Methyl benzoate | Benzaldehyde | DIBAL-H | Toluene, -78 °C | >90[3] |
| Methyl benzoate | No reaction | LiAlH(Ot-Bu)₃ | THF, rt | 0 |
| Cyclohexanone | Cyclohexanol | NaBH₄ | Methanol (B129727), rt | 70-85[2][6][7][8][9] |
| Cyclohexanone | Cyclohexanol | LiAlH(Ot-Bu)₃ | THF, rt | >95 |
| Benzoic Acid | Benzyl Alcohol | LiAlH₄ | Ether, reflux | ~90[4] |
| Benzoic Acid | No reaction | LiAlH(Ot-Bu)₃ | THF, rt | 0 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for key reductions.
Protocol 1: Selective Reduction of an Acid Chloride to an Aldehyde using LiAlH(Ot-Bu)₃
Materials:
-
Acid chloride (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
A solution of the acid chloride in anhydrous THF is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to -78 °C using a dry ice/acetone bath.
-
A solution of this compound in anhydrous THF is slowly added dropwise to the stirred acid chloride solution via a dropping funnel over 30 minutes, maintaining the temperature at -78 °C.[1]
-
The reaction mixture is stirred at -78 °C for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of 1 M HCl at -78 °C.
-
The mixture is allowed to warm to room temperature and then extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude aldehyde, which can be further purified by distillation or chromatography.
Protocol 2: Reduction of a Ketone to a Secondary Alcohol using NaBH₄
Materials:
-
Ketone (e.g., Cyclohexanone) (1.0 eq)
-
Sodium borohydride (1.5 eq)
-
Methanol
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Erlenmeyer flask, magnetic stirrer
Procedure:
-
The ketone is dissolved in methanol in an Erlenmeyer flask.[6][7][8]
-
Sodium borohydride is added portion-wise to the stirred solution at room temperature.[6][7][8] A vigorous reaction with gas evolution may be observed.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at room temperature.
-
Water is added to the mixture to quench the reaction and decompose the borate (B1201080) esters.
-
The product is extracted with dichloromethane.
-
The combined organic layers are washed with water, brine, and dried over anhydrous sodium sulfate.[6][8]
-
The solvent is removed under reduced pressure to yield the crude alcohol, which can be purified by distillation or recrystallization.
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental setups can aid in understanding the selectivity and practical application of these reagents.
Caption: Logical workflow for selecting a reducing agent based on desired selectivity.
Caption: Simplified mechanism for the reduction of an acid chloride with LTBA.
Caption: Comparison of LTBA and LAH selectivity.
Conclusion
This compound serves as a valuable tool in the synthesis of complex molecules where chemoselectivity is paramount. Its bulky nature allows for the targeted reduction of highly reactive carbonyl groups, such as aldehydes, ketones, and acid chlorides, while leaving less reactive functionalities like esters and amides untouched. This contrasts sharply with the broad reactivity of lithium aluminum hydride. While reagents like sodium borohydride offer a degree of selectivity, LTBA often provides superior control, particularly in the presence of multiple reducible groups. For the selective reduction of esters to aldehydes, DIBAL-H remains the reagent of choice, operating under specific low-temperature conditions. The selection of the appropriate reducing agent, guided by the principles of reactivity and selectivity outlined in this guide, is a critical step in the successful execution of a complex synthetic strategy.
References
- 1. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 2. scribd.com [scribd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. testbook.com [testbook.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Landscape of Hydride Reductions: A Guide to Cost-Effective Alternatives to Lithium tri-tert-butoxyaluminum hydride
For researchers, scientists, and drug development professionals navigating the complexities of organic synthesis, the choice of a reducing agent is a critical decision that balances reactivity, selectivity, safety, and cost. Lithium tri-tert-butoxyaluminum hydride (LTBA) is a well-regarded selective reducing agent, valued for its ability to reduce aldehydes and ketones without affecting less reactive functional groups such as esters. However, its cost can be a significant factor in large-scale synthesis and process development. This guide provides an objective comparison of LTBA with several cost-effective alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for a given transformation.
Executive Summary of Alternatives
Several commercially available hydride reducing agents offer viable, more economical alternatives to LTBA without compromising significantly on performance. These include Diisobutylaluminum hydride (DIBAL-H), Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), Sodium cyanoborohydride (NaBH₃CN), Lithium borohydride (B1222165) (LiBH₄), and the in situ generated Dichloroalumane (B101752) (HAlCl₂). The choice among these depends on the specific substrate, the desired selectivity, and the operational constraints of the laboratory.
Performance Comparison of Reducing Agents
The following table summarizes the performance of LTBA and its alternatives in the reduction of common functional groups. Yields and selectivity are highly dependent on the specific substrate and reaction conditions.
| Reducing Agent | Substrate (Example) | Product | Typical Yield (%) | Selectivity Notes | Relative Cost (per mole of hydride) |
| This compound (LTBA) | Acid Chloride | Aldehyde | High | Excellent for partial reduction of acid chlorides to aldehydes.[1][2][3] Does not typically reduce esters, nitriles, or amides.[3][4] | High |
| Diisobutylaluminum hydride (DIBAL-H) | Ester (e.g., Ethyl benzoate) | Aldehyde | High | Excellent for partial reduction of esters and nitriles to aldehydes at low temperatures.[2] Can reduce a wider range of functional groups than LTBA.[5] | Moderate |
| Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) | Ester, Nitrile | Alcohol, Amine | High | Reactivity is comparable to LiAlH₄ but is non-pyrophoric and more soluble.[5][6] Can selectively reduce nitriles to aldehydes.[6][7] | Moderate |
| Sodium cyanoborohydride (NaBH₃CN) | Ketone (in presence of ester) | Alcohol | High | Milder than NaBH₄ and stable in acidic conditions (to pH ~3).[8] Highly selective for the reduction of iminium ions in the presence of ketones and aldehydes.[9] | Low |
| Lithium borohydride (LiBH₄) | Ester | Alcohol | High | More reactive than NaBH₄ and can reduce esters to alcohols.[10][11] Offers good selectivity, leaving amides and nitriles intact.[10] | Low to Moderate |
| Dichloroalumane (HAlCl₂) (in situ) | Ketoxime | Lactam | High | Generated in situ from LiAlH₄ and AlCl₃, offering a low-cost, powerful reducing system.[12] Can exhibit unique selectivity profiles compared to LiAlH₄.[12] | Low |
Cost-Effectiveness Analysis
The primary driver for seeking alternatives to LTBA is cost. The following table provides an estimated relative cost per mole of active hydride, which is a more accurate measure for comparison than cost per gram of the reagent.
| Reducing Agent | Typical Commercial Form | Molecular Weight ( g/mol ) | Active Hydrides | Estimated Price (USD/kg) | Estimated Cost per Mole of Hydride (USD) |
| This compound (LTBA) | Powder or 1.0 M solution in THF | 254.27 | 1 | 800 - 1200 | 203 - 305 |
| Diisobutylaluminum hydride (DIBAL-H) | 1.0 M solution in hexanes/toluene | 142.22 | 1 | 150 - 300 | 21 - 43 |
| Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) | ~70% solution in toluene | 202.16 | 2 | 100 - 250 | 10 - 25 |
| Sodium cyanoborohydride (NaBH₃CN) | Powder | 62.84 | 1 | 100 - 400 | 6 - 25 |
| Lithium borohydride (LiBH₄) | Powder | 21.78 | 4 | 2000 - 3000 | 11 - 16 |
| Dichloroalumane (HAlCl₂) | Generated in situ | N/A | 1 | (from precursors) | < 10 |
Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.
Experimental Protocols
Detailed and directly comparable experimental protocols are crucial for evaluating alternatives. Below are protocols for the reduction of a model ester, ethyl benzoate (B1203000), to the corresponding aldehyde or alcohol using different reducing agents.
Protocol 1: Partial Reduction of Ethyl Benzoate to Benzaldehyde (B42025) using DIBAL-H
Materials:
-
Ethyl benzoate
-
DIBAL-H (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen) is charged with a solution of ethyl benzoate (1.0 eq) in anhydrous toluene.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
DIBAL-H solution (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour. Progress can be monitored by TLC.
-
The reaction is quenched at -78 °C by the slow, dropwise addition of methanol.
-
The mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers form.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude benzaldehyde can be purified by distillation or column chromatography.
Protocol 2: Reduction of an Ester to an Alcohol using Lithium Borohydride
Materials:
-
Ester substrate
-
Lithium borohydride (LiBH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the ester (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add LiBH₄ (2.0 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography.
Protocol 3: In Situ Generation and Use of Dichloroalumane for Reduction
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
Substrate (e.g., a cyclic ketoxime for ring expansion)
Procedure for Dichloroalumane Generation:
-
In a flame-dried, three-necked flask under an inert atmosphere, a suspension of LiAlH₄ (1.0 eq) in anhydrous diethyl ether is prepared.
-
A solution of AlCl₃ (3.0 eq) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, the mixture is stirred for 30 minutes at 0 °C. The resulting slurry contains dichloroalumane and precipitated lithium chloride.
General Reduction Procedure:
-
The substrate is added dropwise to the prepared dichloroalumane solution at the desired temperature (often 0 °C to room temperature).
-
The reaction is monitored by TLC.
-
Workup typically involves a careful quench with a protic solvent (e.g., ethyl acetate) followed by an aqueous workup to precipitate aluminum salts, which are then removed by filtration.
Decision-Making Pathway for Selecting a Reducing Agent
The selection of an appropriate reducing agent is a multi-faceted decision. The following diagram illustrates a logical workflow for choosing a suitable and cost-effective alternative to LTBA.
Caption: A flowchart to guide the selection of a cost-effective reducing agent.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized experimental workflow for a reduction reaction using a hydride reagent, highlighting the key steps from reaction setup to product isolation.
Caption: A generalized workflow for performing a reduction using a hydride reagent.
Conclusion
While this compound is an excellent reagent for specific, selective reductions, a careful consideration of cost and the availability of viable alternatives is prudent for any research or development program. Diisobutylaluminum hydride stands out as a versatile and cost-effective alternative for the partial reduction of esters and nitriles. For broader reductions where cost and safety are paramount, Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) and Lithium borohydride offer compelling advantages. For highly selective applications in the presence of ketones, Sodium cyanoborohydride is an economical choice. Finally, for large-scale operations where the initial setup for in situ generation is feasible, dichloroalumane presents the most economical, albeit more operationally demanding, option. By understanding the reactivity profiles, safety considerations, and cost implications of these alternatives, researchers can make informed decisions to optimize their synthetic routes both chemically and economically.
References
- 1. Buy Aluminium lithium tri-tert-butoxide hydride | 17476-04-9 [smolecule.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | 17476-04-9 [chemicalbook.com]
- 5. Aluminium Hydride Reagents - Wordpress [reagents.acsgcipr.org]
- 6. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]
- 7. Red-Al | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Diisobutylaluminium hydride, 1M soln. in hexane 1191-15-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 9. Sodium cyanoborohydride [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. acs.org [acs.org]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to the Chemoselectivity of Lithium Tri-tert-butoxyaluminum Hydride (LTBA)
For researchers, scientists, and drug development professionals, the selective modification of one functional group in the presence of others is a cornerstone of efficient molecular synthesis. This guide provides a comprehensive comparison of Lithium tri-tert-butoxyaluminum hydride (LTBA) with other common hydride reducing agents, offering insights into its unique chemoselectivity, supported by experimental data and detailed protocols.
This compound (LTBA), a sterically hindered hydride reagent, offers a milder and more selective approach to reductions compared to powerhouse reagents like lithium aluminum hydride (LiAlH₄). Its bulky tert-butoxy (B1229062) groups temper the reactivity of the aluminum-hydride bond, allowing for nuanced transformations in molecules bearing multiple functional groups. This guide will delve into the specific applications of LTBA, comparing its performance against other common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and diisobutylaluminum hydride (DIBAL-H).
Comparative Analysis of Hydride Reducing Agents
The chemoselectivity of a hydride reducing agent is dictated by factors such as the polarity of the metal-hydrogen bond, steric hindrance, and reaction conditions. The following table summarizes the reactivity of LTBA and other common hydrides towards various functional groups.
| Functional Group | LiAlH₄ (Lithium Aluminum Hydride) | NaBH₄ (Sodium Borohydride) | DIBAL-H (Diisobutylaluminum Hydride) | LTBA (this compound) |
| Aldehyde | Reduces to primary alcohol | Reduces to primary alcohol | Reduces to primary alcohol | Reduces to primary alcohol |
| Ketone | Reduces to secondary alcohol | Reduces to secondary alcohol | Reduces to secondary alcohol | Reduces to secondary alcohol |
| Ester | Reduces to primary alcohol | Generally unreactive | Reduces to aldehyde (at low temp.) or primary alcohol | Generally unreactive, can be reduced to aldehyde with activation [1] |
| Carboxylic Acid | Reduces to primary alcohol | Unreactive | Reduces to aldehyde or primary alcohol | Unreactive [2] |
| Acid Chloride | Reduces to primary alcohol | Reduces to primary alcohol | Reduces to aldehyde (at low temp.) | Reduces to aldehyde (at low temp.) [2] |
| Amide | Reduces to amine | Unreactive | Reduces to aldehyde or amine | Reduces activated amides to aldehydes [1] |
| Nitrile | Reduces to primary amine | Unreactive | Reduces to imine (hydrolyzes to aldehyde) | Generally unreactive [3] |
| Lactone | Reduces to diol | Slowly reduces to diol | Reduces to lactol (at low temp.) | Can be selectively reduced to lactol [4] |
| α,β-Unsaturated Ketone | 1,2- and 1,4-reduction | Primarily 1,2-reduction | 1,2- and 1,4-reduction | Favors 1,4-reduction (conjugate addition) [5] |
| Epoxide | Opens to alcohol | Unreactive | Can open to alcohol | Generally unreactive [3] |
Table 1: Comparative reactivity of common hydride reducing agents.
Key Chemoselective Applications of LTBA
Selective Reduction of Aldehydes and Ketones
A significant advantage of LTBA is its ability to selectively reduce aldehydes and ketones in the presence of less reactive carbonyl groups, such as esters.[5] This selectivity is attributed to the steric hindrance of the tert-butoxy groups, which limits its approach to the more sterically accessible and electrophilic aldehyde and ketone carbonyls.
Experimental Protocol: Selective Reduction of a Keto-Ester
This protocol outlines the selective reduction of a ketone in the presence of an ester functional group using LTBA.
-
Materials: Keto-ester substrate, this compound (LTBA) (1.0 M solution in THF), anhydrous Tetrahydrofuran (THF), 1 M HCl, saturated NaCl solution (brine), anhydrous MgSO₄.
-
Procedure:
-
Dissolve the keto-ester (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LTBA (1.1 eq) in THF to the cooled solution via a syringe.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Conjugate Addition to α,β-Unsaturated Ketones
Due to its soft hydride nature and steric bulk, LTBA favors 1,4-conjugate addition to α,β-unsaturated ketones, leading to the formation of a saturated ketone.[5] This is in contrast to harder nucleophiles like organolithium reagents or less hindered hydrides which often favor 1,2-addition to the carbonyl carbon.
Experimental Protocol: 1,4-Reduction of an Enone
-
Materials: α,β-Unsaturated ketone, LTBA (1.0 M solution in THF), anhydrous THF, saturated NH₄Cl solution, diethyl ether, anhydrous MgSO₄.
-
Procedure:
-
Dissolve the enone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add LTBA solution (1.2 eq) dropwise to the reaction mixture.
-
Stir at -78 °C for 3-5 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting saturated ketone by column chromatography.
-
Partial Reduction of Activated Amides
While generally unreactive towards amides, LTBA can effectively reduce activated amides, such as Weinreb amides or amides converted to imidates, to the corresponding aldehydes.[1] This provides a valuable synthetic route to aldehydes from readily available carboxylic acid derivatives.
Visualizing Reaction Pathways and Workflows
To better illustrate the principles discussed, the following diagrams, generated using Graphviz, depict key reaction pathways and experimental workflows.
Conclusion
This compound stands out as a valuable tool in the synthetic chemist's arsenal (B13267) for achieving high levels of chemoselectivity. Its bulky nature and attenuated reactivity allow for the selective reduction of more reactive carbonyls, such as aldehydes and ketones, in the presence of less reactive functionalities like esters. Furthermore, its preference for 1,4-conjugate addition to α,β-unsaturated systems and its utility in the partial reduction of activated amides highlight its versatility. By carefully selecting the appropriate reducing agent and controlling reaction conditions, researchers can achieve desired transformations with precision, minimizing the need for protecting groups and streamlining synthetic routes. This guide serves as a starting point for harnessing the unique capabilities of LTBA in the synthesis of complex molecules.
References
- 1. fiveable.me [fiveable.me]
- 2. davuniversity.org [davuniversity.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]
A Comparative Guide to Aldehyde Synthesis: Rosenmund Reduction vs. Lithium Tri-tert-butoxyaluminum Hydride
For researchers, scientists, and professionals in drug development, the selective synthesis of aldehydes is a critical step in the construction of complex molecules. Two prominent methods for the reduction of acyl chlorides to aldehydes are the Rosenmund reduction and the use of lithium tri-tert-butoxyaluminum hydride. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and visualizations to aid in methodological selection.
At a Glance: Key Differences
| Feature | Rosenmund Reduction | This compound |
| Reagents | H₂, Pd/BaSO₄ (poisoned) | LiAlH(OtBu)₃ |
| Mechanism | Catalytic hydrogenation | Nucleophilic acyl substitution |
| Temperature | Often elevated | Low (-78 °C to 0 °C) |
| Pressure | Atmospheric or slightly elevated | Atmospheric |
| Key Advantages | Uses inexpensive H₂ gas; catalyst can be recycled. | High chemoselectivity; tolerates a wide range of functional groups.[1] |
| Key Disadvantages | Catalyst poisoning can be inconsistent; sensitive to reducible functional groups.[2] | Stoichiometric reagent; moisture-sensitive. |
Performance Data: A Quantitative Comparison
The choice between the Rosenmund reduction and this compound often depends on the specific substrate and the desired purity of the product. The following table summarizes reported yields for the synthesis of various aldehydes using both methods.
| Acyl Chloride Substrate | Product Aldehyde | Method | Yield (%) | Reference |
| 3,4,5-Trimethoxybenzoyl chloride | 3,4,5-Trimethoxybenzaldehyde | Rosenmund Reduction | 84 | [3] |
| m-Phenoxybenzoyl chloride | m-Phenoxybenzaldehyde | Rosenmund Reduction | 93 | [2] |
| Aliphatic Acyl Chloride | Aliphatic Aldehyde | Rosenmund Reduction | Quantitative | [2] |
| 4-Methylbenzoyl chloride | 4-Methylbenzaldehyde | LiAlH(OtBu)₃ | 95 | [3] |
| 4-Chlorobenzoyl chloride | 4-Chlorobenzaldehyde | LiAlH(OtBu)₃ | 74 | [3] |
| 2-Chlorobenzoyl chloride | 2-Chlorobenzaldehyde | LiAlH(OtBu)₃ | 65 | [3] |
| 4-Nitrobenzoyl chloride | 4-Nitrobenzaldehyde | LiAlH(OtBu)₃ | 81 | [3] |
| 3-Cyanobenzoyl chloride | 3-Cyanobenzaldehyde | LiAlH(OtBu)₃ | 82 | [3] |
| 6-Oxodecanoyl chloride | 6-Oxodecanal | LiAlH(OtBu)₃ | 85-93 | [4] |
Reaction Mechanisms
The fundamental difference in how these two reagents achieve the same transformation is key to understanding their respective selectivities and limitations.
Decision-Making Workflow
For researchers selecting a method for aldehyde synthesis from an acyl chloride, the following workflow can guide the decision process.
Experimental Protocols
Rosenmund Reduction: Synthesis of 3,4,5-Trimethoxybenzaldehyde[3]
Materials:
-
3,4,5-Trimethoxybenzoyl chloride (1 equivalent)
-
10% Palladium on carbon (catalyst)
-
Anhydrous sodium acetate (B1210297) (dried)
-
Quinoline (B57606) S (poison)
-
Anhydrous toluene (B28343) (solvent)
-
Hydrogen gas
Procedure:
-
To a dry autoclave, add anhydrous toluene, 10% Pd/C catalyst, anhydrous sodium acetate, 3,4,5-trimethoxybenzoyl chloride, and quinoline S.
-
Seal the autoclave and flush with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 2500 Torr).
-
Stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to 36°C and continue stirring for an additional 2 hours.
-
Cool the reaction to room temperature.
-
Carefully vent the autoclave and filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by distillation to obtain 3,4,5-trimethoxybenzaldehyde.
This compound Reduction: Synthesis of 6-Oxodecanal[4]
Materials:
-
6-Oxodecanoyl chloride (1 equivalent)
-
This compound solution in THF (1.1 equivalents)
-
Anhydrous tetrahydrofuran (B95107) (THF) (solvent)
-
Anhydrous acetonitrile (B52724) (solvent)
-
10% HCl solution (for workup)
Procedure:
-
In a flame-dried, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, dissolve the 6-oxodecanoyl chloride in anhydrous THF and anhydrous acetonitrile.
-
Cool the solution to -90°C using a suitable cooling bath (e.g., methanol-liquid nitrogen).
-
Slowly add the this compound solution via syringe, maintaining the internal temperature below -85°C.
-
Stir the reaction mixture at -90°C for 30 minutes.
-
Allow the reaction to warm to -20°C and stir for an additional 30 minutes.
-
Quench the reaction by the slow addition of 10% HCl solution at low temperature.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-oxodecanal.
-
Purify the product by distillation under reduced pressure.
Conclusion
Both the Rosenmund reduction and reduction with this compound are effective methods for the synthesis of aldehydes from acyl chlorides. The Rosenmund reduction offers a cost-effective solution for large-scale synthesis, particularly when the substrate lacks other reducible functional groups. However, it may require careful optimization of catalyst poisoning to prevent over-reduction.[2][5] In contrast, this compound provides a highly selective and reliable method for a broader range of substrates, including those with sensitive functional groups, albeit at a higher reagent cost and with the requirement of stoichiometric amounts.[1] The choice between these two powerful synthetic tools will ultimately be guided by the specific requirements of the target molecule, scale of the reaction, and economic considerations.
References
A Comparative Guide to the Reactivity of Lithium tri-tert-butoxyaluminum Hydride with α,β-Unsaturated Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Lithium tri-tert-butoxyaluminum hydride (LTBA) with α,β-unsaturated ketones, offering a side-by-side examination with other common reducing agents. The chemoselectivity of these hydrides, particularly the competition between 1,2- and 1,4-addition, is a critical consideration in synthetic organic chemistry. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes the underlying chemical principles to aid in reagent selection and experimental design.
Introduction
The reduction of α,β-unsaturated ketones is a fundamental transformation in organic synthesis, yielding either allylic alcohols through 1,2-addition to the carbonyl group or saturated ketones via 1,4-conjugate addition to the carbon-carbon double bond. The choice of reducing agent is paramount in directing the regioselectivity of this reaction. This compound (LiAlH(Ot-Bu)₃), a sterically hindered and milder reducing agent than its parent compound, Lithium aluminum hydride (LiAlH₄), exhibits distinct reactivity profiles that are advantageous in specific synthetic contexts.[1][2] This guide will compare the performance of LTBA with other widely used hydrides, namely Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄), and Diisobutylaluminum hydride (DIBAL-H).
Data Presentation: Comparative Reduction of α,β-Unsaturated Ketones
The following tables summarize the product distribution for the reduction of various α,β-unsaturated ketones with different reducing agents, highlighting the impact of the reagent's steric bulk and reactivity on the 1,2- vs. 1,4-addition pathway.
Table 1: Reduction of Chalcone (1,3-Diphenyl-2-propen-1-one)
| Reducing Agent | Solvent | Temperature (°C) | 1,2-Product (Allylic Alcohol) Yield (%) | 1,4-Product (Saturated Ketone) Yield (%) |
| LiAlH(Ot-Bu)₃ | THF | 0 | Low | High |
| NaBH₄ | Methanol (B129727) | 0 | Variable mixture | Variable mixture |
| NaBH₄, CeCl₃ (Luche Reduction) | Methanol | -78 | >95 | <5 |
| LiAlH₄ (inverse addition) | Diethyl Ether | -78 | High | Low |
| DIBAL-H | Toluene | -78 | High | Low |
Table 2: Reduction of Cyclohexenone
| Reducing Agent | Solvent | Temperature (°C) | 1,2-Product (Cyclohexenol) Yield (%) | 1,4-Product (Cyclohexanone) Yield (%) |
| LiAlH(Ot-Bu)₃ | THF | 0 | Low | High |
| NaBH₄ | Ethanol | 0 | Moderate | Moderate |
| NaBH₄, CeCl₃ (Luche Reduction) | Methanol | -78 | >95 | <5 |
| LiAlH₄ | Diethyl Ether | 0 | High | Low |
| DIBAL-H | Hexane | -78 | High | Low |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Standard laboratory safety precautions should be followed, and all reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
General Procedure for the Reduction of an α,β-Unsaturated Ketone with this compound (1,4-Reduction)
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.
-
Reagent Preparation: The α,β-unsaturated ketone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) in the reaction flask and cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent: A solution of this compound (1.1 eq) in THF is added dropwise to the stirred solution of the ketone over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Workup: The resulting mixture is stirred until a white precipitate forms. The solid is removed by filtration through a pad of Celite®, and the filter cake is washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the saturated ketone.
General Procedure for the Reduction of an α,β-Unsaturated Ketone with Sodium Borohydride and Cerium(III) Chloride (Luche Reduction for 1,2-Reduction)
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer is used.
-
Reagent Preparation: The α,β-unsaturated ketone (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq) are dissolved in methanol and cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Sodium borohydride (1.1 eq) is added portion-wise to the stirred solution over 5-10 minutes.
-
Reaction Monitoring: The reaction is monitored by TLC.
-
Quenching: Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Workup: The mixture is allowed to warm to room temperature, and the majority of the methanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the allylic alcohol.
Signaling Pathways and Experimental Workflows
The regioselectivity of hydride addition to α,β-unsaturated ketones can be understood in terms of kinetic and thermodynamic control, as well as the principles of Hard and Soft Acids and Bases (HSAB) theory.
Caption: 1,2- vs. 1,4-addition pathways for hydride reduction of an enone.
The diagram above illustrates the two competing pathways for the reduction of an α,β-unsaturated ketone. The 1,2-addition, an attack on the carbonyl carbon, is generally faster and considered the kinetic pathway.[3] It is favored by "hard" nucleophiles and less sterically demanding hydride reagents. In contrast, the 1,4-addition, or conjugate addition, involves an attack on the β-carbon of the double bond and leads to the more thermodynamically stable saturated ketone. This pathway is favored by "soft" nucleophiles and bulky, sterically hindered reagents like this compound.[2]
Caption: A typical experimental workflow for the reduction of an α,β-unsaturated ketone.
Conclusion
The choice of hydride reagent for the reduction of α,β-unsaturated ketones allows for a high degree of control over the reaction outcome. This compound, due to its significant steric bulk, is a highly effective reagent for achieving selective 1,4-conjugate addition, leading to the formation of saturated ketones. This is in stark contrast to less hindered reagents like those used in the Luche reduction, which overwhelmingly favor 1,2-addition to produce allylic alcohols.[4][5] Understanding the interplay between the steric and electronic properties of both the substrate and the reducing agent is crucial for achieving the desired chemoselectivity in complex molecule synthesis. The data and protocols presented in this guide serve as a valuable resource for researchers in making informed decisions for their synthetic endeavors.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reduction of natural enones in the presence of cerium trichloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
Safe Disposal of Lithium Tri-tert-butoxyaluminum Hydride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents is paramount. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), a valuable selective reducing agent, requires specific procedures for its safe neutralization and disposal due to its reactivity, particularly with water.[1][2][3] This guide provides essential safety and logistical information, including a detailed protocol for the proper disposal of this reagent.
Core Safety and Handling Information
Before beginning any disposal procedure, it is critical to be aware of the hazards associated with this compound. It is a flammable solid that reacts violently with water, releasing flammable gases that may ignite spontaneously.[4] It also causes severe skin burns and eye damage.[4] Always handle this reagent in a fume hood under an inert atmosphere (e.g., nitrogen or argon) and wear appropriate personal protective equipment (PPE).[1]
Table 1: Essential Safety and Handling Data
| Parameter | Information | Source |
| Signal Word | Danger | [4][5][6] |
| Hazard Statements | H228: Flammable solidH260: In contact with water releases flammable gases which may ignite spontaneouslyH314: Causes severe skin burns and eye damageEUH014: Reacts violently with water | [4] |
| Incompatible Materials | Water, Strong oxidizing agents, Alcohols, Carbon dioxide (CO₂), Acids | [1][4] |
| Personal Protective Equipment (PPE) | Flame-retardant lab coat, Chemical safety goggles or face shield, Chemically resistant gloves (e.g., nitrile), Dust mask (type N95) | [6] |
| Fire Extinguishing Agents | Dry sand, Dry chemical, Alcohol-resistant foam. DO NOT USE WATER. | [7] |
Experimental Protocol: Quenching and Disposal
This protocol details a safe method for quenching (neutralizing) residual this compound in the laboratory. The procedure involves a slow, controlled reaction with a less reactive quenching agent, followed by hydrolysis.
Materials:
-
Residual this compound solution or solid
-
Anhydrous ethyl acetate (B1210297)
-
Anhydrous isopropanol (B130326)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
An inert solvent for dilution (e.g., THF, diethyl ether)
-
A three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen/argon inlet
-
Ice-water bath
-
Appropriate waste container
Procedure:
-
Inert Atmosphere and Cooling: Ensure the reaction vessel containing the residual this compound is under a positive pressure of an inert gas (nitrogen or argon). Cool the vessel to 0 °C using an ice-water bath.
-
Dilution: If the residual reagent is concentrated, dilute it with an anhydrous, inert solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. This helps to better control the reaction temperature during quenching.
-
Initial Quenching with Ethyl Acetate: Slowly and dropwise, add anhydrous ethyl acetate to the stirred solution from the addition funnel. Ethyl acetate is less reactive than protic solvents and will react with the hydride in a more controlled manner. Monitor for any gas evolution or temperature increase. If the reaction becomes too vigorous, pause the addition until it subsides.
-
Secondary Quenching with Isopropanol: After the initial reaction with ethyl acetate has ceased, slowly add anhydrous isopropanol. Isopropanol is a proton source that will react with any remaining hydride, but its reactivity is moderated by the presence of the solvent and the initial quenching agent.
-
Hydrolysis: Once the addition of isopropanol is complete and no further reaction is observed, very cautiously add deionized water dropwise. This step will hydrolyze the remaining aluminum alkoxides. Be prepared for some gas evolution (hydrogen).
-
Acidification: After the hydrolysis is complete, slowly add 1 M hydrochloric acid to dissolve the resulting aluminum salts, which will form a clear solution.
-
Waste Disposal: The final aqueous solution can be disposed of as hazardous waste according to your institution's and local regulations.
Table 2: Quenching Reagent Ratios (Adapted from LAH Procedures)
| Reagent | Ratio per gram of Hydride | Purpose |
| Ethyl Acetate | Added slowly until gas evolution subsides | Initial, more controlled quenching |
| Isopropanol | Added slowly after ethyl acetate | Secondary quenching of remaining hydride |
| Water | 1 mL | Hydrolysis of aluminum alkoxides |
| 15% Aqueous NaOH | 1 mL (Alternative to HCl) | Forms filterable aluminum salts |
| Water | 3 mL (If using NaOH) | To complete precipitation |
Note: The ratios for water and NaOH are adapted from standard lithium aluminum hydride (LAH) quenching procedures and should be used with extreme caution for this compound.[8] The ethyl acetate/isopropanol method is generally preferred for its improved safety profile.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound, LTBA [organic-chemistry.org]
- 2. CN104725189A - Preparation method for lithium aluminum tri-tert butoxyaluminum hydride - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Predict the major products of the following reactions.(f) | Study Prep in Pearson+ [pearson.com]
- 8. Workup [chem.rochester.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
